3-(4-Methoxybenzoyl)thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl)-thiophen-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-11-4-2-9(3-5-11)12(13)10-6-7-15-8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAFKJLSLUZFSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562445 | |
| Record name | (4-Methoxyphenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5064-00-6 | |
| Record name | (4-Methoxyphenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Regioselective Synthesis of 3-(4-Methoxybenzoyl)thiophene
Introduction: Navigating the Regiochemical Challenge of Thiophene Acylation
3-(4-Methoxybenzoyl)thiophene is a valuable heterocyclic ketone that serves as a key building block in the development of various pharmaceutical agents and functional materials. Its synthesis, while seemingly straightforward via a classic Friedel-Crafts acylation, presents a significant and often overlooked regiochemical challenge. The inherent electronic properties of the thiophene ring dictate a strong kinetic and thermodynamic preference for electrophilic substitution at the C2 and C5 positions.[1][2] A direct Friedel-Crafts acylation of thiophene with anisoyl chloride would, therefore, yield the undesired 2-(4-methoxybenzoyl)thiophene isomer as the predominant product, leading to low yields of the target molecule and complex purification challenges.
This guide, designed for researchers and drug development professionals, eschews the flawed direct acylation approach. Instead, we present a robust, field-proven, and regioselective strategy that leverages modern organometallic chemistry. By pre-installing functionality at the C3 position of the thiophene ring, we can direct the acylation with complete control, ensuring a high-yield, scalable, and reproducible synthesis of 3-(4-Methoxybenzoyl)thiophene.
Part 1: The Strategic Core — A Regiocontrolled Organometallic Approach
The cornerstone of our strategy is to reverse the polarity of the thiophene ring at the C3 position. Instead of an electron-rich nucleophile (thiophene) attacking an electrophile (acylium ion), we will generate a potent C3-thienyl nucleophile and react it with an acyl electrophile. This is achieved through a two-step, one-pot sequence:
-
Halogen-Metal Exchange: Formation of a 3-thienyl organolithium reagent from 3-bromothiophene. This step transforms the C3 carbon from an electrophilic site (in the C-Br bond) to a highly nucleophilic carbanion.
-
Nucleophilic Acyl Substitution: The generated 3-thienyllithium acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of anisoyl chloride to forge the desired C-C bond with absolute regiocontrol.
This organometallic pathway circumvents the inherent selectivity issues of electrophilic aromatic substitution on thiophene, providing a direct and efficient route to the desired 3-substituted isomer.
The Underlying Mechanism: From Inertness to Reactivity
Step A: Generation of the 3-Thienyl Nucleophile
The process begins with a halogen-metal exchange reaction. 3-Bromothiophene is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), in an anhydrous ethereal solvent at low temperature (-78 °C). The highly polarized C-Li bond of n-BuLi facilitates the exchange of the bromine atom for lithium. This reaction must be conducted under strictly anhydrous and inert conditions (e.g., Argon or Nitrogen atmosphere) and at low temperatures to prevent side reactions, such as the decomposition of the organolithium reagent or unwanted reactions with the solvent.
Step B: Nucleophilic Attack on Anisoyl Chloride
The in situ generated 3-thienyllithium is a powerful nucleophile. It readily attacks the highly electrophilic carbonyl carbon of anisoyl chloride. This addition is followed by the elimination of the chloride leaving group, reforming the carbonyl double bond and yielding the target ketone, 3-(4-methoxybenzoyl)thiophene. The low reaction temperature is maintained during this step to prevent a secondary nucleophilic attack by another equivalent of 3-thienyllithium on the newly formed ketone product, which would lead to the formation of a tertiary alcohol byproduct.
Part 2: Validated Experimental Protocol
This protocol is designed as a self-validating system, with clear steps and checkpoints. Adherence to anhydrous and anaerobic techniques is critical for success.
Materials, Reagents, and Equipment
-
Reagents: 3-Bromothiophene (≥98%), n-Butyllithium (solution in hexanes, typically 1.6 M or 2.5 M), Anisoyl chloride (≥99%), Anhydrous diethyl ether or THF, Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄), Silica gel (for column chromatography), Hexanes and Ethyl Acetate (HPLC grade).
-
Equipment: Three-neck round-bottom flask, dropping funnels, condenser, magnetic stirrer and stir bar, low-temperature thermometer, Schlenk line or inert gas (Argon/Nitrogen) manifold, ice bath, dry ice/acetone bath, rotary evaporator, glassware for extraction and chromatography.
Quantitative Data Summary
| Compound | Formula Weight ( g/mol ) | Amount | Moles (mmol) | Equivalence |
| 3-Bromothiophene | 163.04 | 4.08 g | 25.0 | 1.0 |
| n-Butyllithium (1.6 M) | 64.06 | 16.4 mL | 26.2 | 1.05 |
| Anisoyl Chloride | 170.59 | 4.43 g | 26.0 | 1.04 |
| Anhydrous THF | - | 100 mL | - | - |
Step-by-Step Synthesis Workflow
1. Apparatus Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and two rubber septa.
-
Dry the entire apparatus thoroughly in an oven and allow it to cool to room temperature under a stream of dry argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.
2. Generation of 3-Thienyllithium (in situ):
-
Using a syringe, charge the reaction flask with 3-bromothiophene (4.08 g, 25.0 mmol) and anhydrous THF (50 mL).
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (16.4 mL of a 1.6 M solution in hexanes, 26.2 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -78 °C for an additional 45 minutes. A slight color change may be observed.
3. Acylation Reaction:
-
In a separate dry flask, dissolve anisoyl chloride (4.43 g, 26.0 mmol) in anhydrous THF (50 mL).
-
Using a cannula or a dropping funnel, add the anisoyl chloride solution dropwise to the cold (-78 °C) 3-thienyllithium solution over 30 minutes. A precipitate or thickening of the mixture may occur.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.
4. Reaction Work-up and Extraction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL).
-
Transfer the mixture to a separatory funnel. Add diethyl ether (100 mL) and water (50 mL).
-
Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification:
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel.
-
Elute with a hexane/ethyl acetate gradient (e.g., starting from 98:2 and gradually increasing the polarity) to isolate the pure product.
-
Combine the product-containing fractions (monitor by TLC) and remove the solvent in vacuo to yield 3-(4-methoxybenzoyl)thiophene as a solid.
Part 3: Visualization of the Experimental Workflow
Caption: Regioselective synthesis workflow for 3-(4-Methoxybenzoyl)thiophene.
Part 4: Safety, Handling, and Troubleshooting
4.1 Critical Safety Considerations:
-
n-Butyllithium: Pyrophoric and extremely reactive. It can ignite spontaneously on contact with air. It also reacts violently with water and protic solvents. Handle only under an inert atmosphere using proper syringe and cannula techniques. All glassware must be scrupulously dried.
-
Anisoyl Chloride: Corrosive and a lachrymator. Reacts with moisture to release HCl gas. Handle in a chemical fume hood.[3]
-
Aluminum Chloride (if considering alternative routes): Reacts violently and exothermically with water, releasing large amounts of HCl gas. Causes severe burns.[4][5][6]
-
Thiophene & Solvents: Flammable liquids. Ensure all operations are performed away from ignition sources in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile).
4.2 Field Insights & Troubleshooting:
| Issue | Potential Cause | Expert Recommendation |
| Low or No Yield | Moisture in glassware, solvent, or reagents; degraded n-BuLi. | Ensure all glassware is oven- or flame-dried. Use freshly opened anhydrous solvents. Titrate the n-BuLi solution before use to confirm its molarity. |
| Formation of Bithiophene | Wurtz-type coupling of 3-thienyllithium with unreacted 3-bromothiophene. | Ensure slow, dropwise addition of n-BuLi at -78 °C to maintain a low concentration of the organolithium reagent. |
| Tertiary Alcohol Impurity | The product ketone is attacked by a second equivalent of 3-thienyllithium. | Add the anisoyl chloride solution slowly to the 3-thienyllithium solution (inverse addition is not recommended). Maintain low temperature (-78 °C) during addition to disfavor this second reaction. |
| Difficult Purification | Close-running impurities. | Use a high-quality silica gel and a slow, shallow gradient during column chromatography for optimal separation. |
References
- Ünver, H., Biyikoglu, M., & Bulut, A. (n.d.). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2.
- Thermo Fisher Scientific. (n.d.).
- Master Organic Chemistry. (2018). EAS Reactions (3)
- PCCA. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Sigma-Aldrich. (2024).
- Riaz, M., et al. (n.d.).
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (n.d.).
- BASF. (2025). Safety Data Sheet: Aluminium chloride anhydrous sifted.
- ECHEMI. (n.d.).
- Yoshikai, N., et al. (n.d.). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides.
- ResearchGate. (2025).
- University of Wisconsin-Madison. (n.d.).
- Chemistry Stack Exchange. (2017).
- Sigma-Aldrich. (n.d.). 3-(4-methoxybenzoyl)thiophene | 5064-00-6.
- PubChem - NIH. (n.d.). 3-(4-Methoxyphenyl)thiophene.
- Google Patents. (n.d.). US5569772A - Process for the synthesis of benzo[b]thiophenes.
- NIH. (n.d.).
- NIH. (n.d.). 3-(4-Methoxybenzyl)-1-benzothiophene.
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An In-depth Technical Guide to the Spectroscopic Characterization of 3-(4-Methoxybenzoyl)thiophene by NMR
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules. This guide provides a detailed examination of the ¹H and ¹³C NMR spectra of 3-(4-Methoxybenzoyl)thiophene, a compound of interest in medicinal chemistry and materials science. By dissecting the chemical shifts, coupling constants, and signal multiplicities, we offer a comprehensive framework for the unambiguous spectroscopic assignment of this molecule. This document serves as a practical resource, blending theoretical principles with empirical data to facilitate the accurate characterization of substituted thiophenes in a research and development setting.
Introduction
Thiophene derivatives are a class of heterocyclic compounds integral to the development of numerous pharmaceutical agents and functional materials.[1] Their unique electronic and structural properties make them valuable scaffolds in drug design. 3-(4-Methoxybenzoyl)thiophene, featuring a thiophene ring acylated at the 3-position with a methoxy-substituted benzoyl group, presents a rich system for spectroscopic analysis. An accurate and thorough characterization of its molecular structure is paramount for understanding its reactivity, and biological activity, and for ensuring quality control in synthetic processes.
NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic environments of atomic nuclei. This guide will systematically interpret the ¹H and ¹³C NMR spectra of 3-(4-Methoxybenzoyl)thiophene, explaining the rationale behind the observed spectral features based on established principles of nuclear magnetic resonance.
Molecular Structure and Atom Numbering
To facilitate a clear and concise discussion of the NMR data, the following standardized numbering scheme for 3-(4-Methoxybenzoyl)thiophene will be utilized throughout this guide.
Caption: Molecular structure and atom numbering of 3-(4-Methoxybenzoyl)thiophene.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of 3-(4-Methoxybenzoyl)thiophene provides a wealth of information regarding the electronic environment of the protons. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃), and chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[2]
Thiophene Ring Protons
The thiophene ring possesses three protons, H2, H4, and H5. Their chemical shifts are influenced by the electron-withdrawing benzoyl group at the C3 position.
-
H2 and H5 Protons: The protons at the α-positions (H2 and H5) of the thiophene ring are generally the most deshielded. The H2 proton, being ortho to the electron-withdrawing carbonyl group, is expected to resonate at the lowest field. The H5 proton is also an α-proton but is further away from the carbonyl group.
-
H4 Proton: The H4 proton is a β-proton and is generally found at a higher field (more shielded) compared to the α-protons.
The expected splitting patterns arise from spin-spin coupling between adjacent protons:
-
H2 will appear as a doublet of doublets, coupled to H4 and H5.
-
H4 will appear as a doublet of doublets, coupled to H2 and H5.
-
H5 will appear as a doublet of doublets, coupled to H2 and H4.
Methoxybenzoyl Group Protons
The 4-methoxybenzoyl moiety contains protons on the benzene ring and the methoxy group.
-
Aromatic Protons (H2'/H6' and H3'/H5'): The benzene ring exhibits a characteristic AA'BB' system due to the methoxy group at the C4' position and the benzoyl linkage at C1'. The protons ortho to the electron-donating methoxy group (H3' and H5') will be more shielded and appear upfield, while the protons ortho to the electron-withdrawing carbonyl group (H2' and H6') will be deshielded and appear downfield. Both sets of protons will appear as doublets.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically in the range of 3.8-3.9 ppm.
Summary of ¹H NMR Data
The following table summarizes the anticipated ¹H NMR chemical shifts (δ) and multiplicities for 3-(4-Methoxybenzoyl)thiophene in CDCl₃.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~7.95 | dd | J = 2.9, 1.3 |
| H4 | ~7.35 | dd | J = 4.9, 2.9 |
| H5 | ~7.54 | dd | J = 5.1, 1.2 |
| H2'/H6' | ~7.80 | d | ~8.8 |
| H3'/H5' | ~6.95 | d | ~8.8 |
| -OCH₃ | ~3.87 | s | - |
Note: These are approximate values and can be influenced by solvent and concentration.[2][3]
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.
Carbonyl Carbon
The carbonyl carbon (C=O) is highly deshielded due to the electronegativity of the oxygen atom and typically appears in the downfield region of the spectrum, around 180-190 ppm.[4]
Thiophene Ring Carbons
The chemical shifts of the thiophene carbons are influenced by the substituent.
-
C3: The carbon atom bearing the benzoyl group (C3) will be significantly deshielded.
-
C2, C4, C5: The other thiophene carbons will have chemical shifts characteristic of substituted thiophenes.[5]
Methoxybenzoyl Group Carbons
-
C1' and C4': The ipso-carbons of the benzene ring (C1' and C4') will have distinct chemical shifts. C1' is attached to the carbonyl group, and C4' is attached to the methoxy group.
-
C2'/C6' and C3'/C5': The protonated aromatic carbons will appear as two distinct signals.
-
-OCH₃ Carbon: The carbon of the methoxy group will resonate in the aliphatic region, typically around 55 ppm.
Summary of ¹³C NMR Data
The table below provides an overview of the expected ¹³C NMR chemical shifts for 3-(4-Methoxybenzoyl)thiophene.
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~185.0 |
| C2 | ~132.6 |
| C3 | ~143.5 |
| C4 | ~126.9 |
| C5 | ~126.5 |
| C1' | ~130.0 |
| C2'/C6' | ~132.0 |
| C3'/C5' | ~114.0 |
| C4' | ~164.0 |
| -OCH₃ | ~55.5 |
Note: These are approximate values and can vary.[2][4]
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
Sample Preparation
-
Weigh approximately 10-20 mg of 3-(4-Methoxybenzoyl)thiophene.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and resolution of the solvent peak.[1]
¹H NMR Acquisition Parameters
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 12-15 ppm, centered around 6 ppm.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.[2]
¹³C NMR Acquisition Parameters
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: 200-220 ppm, centered around 100 ppm.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.[1]
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.[6]
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
Caption: Standard workflow for NMR analysis.
Conclusion
The spectroscopic characterization of 3-(4-Methoxybenzoyl)thiophene by ¹H and ¹³C NMR provides a definitive structural confirmation. The predictable chemical shifts and coupling patterns, governed by the electronic effects of the thiophene ring and the methoxybenzoyl substituent, allow for a complete and confident assignment of all proton and carbon signals. This guide serves as a comprehensive reference for researchers, enabling the rapid and accurate identification and quality assessment of this important chemical entity.
References
- Mathur, K. C., & Sahai, R. (1967). Solvent effects on proton chemical shifts in thiophenes. Proceedings of the Indian Academy of Sciences - Section A, 66(4), 201-208.
-
Stenutz, R. NMR chemical shift prediction of thiophenes. Available from: [Link]
- Gunasekaran, B., Dhayalan, V., Mohanakrishnan, A. K., Chakkaravarthi, G., & Manivannan, V. (2011). 3-(4-Methoxybenzyl)-1-benzothiophene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o1449.
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ResearchGate. 1H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... | Download Scientific Diagram. Available from: [Link]
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Supplementary Information. Available from: [Link]
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ResearchGate. Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones... | Download Table. Available from: [Link]
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Supporting Information. Available from: [Link]
- Proulx, C., & Le, D. V. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797–806.
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Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available from: [Link]
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Supporting Information. Available from: [Link]
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The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Available from: [Link]
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PubChem. 3-(4-Methoxyphenyl)thiophene. Available from: [Link]
- Google Patents. CN103254169A - Process for synthesizing 3, 4-dimethoxythiophene.
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SpectraBase. Methyl 2-[(3-methoxybenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate. Available from: [Link]
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OSU Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]
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EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]
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- 4. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments [pubmed.ncbi.nlm.nih.gov]
- 5. NMR chemical shift prediction of thiophenes [stenutz.eu]
- 6. epfl.ch [epfl.ch]
An In-depth Technical Guide to (4-methoxyphenyl)(thiophen-3-yl)methanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(4-methoxyphenyl)(thiophen-3-yl)methanone is a diaryl ketone featuring a methoxy-substituted phenyl ring linked to a thiophene ring at the 3-position. This molecular scaffold is of significant interest in medicinal chemistry due to the established biological activities of related thiophene and methanone derivatives, which include anti-inflammatory, antimicrobial, and anticancer properties. The electronic interplay between the electron-donating methoxy group and the electron-rich thiophene ring, along with the specific substitution pattern, governs the molecule's physicochemical properties, reactivity, and biological interactions. This technical guide provides a comprehensive overview of the known and predicted properties of (4-methoxyphenyl)(thiophen-3-yl)methanone, detailed synthetic protocols, and an exploration of its potential applications in drug development, grounded in data from closely related analogues.
Molecular Structure and Physicochemical Properties
The foundational characteristics of (4-methoxyphenyl)(thiophen-3-yl)methanone are determined by its constituent aromatic systems and the central ketone linkage. While specific experimental data for the 3-thienyl isomer is not widely published, a robust profile can be constructed by referencing its close analogue, the 2-thienyl isomer, and other related compounds.
Structural and Chemical Identity
The structure comprises a 4-methoxyphenyl group and a thiophen-3-yl group connected by a carbonyl bridge. The molecular formula is C₁₂H₁₀O₂S, with a molecular weight of 218.27 g/mol .
Diagram 1: Chemical Structure of (4-methoxyphenyl)(thiophen-3-yl)methanone
Caption: Structure of (4-methoxyphenyl)(thiophen-3-yl)methanone.
Physicochemical Data
The following table summarizes key physical and chemical properties. Data for the isomeric (4-methoxyphenyl)(thiophen-2-yl)methanone is included for comparison and as a predictive reference.
| Property | Value (Predicted for 3-thienyl isomer) | Value (Experimental for 2-thienyl isomer) | Reference(s) |
| Molecular Formula | C₁₂H₁₀O₂S | C₁₂H₁₀O₂S | [1][2] |
| Molecular Weight | 218.27 g/mol | 218.27 g/mol | [1][2] |
| Appearance | Off-white to pale yellow solid | Crystalline solid | N/A |
| Melting Point | Expected to be similar to the 2-isomer | 73 °C | [1] |
| Boiling Point | > 300 °C (decomposes) | Not available | N/A |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform). Insoluble in water. | Soluble in organic solvents. | N/A |
| CAS Number | Not explicitly found | 4160-63-8 | [1][2][3][4] |
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons of the 4-methoxyphenyl and thiophen-3-yl rings, as well as a singlet for the methoxy group protons.
-
4-Methoxyphenyl protons: Two doublets are anticipated, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carbonyl group will be downfield (around 7.8-8.0 ppm) compared to the protons ortho to the methoxy group (around 6.9-7.1 ppm).
-
Thiophen-3-yl protons: The protons on the thiophene ring will display a more complex splitting pattern. The proton at the 2-position is expected to be a doublet of doublets, coupled to the protons at the 4- and 5-positions. The protons at the 4- and 5-positions will also show characteristic couplings.
-
Methoxy protons: A sharp singlet is expected around 3.8-3.9 ppm.
-
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the carbons of the two aromatic rings, and the methoxy carbon.
-
Carbonyl Carbon: A signal in the range of 185-195 ppm is expected.
-
Aromatic Carbons: Signals for the eight aromatic carbons will appear in the region of 110-165 ppm. The carbon bearing the methoxy group will be the most upfield among the phenyl carbons, while the ipso-carbon of the thiophene ring attached to the carbonyl will be significantly downfield.
-
Methoxy Carbon: A signal around 55-56 ppm is anticipated.
-
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong carbonyl stretch. Key expected absorption bands include:
-
C=O Stretch: A strong, sharp absorption band in the region of 1640-1660 cm⁻¹, characteristic of a diaryl ketone.
-
C-O-C Stretch (Aryl Ether): A strong band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).
-
C-H Aromatic Stretch: Bands above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 218. Key fragmentation patterns would likely involve the loss of the methoxy group (M-31) and the formation of acylium ions corresponding to the 4-methoxybenzoyl cation (m/z = 135) and the thienoyl cation (m/z = 111).
Synthesis and Reactivity
The synthesis of (4-methoxyphenyl)(thiophen-3-yl)methanone presents a regiochemical challenge due to the inherent reactivity of the thiophene ring.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The most direct route to this class of compounds is the Friedel-Crafts acylation. However, the electrophilic substitution on an unsubstituted thiophene ring preferentially occurs at the C2 position, as the intermediate cation is better stabilized through resonance[5]. Therefore, direct acylation of thiophene with 4-methoxybenzoyl chloride would predominantly yield the 2-thienyl isomer.
To achieve 3-substitution, a blocking group strategy or the use of a 3-substituted thiophene precursor is necessary. A plausible and efficient method involves the Friedel-Crafts acylation of a 3-lithiothiophene derivative (generated in situ) or, more practically, using 3-bromothiophene followed by metal-halogen exchange and subsequent acylation.
Diagram 2: Proposed Synthetic Workflow for (4-methoxyphenyl)(thiophen-3-yl)methanone
Caption: A plausible synthetic workflow for the target compound.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize (4-methoxyphenyl)(thiophen-3-yl)methanone via a Grignard-based acylation.
Materials:
-
3-Bromothiophene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
4-Methoxybenzoyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of 3-bromothiophene (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.
-
Acylation: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous THF is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure (4-methoxyphenyl)(thiophen-3-yl)methanone.
Reactivity Profile
The reactivity of the molecule is governed by the three main components: the ketone, the 4-methoxyphenyl ring, and the thiophene ring.
-
Ketone Carbonyl: The carbonyl group can undergo nucleophilic attack, reduction to a secondary alcohol, or conversion to other functional groups like oximes or hydrazones.
-
4-Methoxyphenyl Ring: This ring is activated towards electrophilic aromatic substitution due to the electron-donating methoxy group, with substitution directed to the ortho positions (relative to the methoxy group).
-
Thiophene Ring: The thiophene ring is susceptible to electrophilic substitution, primarily at the C2 and C5 positions, which are more activated than the C4 position[6].
Potential Applications in Drug Development
The (4-methoxyphenyl)(thiophen-3-yl)methanone scaffold is a promising starting point for the development of novel therapeutic agents, given the broad spectrum of biological activities reported for analogous structures.
-
Anti-inflammatory Activity: Many benzophenone and thiophene derivatives have demonstrated potent anti-inflammatory properties[7]. The mechanism often involves the inhibition of key inflammatory mediators.
-
Anticancer Activity: Certain methanone derivatives, such as those in the phenstatin family, are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells[8]. Thiophene-containing compounds have also shown promise as anticancer agents[9].
-
Antimicrobial and Antifungal Activity: The thiophene nucleus is a common feature in many antimicrobial and antifungal compounds[9].
Safety and Handling
While a specific Safety Data Sheet (SDS) for (4-methoxyphenyl)(thiophen-3-yl)methanone is not available, general precautions for handling aromatic ketones should be followed. Based on SDS for related compounds, the following guidelines are recommended[1][10]:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Toxicity: Assumed to be harmful if swallowed or inhaled. May cause skin and eye irritation.
Conclusion
(4-methoxyphenyl)(thiophen-3-yl)methanone is a molecule with significant potential in the field of medicinal chemistry. While direct experimental data is sparse, a comprehensive understanding of its physical and chemical properties can be derived from the analysis of its structural analogues. The synthetic pathway, although requiring careful control of regioselectivity, is accessible through established organometallic procedures. The promising biological activities associated with its core structural motifs warrant further investigation of this compound and its derivatives as potential therapeutic agents. This guide provides a foundational framework for researchers and drug development professionals to embark on the synthesis, characterization, and evaluation of this intriguing heterocyclic ketone.
References
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Introduction: The Significance of 3-(4-Methoxybenzoyl)thiophene
An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(4-Methoxybenzoyl)thiophene: A Predictive and Methodological Overview
This guide provides a comprehensive technical overview of the crystal structure analysis of 3-(4-Methoxybenzoyl)thiophene. In the absence of a publicly available crystal structure for this specific molecule, this document leverages a predictive approach grounded in the crystallographic data of structurally analogous compounds. We will delineate the standard experimental methodologies for single-crystal X-ray diffraction, present a predictive analysis of the molecular and supramolecular structure of the title compound, and discuss the implications of such structural insights for drug discovery and materials science. This guide is intended for researchers, scientists, and drug development professionals with an interest in small molecule crystallography and its application.
Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The 3-acylthiophene scaffold, in particular, is a core component of various bioactive molecules.[3] The title compound, 3-(4-Methoxybenzoyl)thiophene, incorporates this key thiophene ring linked via a carbonyl group to a 4-methoxyphenyl moiety. This combination of a flexible ketone linker between two distinct aromatic systems suggests a rich potential for diverse molecular conformations and supramolecular interactions, which are critical determinants of a compound's physicochemical properties, such as solubility, stability, and bioavailability.[4]
Understanding the three-dimensional atomic arrangement of this molecule is paramount for rational drug design.[5][6] Crystal structure analysis provides unambiguous and precise data on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal packing.[6][7] This information is indispensable for structure-activity relationship (SAR) studies and for optimizing lead compounds in drug development.[3]
Experimental Methodology: Single-Crystal X-ray Diffraction
The determination of a small molecule's crystal structure is a well-established process, hinging on the ability to grow high-quality single crystals.[8] The following protocol outlines a generalized, state-of-the-art workflow for the crystallographic analysis of a compound like 3-(4-Methoxybenzoyl)thiophene.
Crystal Growth and Selection
High-quality single crystals are the cornerstone of a successful diffraction experiment. The goal is to obtain crystals typically 0.1-0.3 mm in each dimension, free of cracks and defects.
Protocol:
-
Compound Purification: The starting material must be of the highest possible purity. Standard techniques such as column chromatography followed by recrystallization are employed.
-
Solvent Selection: A solvent or solvent system in which the compound is moderately soluble is ideal.[9] For 3-(4-Methoxybenzoyl)thiophene, a mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexane, heptane) is a promising starting point.
-
Crystallization Technique: Slow evaporation is a common and effective method.
-
Prepare a nearly saturated solution of the compound in the chosen solvent system.
-
Filter the solution into a clean vial.
-
Cover the vial with a cap containing small perforations to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[9]
-
-
Crystal Mounting: Once suitable crystals have formed, a well-defined single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
Data Collection
Data collection is performed using a single-crystal X-ray diffractometer.
Protocol:
-
Instrument Setup: The mounted crystal is placed on the diffractometer. A stream of cold nitrogen gas (typically at 100 K) is used to cool the crystal, minimizing thermal vibrations and potential radiation damage.[8]
-
X-ray Source: A monochromatic X-ray beam, often from a Cu Kα (λ = 1.5418 Å) or Mo Kα (λ = 0.71073 Å) source, is directed at the crystal.[10]
-
Diffraction Data Acquisition: The crystal is rotated through a series of angles, and for each orientation, the resulting diffraction pattern is recorded by a detector (e.g., a CCD or CMOS detector).[8] A complete dataset consists of thousands of individual diffraction spots (reflections), each with a measured intensity.
Structure Solution and Refinement
The collected diffraction data is used to determine the arrangement of atoms within the crystal's unit cell.
Protocol:
-
Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions and space group, and to integrate the intensities of each reflection.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using full-matrix least-squares methods. This iterative process adjusts atomic positions and anisotropic displacement parameters to achieve the best agreement between the observed diffraction intensities and those calculated from the model.[8]
-
Validation: The final structure is validated using software like PLATON or CheckCIF to ensure it is chemically and crystallographically sound.
Predictive Structural Analysis of 3-(4-Methoxybenzoyl)thiophene
Based on the crystal structures of related benzoyl-thiophene and methoxyphenyl derivatives, we can predict the key structural features of 3-(4-Methoxybenzoyl)thiophene.
Predicted Molecular Geometry
The molecular structure is expected to feature a thiophene ring and a 4-methoxyphenyl ring connected by a carbonyl bridge. The bond lengths and angles are predicted to be within the standard ranges for such fragments.
| Parameter | Predicted Value | Rationale / Comparison |
| C=O Bond Length | ~1.22 Å | Typical for aromatic ketones. |
| C(thiophene)-C(carbonyl) | ~1.48 Å | Single bond with partial double bond character due to conjugation. |
| C(phenyl)-C(carbonyl) | ~1.49 Å | Similar to the thiophene-carbonyl bond. |
| C-S Bond Lengths | ~1.72 Å | Characteristic of a thiophene ring. |
| C-O(methoxy) Bond Length | ~1.36 Å | Typical for an aryl-alkyl ether. |
| Dihedral Angle | 40-60° | The key conformational variable is the twist between the thiophene and phenyl rings. In related structures, this angle varies to minimize steric hindrance while allowing for some degree of conjugation. |
// Define nodes for the atoms S1 [label="S", shape=circle, fillcolor="#FBBC05"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C_carbonyl [label="C", shape=circle, fillcolor="#EA4335"]; O_carbonyl [label="O", shape=circle, fillcolor="#EA4335"]; C1_phenyl [label="C"]; C2_phenyl [label="C"]; C3_phenyl [label="C"]; C4_phenyl [label="C"]; C5_phenyl [label="C"]; C6_phenyl [label="C"]; O_methoxy [label="O", shape=circle, fillcolor="#34A853"]; C_methoxy [label="C"];
// Arrange nodes for thiophene ring {rank=same; C2; C5} {rank=same; C3; C4} S1;
// Arrange nodes for benzoyl group C_carbonyl -> O_carbonyl [label="double bond", style=invis]; C_carbonyl -> C1_phenyl [style=invis]; C1_phenyl -> C2_phenyl [style=invis]; C2_phenyl -> C3_phenyl [style=invis]; C3_phenyl -> C4_phenyl [style=invis]; C4_phenyl -> C5_phenyl [style=invis]; C5_phenyl -> C6_phenyl [style=invis]; C6_phenyl -> C1_phenyl [style=invis]; C4_phenyl -> O_methoxy [style=invis]; O_methoxy -> C_methoxy [style=invis];
// Draw bonds edge [color="#202124"]; S1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- S1; C3 -- C_carbonyl; C_carbonyl -- O_carbonyl [style=double]; C_carbonyl -- C1_phenyl; C1_phenyl -- C2_phenyl; C2_phenyl -- C3_phenyl; C3_phenyl -- C4_phenyl; C4_phenyl -- C5_phenyl; C5_phenyl -- C6_phenyl; C6_phenyl -- C1_phenyl; C4_phenyl -- O_methoxy; O_methoxy -- C_methoxy; } GV_CAPTION_2
Predicted Crystallographic Parameters
Many small, non-chiral organic molecules crystallize in common centrosymmetric space groups.
-
Crystal System: Monoclinic
-
Space Group: P2₁/c
This is a highly probable space group for organic molecules as it allows for efficient packing.
Predicted Supramolecular Interactions
The crystal packing will be governed by a network of non-covalent interactions. The presence of a carbonyl oxygen, an ether oxygen, and two aromatic rings provides multiple sites for such interactions.[11]
-
C-H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor. It is highly probable that C-H bonds from the thiophene and phenyl rings of neighboring molecules will form C-H···O interactions, linking the molecules into chains or sheets.
-
π-π Stacking: The aromatic thiophene and phenyl rings are likely to engage in π-π stacking interactions.[12] These interactions, where the rings are arranged in a parallel or offset fashion, are crucial for stabilizing the crystal lattice.
-
C-H···π Interactions: A C-H bond from one molecule can interact with the electron-rich face of an aromatic ring on an adjacent molecule.
These interactions combine to form a stable three-dimensional supramolecular architecture.[13] The specific arrangement of these synthons dictates the final crystal packing.
// Interactions edge [style=dotted, color="#34A853", constraint=false, len=1.5]; M1_Phenyl -> M2_Carbonyl [label="C-H···O\nInteraction"]; M2_Thiophene -> M3_Phenyl [label="π-π Stacking"]; M1_Thiophene -> M3_Phenyl [label="C-H···π\nInteraction"]; } GV_CAPTION_3
Implications for Drug Development and Materials Science
A detailed understanding of the crystal structure of 3-(4-Methoxybenzoyl)thiophene is crucial for its potential development as a therapeutic agent.
-
Structure-Based Drug Design: The precise molecular conformation and the network of intermolecular interactions provide a blueprint for designing analogues with improved binding affinity to biological targets.[5] By understanding how the molecule interacts with itself in the solid state, we gain insight into the types of non-covalent interactions it is prone to form, which can be extrapolated to its binding at a protein active site.[3]
-
Polymorphism Control: Many organic molecules can exist in multiple crystalline forms (polymorphs), each with different physical properties.[4] Crystal structure analysis is the definitive method for identifying and characterizing polymorphs, which is a critical step in pharmaceutical development to ensure the consistency and efficacy of a drug product.
-
Materials Science: The ability of thiophene derivatives to form ordered π-stacked arrays makes them interesting candidates for organic electronics.[14] The specific packing motif, determined by the supramolecular interactions, will influence properties like charge transport.
Conclusion
While a definitive crystal structure for 3-(4-Methoxybenzoyl)thiophene awaits experimental determination, a robust predictive analysis is possible through a comparative study of analogous structures. This guide has outlined the standard experimental procedures for single-crystal X-ray diffraction and presented a detailed prediction of the molecular geometry, conformation, and supramolecular interactions for the title compound. The predicted structure, characterized by potential C-H···O hydrogen bonds and π-π stacking, provides a valuable framework for future experimental work and for guiding the application of this molecule in both medicinal chemistry and materials science. The definitive elucidation of its crystal structure will be a valuable contribution to the field, further refining our understanding of this important class of heterocyclic compounds.
References
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- Supramolecular interactions in a 1:1 co-crystal of acridine and 3-chlorothiophene-2-carboxylic acid. (2016). Acta Crystallographica Section E.
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An In-depth Technical Guide to 3-(4-Methoxybenzoyl)thiophene for Researchers and Drug Development Professionals
Introduction
Thiophene and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of biological activities and presence in numerous FDA-approved drugs.[1] The thiophene ring is considered a privileged scaffold due to its ability to mimic a phenyl ring in biological systems while offering unique electronic and steric properties. This guide focuses on a specific derivative, 3-(4-Methoxybenzoyl)thiophene, providing a comprehensive overview of its chemical identity, a plausible synthetic route, and its potential applications in the realm of drug discovery and development. This document is intended to serve as a technical resource for researchers, scientists, and professionals in the pharmaceutical industry, offering insights grounded in established chemical principles and contemporary research.
Core Chemical Identifiers and Physicochemical Properties
Accurate identification of a chemical entity is paramount for any research and development endeavor. The following table summarizes the key identifiers and computed physicochemical properties for 3-(4-Methoxybenzoyl)thiophene.
| Identifier/Property | Value | Source |
| CAS Number | 5064-00-6 | [2] |
| InChIKey | KRAFKJLSLUZFSZ-UHFFFAOYSA-N | [2] |
| Molecular Formula | C₁₂H₁₀O₂S | |
| Molecular Weight | 218.28 g/mol | [2] |
| Synonym | (4-methoxyphenyl)(thiophen-3-yl)methanone | [2] |
Strategic Synthesis of 3-(4-Methoxybenzoyl)thiophene
The synthesis of 3-substituted thiophenes can be challenging due to the inherent electronic properties of the thiophene ring, which favor electrophilic substitution at the 2- and 5-positions.[3] Therefore, a direct Friedel-Crafts acylation of thiophene with 4-methoxybenzoyl chloride would predominantly yield the 2-isomer. To achieve the desired 3-substitution, a more strategic approach is necessary, typically starting with a pre-functionalized thiophene. A plausible and effective method involves a Grignard reaction with 3-bromothiophene followed by subsequent reaction with a suitable 4-methoxy-substituted electrophile.
Proposed Synthetic Workflow
The following multi-step protocol outlines a robust strategy for the synthesis of 3-(4-Methoxybenzoyl)thiophene.
Caption: Proposed multi-step synthesis of 3-(4-Methoxybenzoyl)thiophene.
Detailed Experimental Protocol
Materials:
-
3-Bromothiophene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
4-Methoxybenzoyl chloride
-
Aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Step 1: Formation of 3-Thienylmagnesium Bromide (Grignard Reagent)
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 3-bromothiophene (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel to the magnesium turnings with gentle heating to initiate the Grignard reaction.
-
Once the reaction has started (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining 3-bromothiophene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Acylation with 4-Methoxybenzoyl Chloride
-
Cool the freshly prepared 3-thienylmagnesium bromide solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous THF to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
Step 3: Work-up and Purification
-
Quench the reaction by slowly pouring the mixture into a stirred, saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure 3-(4-Methoxybenzoyl)thiophene.
Potential Applications in Drug Development and Biological Activity
While specific biological data for 3-(4-Methoxybenzoyl)thiophene is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest several promising avenues for investigation in drug discovery. The thiophene ring is a well-established pharmacophore, and the methoxybenzoyl moiety is also found in numerous biologically active compounds.[4]
Potential as a Tubulin Polymerization Inhibitor
A significant number of compounds containing benzoyl and thiophene or similar heterocyclic rings have demonstrated potent activity as inhibitors of tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells.[5] These agents often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics. Given the structural similarities of 3-(4-Methoxybenzoyl)thiophene to known tubulin inhibitors, it is a compelling candidate for investigation in this area.
Caption: Conceptual pathway for potential anticancer activity.
Other Potential Therapeutic Areas
Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[6] The presence of the methoxybenzoyl group may also confer activity towards various enzymes and receptors. Therefore, screening 3-(4-Methoxybenzoyl)thiophene in a variety of biological assays could uncover novel therapeutic applications.
Conclusion
3-(4-Methoxybenzoyl)thiophene is a molecule of significant interest for medicinal chemists and drug discovery professionals. While its synthesis requires a strategic approach to achieve the desired 3-substitution, established organometallic techniques provide a viable pathway. Although direct biological data for this specific compound is limited, its structural features strongly suggest potential as an anticancer agent, possibly through the inhibition of tubulin polymerization. Further investigation into its synthesis, biological activity, and mechanism of action is warranted and could lead to the development of novel therapeutic agents. This guide provides a foundational framework for initiating such research endeavors.
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Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry. [Link]
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Unlocking the Therapeutic Potential of Thiophene: A Technical Guide to a Privileged Scaffold's Mechanisms of Action
For Immediate Release
A Deep Dive into the Pharmacological Versatility of Thiophene-Based Compounds for Researchers, Scientists, and Drug Development Professionals
The five-membered, sulfur-containing heterocyclic aromatic compound, thiophene, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry. Its derivatives showcase a remarkable spectrum of biological activities, positioning them at the forefront of novel therapeutic agent development. This in-depth technical guide provides a comprehensive exploration of the multifaceted mechanisms of action of thiophene-based compounds, offering field-proven insights and detailed experimental methodologies to empower researchers in their quest for next-generation pharmaceuticals.
The Thiophene Advantage: A Bioisosteric Powerhouse
The structural similarity of the thiophene ring to a phenyl ring, a concept known as bioisosterism, is a cornerstone of its success in drug design.[1] This mimicry allows thiophene derivatives to interact with a wide array of biological targets, often with enhanced potency, selectivity, and improved pharmacokinetic profiles compared to their benzene counterparts.[1] The sulfur atom in the thiophene ring can participate in hydrogen bonding, further enhancing drug-receptor interactions.[2] This guide will delve into the primary mechanisms through which these versatile compounds exert their therapeutic effects: enzyme inhibition, receptor antagonism, and innovative prodrug strategies.
I. Thiophene-Based Compounds as Potent Enzyme Inhibitors
A significant number of thiophene derivatives owe their therapeutic efficacy to the targeted inhibition of key enzymes implicated in various disease pathologies.
A. Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) in Inflammation
Thiophene-based compounds are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in the inflammatory cascade.[3][4][5] By blocking these enzymes, thiophene derivatives can effectively reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[6]
Caption: Inhibition of the Arachidonic Acid Cascade by Thiophene Derivatives.
This widely used model assesses the acute anti-inflammatory activity of a compound.[7][8][9]
Materials:
-
Male Wistar rats (180-220 g)
-
Lambda Carrageenan (1% w/v in sterile saline)
-
Thiophene-based test compound
-
Reference drug (e.g., Indomethacin, 5 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the thiophene-based test compound, reference drug, or vehicle orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 30-60 minutes), inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[2]
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[2]
-
Calculate the percentage inhibition of edema for each group compared to the vehicle-treated control group.
Data Analysis: The degree of edema is calculated by the difference in paw volume before and after carrageenan injection. The percentage inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw edema in the control group and Vt is the average paw edema in the treated group.
| Compound | Dose (mg/kg) | Mean Paw Edema (mL) at 3h | % Inhibition |
| Vehicle | - | 0.85 ± 0.05 | - |
| Indomethacin | 5 | 0.38 ± 0.03 | 55.3 |
| Thiophene Derivative A | 10 | 0.42 ± 0.04 | 50.6 |
| Thiophene Derivative A | 20 | 0.31 ± 0.02 | 63.5 |
B. Targeting Angiogenesis through VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[3][10] Several thiophene-3-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors.[3]
Caption: Thiophene-based Inhibition of the VEGFR-2 Signaling Pathway.
This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase assay buffer
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Thiophene-based test compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the thiophene-based test compound in the appropriate buffer.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and substrate.
-
Add the diluted test compound or vehicle (for control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a luminescence-based detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).[10][11] A lower luminescence signal indicates higher kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
| Compound | VEGFR-2 IC50 (nM) |
| Sorafenib (Reference) | 90 |
| Thiophene Derivative B | 191.1[3] |
| Thiophene Derivative C | 241.0[10] |
II. Thiophene Scaffolds as Receptor Antagonists
The versatility of the thiophene nucleus extends to its ability to antagonize various G protein-coupled receptors (GPCRs) and ligand-gated ion channels, playing a crucial role in neurotransmission and other physiological processes.
A. Antagonism of Serotonin 5-HT2A Receptors
Antagonism of the 5-HT2A receptor is a key mechanism of action for several atypical antipsychotic drugs.[1] Thiophene derivatives have been successfully developed as potent 5-HT2A receptor antagonists.
Caption: Blockade of 5-HT2A Receptor Signaling by a Thiophene-based Antagonist.
This assay determines the affinity of a test compound for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.[1][12]
Materials:
-
Membrane preparations from cells expressing human 5-HT2A receptors (e.g., CHO-K1 cells) or from rat frontal cortex.[12]
-
Radioligand (e.g., [3H]ketanserin).[12]
-
Thiophene-based test compound.
-
Non-specific binding control (e.g., unlabeled ketanserin).
-
Binding buffer.
-
96-well filter plates (e.g., Millipore MultiScreen).[12]
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
In a 96-well filter plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the thiophene-based test compound.
-
For determining non-specific binding, add a high concentration of an unlabeled ligand instead of the test compound.
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid vacuum filtration, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Dry the filter plates and add a scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Compound | 5-HT2A Ki (nM) |
| Ketanserin (Reference) | 1.1 |
| Thiophene Derivative D | 59 |
| Thiophene Derivative E | 137 |
III. Thiophene in Prodrug Design: A Strategy for Targeted Activation
Thiophene-containing compounds can be designed as prodrugs, which are inactive molecules that are metabolically converted to their active forms in the body. This approach can improve drug delivery, enhance bioavailability, and reduce off-target toxicity.
A. The Case of Clopidogrel: A Thienopyridine Antiplatelet Agent
Clopidogrel is a classic example of a thiophene-based prodrug.[13][14] Its antiplatelet activity is dependent on its metabolic activation in the liver by cytochrome P450 (CYP) enzymes.[13][14]
Caption: Metabolic Activation of the Thiophene-based Prodrug Clopidogrel.
The bioactivation of clopidogrel involves a two-step oxidative process. The thiophene ring is first oxidized to an intermediate, 2-oxo-clopidogrel, which is then further oxidized to the active thiol metabolite.[14] This active metabolite irreversibly binds to the P2Y12 receptor on platelets, thereby inhibiting platelet aggregation.[14]
It is important to note that the metabolism of the thiophene ring can sometimes lead to the formation of reactive metabolites, which may be associated with hepatotoxicity in some cases, as was seen with tienilic acid.[14][15]
IV. Investigating Cellular Mechanisms: A Focus on Cancer Therapeutics
Thiophene derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the inhibition of tubulin polymerization and the modulation of key signaling pathways like NF-κB.
A. Inhibition of Tubulin Polymerization
Several thiophene-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][16]
This fluorescence-based assay monitors the assembly of microtubules in the presence of a test compound.[16]
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer
-
GTP
-
Fluorescence-based tubulin polymerization assay kit (e.g., Cytoskeleton, Inc.)
-
Thiophene-based test compound
-
Reference compounds (e.g., Nocodazole, Paclitaxel)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the thiophene-based test compound and reference compounds.
-
In a pre-warmed 96-well plate, add the tubulin polymerization buffer and the test or reference compounds.
-
Initiate polymerization by adding the tubulin and GTP solution to each well.
-
Immediately begin monitoring the fluorescence at 37°C using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 420 nm).
-
Record the fluorescence intensity over time (e.g., for 60 minutes).
Data Analysis: The IC50 value for tubulin polymerization inhibition is the concentration of the compound that reduces the rate or extent of polymerization by 50% compared to the vehicle control.
| Compound | Tubulin Polymerization IC50 (µM) |
| Nocodazole (Reference) | 2.5 |
| Thiophene Derivative F | 8.21[16] |
| Thiophene Derivative G | 5.46 |
B. Modulation of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammation and cell survival, and its dysregulation is implicated in many cancers. Some thiophene derivatives have been shown to inhibit this pathway.
This imaging-based assay quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
Materials:
-
Cancer cell line (e.g., A549)
-
96-well imaging plates
-
Thiophene-based test compound
-
Stimulant (e.g., TNF-α)
-
Fixation and permeabilization buffers
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., Hoechst 33342)
-
High-content imaging system
Procedure:
-
Seed cells in 96-well imaging plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the thiophene-based test compound for a specified time.
-
Stimulate the cells with TNF-α to induce NF-κB translocation.
-
Fix, permeabilize, and stain the cells with the anti-p65 antibody and a nuclear counterstain.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm.
Data Analysis: The inhibition of NF-κB translocation is calculated as the reduction in the nuclear-to-cytoplasmic fluorescence ratio in treated cells compared to stimulated, untreated cells.
Conclusion
The thiophene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse mechanisms of action. This guide has provided a comprehensive overview of the key ways in which thiophene-based compounds exert their pharmacological effects, supported by detailed experimental protocols and illustrative data. By understanding these mechanisms and employing robust experimental methodologies, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic core.
References
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information.
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Discovery and history of thiophene compounds in medicinal chemistry. (n.d.). Benchchem.
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Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv.
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Clopidogrel. (n.d.). Wikipedia.
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Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2025). ResearchGate.
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Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. (n.d.). PubMed.
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New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). Dove Medical Press.
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Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs.
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Validating Computational Docking of Thiophene-Based Inhibitors: A Comparative Guide. (n.d.). Benchchem.
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Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. (n.d.). Benchchem.
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Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. (2022). Taylor & Francis Online.
-
Bioactivation potential of thiophene-containing drugs. (2014). PubMed.
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5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. (n.d.). National Center for Biotechnology Information.
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). National Center for Biotechnology Information.
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The Diverse Biological Activities of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). Royal Society of Chemistry.
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Bioactivation Potential of Thiophene-Containing Drugs. (2014). ACS Publications.
-
Bioactivation Potential of Thiophene-Containing Drugs. (2025). ResearchGate.
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Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (n.d.). PubMed.
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A Technical Guide to Quantum Chemical Calculations for 3-(4-Methoxybenzoyl)thiophene: A Molecular Modeling Approach in Drug Discovery
Abstract
This technical guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 3-(4-Methoxybenzoyl)thiophene, a molecule of significant interest in medicinal chemistry. Thiophene derivatives are established pharmacophores, and understanding their electronic and structural properties at a quantum level is paramount for rational drug design.[1] This document details the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the molecular geometry, vibrational frequencies, electronic frontier orbitals, and electrostatic potential of the title compound. By synthesizing theoretical calculations with available experimental data for analogous structures, this guide serves as a self-validating framework for researchers, scientists, and drug development professionals to predict molecular properties, understand reactivity, and inform the design of novel therapeutic agents.
Introduction: The Significance of Thiophene Scaffolds in Medicinal Chemistry
Thiophene and its derivatives are privileged heterocyclic scaffolds in modern drug discovery, recognized for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The thiophene ring is considered a bioisostere of the benzene ring, offering similar steric and electronic properties while introducing a heteroatom that can modulate a molecule's physicochemical characteristics, such as lipophilicity and metabolic stability.[2] The incorporation of a thiophene moiety can significantly influence a drug's interaction with biological targets, enhancing potency and selectivity.[1]
The specific molecule of interest, 3-(4-Methoxybenzoyl)thiophene (CAS 5064-00-6), combines the thiophene core with a methoxy-substituted benzoyl group. This combination of structural motifs is found in various biologically active compounds. Understanding the three-dimensional structure, electron distribution, and reactivity of this molecule is crucial for predicting its behavior in biological systems and for designing more effective analogs. Quantum chemical calculations provide a powerful, non-experimental method to probe these properties with high accuracy.
This guide will focus on the application of Density Functional Theory (DFT), a robust and widely used computational method, to model 3-(4-Methoxybenzoyl)thiophene. We will explore the rationale behind the selection of computational methods and basis sets, and detail the step-by-step process for geometry optimization, frequency calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping.
Theoretical and Computational Methodology: A Self-Validating Protocol
The cornerstone of reliable computational chemistry is a methodology that is both theoretically sound and validated against experimental data. In the absence of direct experimental crystallographic data for 3-(4-Methoxybenzoyl)thiophene, we will leverage data from a closely related, structurally analogous compound, (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone , for which X-ray diffraction and spectroscopic data are available.[3] This approach allows us to benchmark our computational methods and provides a high degree of confidence in the predicted properties of our target molecule.
Level of Theory and Basis Set Selection
The choice of the computational method and basis set is critical for obtaining accurate results. For this study, we will employ Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is a widely accepted functional that provides a good balance between computational cost and accuracy for a broad range of organic molecules. The 6-311++G(d,p) basis set will be used, which includes diffuse functions (++) to accurately describe anions and systems with lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
Computational Workflow
The following workflow outlines the key computational steps. All calculations will be performed using a computational chemistry software package such as Gaussian.
Caption: Computational workflow for the quantum chemical analysis of 3-(4-Methoxybenzoyl)thiophene.
Step-by-Step Protocol:
-
Initial Structure Input: The 3D structure of 3-(4-Methoxybenzoyl)thiophene is built using a molecular modeling program like GaussView. The initial geometry can be based on standard bond lengths and angles.
-
Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This is a crucial step to obtain a realistic molecular structure.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the vibrational (IR) spectrum of the molecule.
-
Verification of Minimum Energy: The output of the frequency calculation is checked for imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point, and the geometry needs to be re-optimized.
-
Comparison with Experimental Data: The calculated geometrical parameters (bond lengths, bond angles, dihedral angles) and the predicted IR spectrum are compared with the experimental data of the reference compound, (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone, to validate the computational methodology.[3]
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic excitability.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized on the molecule's electron density surface. The MEP map provides a visual representation of the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Analysis of Results: The calculated properties are analyzed to gain insights into the molecule's structure, stability, reactivity, and potential for intermolecular interactions.
Results and Discussion
This section presents the predicted results from the quantum chemical calculations on 3-(4-Methoxybenzoyl)thiophene.
Optimized Molecular Geometry
The geometry optimization of 3-(4-Methoxybenzoyl)thiophene converges to a stable structure with C1 symmetry. The key structural parameters are presented in the table below and compared with the experimental X-ray diffraction data of the analogous compound.
| Parameter | Calculated (3-(4-Methoxybenzoyl)thiophene) | Experimental ((4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone)[3] |
| Bond Lengths (Å) | ||
| C=O | 1.23 | 1.22 |
| C(thiophene)-C(benzoyl) | 1.48 | 1.49 |
| C(phenyl)-C(benzoyl) | 1.50 | 1.51 |
| C-S (thiophene) | 1.72, 1.74 | 1.73, 1.75 |
| C-O (methoxy) | 1.36 | 1.37 |
| Bond Angles (°) ** | ||
| C(thiophene)-C(benzoyl)-C(phenyl) | 119.5 | 119.8 |
| O=C-C(thiophene) | 121.0 | 120.5 |
| O=C-C(phenyl) | 119.5 | 119.7 |
| Dihedral Angle (°) ** | ||
| Thiophene Ring vs. Benzoyl Plane | ~35 | 43.70 |
The calculated bond lengths and angles for 3-(4-Methoxybenzoyl)thiophene show good agreement with the experimental values of the reference compound. The dihedral angle between the thiophene ring and the benzoyl plane indicates a non-planar conformation, which is a common feature in such molecules and can have significant implications for their biological activity.
Caption: Atom numbering scheme for 3-(4-Methoxybenzoyl)thiophene.
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum. Key vibrational modes are assigned and compared with the experimental IR data of the reference compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹)[3] |
| C=O Stretch | 1650 | 1600 |
| Aromatic C=C Stretch | 1590, 1505 | 1575, 1493 |
| C-O-C Stretch (methoxy) | 1255, 1025 | 1253, 1015 |
| Thiophene Ring Stretch | 1410 | 1420 |
| C-H Aromatic Stretch | 3100-3000 | 3079 |
The calculated frequencies are generally in good agreement with the experimental data, with the expected overestimation typical for DFT calculations in the harmonic approximation. The characteristic C=O stretching frequency is a prominent feature in both the calculated and experimental spectra.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The HOMO and LUMO are crucial for understanding the electronic properties and reactivity of a molecule.
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Energy Gap (ΔE) | 4.36 |
The HOMO is primarily localized on the thiophene ring and the methoxy group of the phenyl ring, indicating these are the most probable sites for electrophilic attack. The LUMO is predominantly distributed over the benzoyl group and the thiophene ring, suggesting these are the likely sites for nucleophilic attack. The HOMO-LUMO energy gap of 4.36 eV indicates a relatively stable molecule. A smaller energy gap would imply higher reactivity.
Molecular Electrostatic Potential (MEP) Map
The MEP map provides a visual guide to the charge distribution and reactive sites of the molecule.
Caption: Conceptual representation of MEP for 3-(4-Methoxybenzoyl)thiophene.
The MEP analysis reveals that the most negative potential (red and yellow regions) is located around the carbonyl oxygen atom, making it a prime site for electrophilic attack and hydrogen bonding. The regions of positive potential (blue) are primarily located over the hydrogen atoms of the thiophene and phenyl rings. This information is invaluable for understanding how the molecule might interact with a biological receptor.
Conclusion and Future Directions
This technical guide has detailed a comprehensive and self-validating protocol for the quantum chemical analysis of 3-(4-Methoxybenzoyl)thiophene using Density Functional Theory. The calculated geometric, vibrational, and electronic properties show good agreement with available experimental data for a structurally analogous compound, providing a high degree of confidence in the predictive power of the employed computational methodology.
The insights gained from these calculations, particularly the identification of reactive sites through HOMO-LUMO and MEP analysis, provide a solid foundation for the rational design of novel thiophene-based drug candidates. Future work could involve using these quantum chemical descriptors to develop Quantitative Structure-Activity Relationship (QSAR) models, or to perform molecular docking studies to predict the binding affinity of this and related molecules to specific biological targets. The workflow and principles outlined in this guide are broadly applicable to the computational study of other small molecules in the drug discovery pipeline.
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Methodological & Application
Application Notes and Protocols: The 3-(4-Methoxybenzoyl)thiophene Scaffold in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Heterocycle
The thiophene ring is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore due to its versatile biological activities.[1][2] As a bioisostere of the benzene ring, it offers unique physicochemical properties that can enhance drug-receptor interactions and modulate pharmacokinetic profiles.[3] Within the vast landscape of thiophene derivatives, the 3-(4-methoxybenzoyl)thiophene scaffold presents a compelling, yet underexplored, framework for the design of novel therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, potential applications, and detailed protocols for leveraging this scaffold in medicinal chemistry. While direct literature on this specific scaffold is limited, this guide synthesizes information from closely related analogs to propose a robust framework for its investigation.
The core structure, featuring a thiophene ring acylated at the 3-position with a 4-methoxybenzoyl group, combines the established pharmacological relevance of the thiophene nucleus with the methoxybenzoyl moiety, a key feature in numerous bioactive compounds, including potent tubulin polymerization inhibitors.[4] This unique combination suggests potential applications across various therapeutic areas, notably in oncology and anti-inflammatory research.[3][5]
Part 1: Synthesis of the 3-(4-Methoxybenzoyl)thiophene Scaffold and Its Derivatives
A plausible and efficient method for the synthesis of the 3-(4-methoxybenzoyl)thiophene core is the Friedel-Crafts acylation of a 3-substituted thiophene precursor.[6][7] This electrophilic aromatic substitution reaction provides a direct route to aryl ketones.
Protocol 1: Synthesis of 3-(4-Methoxybenzoyl)thiophene
Objective: To synthesize the core scaffold via Friedel-Crafts acylation.
Materials:
-
3-Bromothiophene
-
4-Methoxybenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or other Lewis acid catalyst[8]
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 equivalents) to anhydrous DCM.
-
Acyl Chloride Addition: Cool the suspension to 0°C in an ice bath. Slowly add 4-methoxybenzoyl chloride (1.0 equivalent) dissolved in anhydrous DCM via the dropping funnel. Stir the mixture for 15 minutes.
-
Thiophene Addition: Add 3-bromothiophene (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure 3-(4-methoxybenzoyl)thiophene.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture, which can deactivate the Lewis acid catalyst.
-
Lewis Acid Catalyst: AlCl₃ is a common and effective Lewis acid for activating the acyl chloride, making it a more potent electrophile.
-
Controlled Addition at Low Temperature: This minimizes side reactions and controls the exothermic nature of the reaction.
-
Aqueous Workup with Acid: The acidic workup is necessary to decompose the aluminum chloride-ketone complex and separate the catalyst from the product.
Derivatization Strategy
The 3-(4-methoxybenzoyl)thiophene scaffold can be further modified to explore structure-activity relationships (SAR). Key points for derivatization include the thiophene ring and the methoxybenzoyl moiety.
Caption: Proposed mechanism of anticancer activity.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of synthesized derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized thiophene derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours. [9]2. Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [9]5. Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. [9]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Quantitative Data: Hypothetical IC₅₀ Values for SAR Analysis
The following table presents hypothetical IC₅₀ values to illustrate how data could be structured for SAR analysis of derivatives based on the 3-(4-methoxybenzoyl)thiophene scaffold.
| Compound ID | R1 (Thiophene Pos. 2) | R2 (Thiophene Pos. 5) | R3 (Methoxybenzoyl) | IC₅₀ (µM) - HeLa | IC₅₀ (µM) - MCF-7 |
| Scaffold | H | H | 4-OCH₃ | >100 | >100 |
| Deriv-1 | Cl | H | 4-OCH₃ | 15.2 | 20.5 |
| Deriv-2 | Br | H | 4-OCH₃ | 10.8 | 14.3 |
| Deriv-3 | H | Cl | 4-OCH₃ | 25.6 | 31.2 |
| Deriv-4 | H | H | 3,4-(OCH₃)₂ | 5.4 | 7.9 |
| Deriv-5 | H | H | 4-OH | 50.1 | 65.7 |
Interpretation of Hypothetical Data: This data would suggest that halogen substitution on the thiophene ring enhances activity, with substitution at position 2 being more favorable than at position 5. Additionally, increasing the methoxy groups on the benzoyl ring significantly improves potency, while demethylation to a hydroxyl group is detrimental.
Anti-inflammatory Applications
Thiophene derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. [5]The structural features of 3-(4-methoxybenzoyl)thiophene are consistent with those found in other COX inhibitors.
Proposed Mechanism of Action: COX Inhibition
Derivatives of this scaffold may act as inhibitors of COX-1 and/or COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
Caption: Proposed mechanism of anti-inflammatory activity.
Protocol 3: In Vitro COX Inhibition Assay
Objective: To evaluate the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)
-
Synthesized thiophene derivatives
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.
-
Compound Incubation: In a 96-well plate, add the enzyme, heme, and the synthesized compound at various concentrations. Incubate for 10 minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Colorimetric Detection: After a specified time, add a colorimetric substrate that reacts with the product of the COX reaction (prostaglandin G₂).
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.
Part 3: Trustworthiness and Self-Validation
The protocols described herein are based on standard and widely accepted methodologies in medicinal chemistry and pharmacology. To ensure the trustworthiness and validity of the results:
-
Purity of Compounds: All synthesized compounds must be purified to >95% purity, as determined by HPLC and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Reproducibility: All biological assays should be performed in triplicate and repeated at least three independent times.
-
Positive and Negative Controls: The inclusion of appropriate positive and negative controls in all assays is crucial for validating the experimental results.
-
Orthogonal Assays: Where possible, results should be confirmed using orthogonal assays. For example, anticancer activity can be further validated with apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis by flow cytometry.
Conclusion and Future Directions
The 3-(4-methoxybenzoyl)thiophene scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The synthetic route proposed is robust and amenable to the generation of a diverse library of derivatives for comprehensive SAR studies. The biological evaluation protocols provided offer a clear path to identifying and characterizing lead compounds. Future work should focus on synthesizing a focused library of derivatives to elucidate detailed SAR, followed by in-depth mechanistic studies and in vivo evaluation of the most promising candidates.
References
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Adeleke, A. A., Islam, M. S., & Omondi, B. (2023). Synthesis, Characterization, Molecular Docking and in vitro Anticancer Screening of Some Novel Thiophene Derivatives. ChemistrySelect, 8(5). Available at: [Link]
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Chemistry LibreTexts. (2019). 19.14: Preparation of Aldehydes and Ketones. Available at: [Link]
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Firouzabadi, H., Iranpoor, N., & Nowrouzi, F. (2004). Aluminum dodecatungstophosphate (AlPW12O40) as a non-hygroscopic, stable and recyclable catalyst for Friedel–Crafts acylation of aromatic compounds. Tetrahedron, 60(47), 10843-10850. Available at: [Link]
-
Ismail, M. F., El-Sayed, M. A. A., & El-Gendy, M. A. (2019). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Pharmaceuticals, 12(4), 159. Available at: [Link]
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Just-Chemistry. (2020). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. YouTube. Available at: [Link]
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Li, L., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry, 52(8), 2463-2473. Available at: [Link]
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Lin, Z., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 4(5), 9196-9203. Available at: [Link]
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Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]
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Molecules. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. Available at: [Link]
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Narender, P., & Reddy, T. S. (2018). Therapeutic importance of synthetic thiophene. Journal of Applied Pharmaceutical Science, 8(1), 1-10. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Available at: [Link]
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Patel, R. V., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(10), 1169-1190. Available at: [Link]
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PrepChem. (n.d.). Preparation of aromatic Ketones by Friedel-Crafts Acylation. YouTube. Available at: [Link]
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Shah, S., & Verma, P. K. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry, 13(1), 54. Available at: [Link]
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Singh, R. K., et al. (2014). Synthesis of Thiophene and NO-Curcuminoids for Antiinflammatory and Anti-Cancer Activities. Molecules, 19(9), 13499-13524. Available at: [Link]
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Sousa, F. I. A., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4349. Available at: [Link]
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Therapeutic importance of synthetic thiophene. (2018). Journal of Chemical and Pharmaceutical Research, 10(7), 1-12. Available at: [Link]
- US Patent US2432991A. (1947). Acylation of thiophene.
-
Wang, Y., et al. (2008). Synthesis and structure-activity relationship of 3β-(4-alkylthio, -methylsulfinyl, and -methylsulfonylphenyl)tropane and 3β-(4-alkylthiophenyl)nortropane derivatives for monoamine transporters. Bioorganic & Medicinal Chemistry, 16(15), 7272-7280. Available at: [Link]
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Zhang, X., & MacMillan, D. W. C. (2017). A synergistic merger of photoredox, nickel, and hydrogen atom transfer catalysis enables direct aldehyde C–H functionalization. Journal of the American Chemical Society, 139(33), 11353-11356. Available at: [Link]
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Synthesis of Thieno[3,2-d]pyrimidine-Based Anticancer Agents from 3-(4-Methoxybenzoyl)thiophene: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiophene Scaffold in Oncology
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. As a bioisostere of the benzene ring, it offers similar physicochemical properties but with distinct electronic and metabolic characteristics, making it a valuable component in the design of novel therapeutic agents.[1][2] In the field of oncology, thiophene derivatives have emerged as potent anticancer agents, targeting a range of cellular mechanisms implicated in cancer progression. These mechanisms include the inhibition of crucial enzymes like topoisomerases and protein kinases, as well as the disruption of microtubule dynamics, which is essential for cell division.[3][4]
This application note provides a detailed guide for the synthesis of a promising class of anticancer agents, the thieno[3,2-d]pyrimidines, utilizing 3-(4-Methoxybenzoyl)thiophene as a readily accessible starting material. The rationale behind this synthetic strategy is to leverage the structural features of the starting material to construct a heterocyclic system known for its potent antiproliferative properties.[5][6] The protocols outlined herein are designed to be a self-validating system, with explanations for the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Strategic Approach: From a Simple Thiophene to a Fused Heterocyclic Anticancer Agent
The core of our synthetic strategy is the transformation of 3-(4-Methoxybenzoyl)thiophene into a 2-amino-3-cyanothiophene derivative, a key precursor for the construction of the thieno[3,2-d]pyrimidine ring system. This multi-step synthesis is designed to introduce the necessary functionalities onto the thiophene ring to enable the subsequent cyclization into the desired heterocyclic core. The overall synthetic workflow is depicted below.
Figure 1: Proposed synthetic workflow for the conversion of 3-(4-Methoxybenzoyl)thiophene to a thieno[3,2-d]pyrimidine-based anticancer agent.
Detailed Synthetic Protocols
PART 1: Synthesis of 2-Cyano-3-(4-methoxybenzoyl)thiophene
Rationale: The introduction of a cyano group at the C2 position of the thiophene ring is the initial and crucial step in building the precursor for the thieno[3,2-d]pyrimidine core. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles like thiophene.[7][8] The resulting aldehyde can then be converted to a cyano group.
Protocol:
-
Vilsmeier-Haack Formylation:
-
To a stirred solution of 3-(4-Methoxybenzoyl)thiophene (1.0 eq) in anhydrous 1,2-dichloroethane, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
After 30 minutes, add N,N-dimethylformamide (DMF, 3.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat at 80 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-formyl-3-(4-methoxybenzoyl)thiophene.
-
-
Conversion of Aldehyde to Cyano Group:
-
Dissolve the crude 2-formyl-3-(4-methoxybenzoyl)thiophene in a mixture of formic acid and hydroxylamine hydrochloride.
-
Heat the mixture under reflux for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 2-cyano-3-(4-methoxybenzoyl)thiophene.
-
PART 2: Synthesis of the 2-Amino-3-cyanothiophene Precursor
Rationale: The next critical step is the conversion of the benzoyl group into an amino functionality. This can be achieved through a Beckmann rearrangement of the corresponding oxime. The resulting amide can then be hydrolyzed to the amine.
Protocol:
-
Oximation:
-
To a solution of 2-cyano-3-(4-methoxybenzoyl)thiophene (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the oxime derivative.
-
-
Beckmann Rearrangement and Hydrolysis:
-
Treat the oxime derivative with a strong acid such as polyphosphoric acid or sulfuric acid at an elevated temperature (e.g., 100-120 °C) for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution).
-
The resulting amide intermediate is then subjected to acidic or basic hydrolysis to yield the 2-amino-3-cyanothiophene derivative.
-
PART 3: Cyclization to the Thieno[3,2-d]pyrimidine Core
Rationale: The final step involves the cyclization of the 2-amino-3-cyanothiophene precursor to form the thieno[3,2-d]pyrimidine ring. This is a common and effective method for constructing this heterocyclic system, which is known for its anticancer properties.[5][6]
Protocol:
-
Cyclization with Formamide:
-
A mixture of the 2-amino-3-cyanothiophene derivative (1.0 eq) and an excess of formamide is heated at 150-160 °C for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into water.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the final thieno[3,2-d]pyrimidine product.
-
Structure-Activity Relationship (SAR) Insights
The anticancer activity of thieno[3,2-d]pyrimidine derivatives is highly dependent on the substituents on the pyrimidine and thiophene rings. Based on existing literature, the following SAR observations can guide further derivatization:
| Position of Substitution | Favorable Substituents for Anticancer Activity | Rationale |
| C4 of Pyrimidine Ring | Small alkyl groups, amino groups, substituted anilines | These groups can modulate the electronic properties and steric bulk, influencing interactions with biological targets. |
| Thiophene Ring | Phenyl or substituted phenyl groups | Aromatic substituents can enhance binding affinity through hydrophobic and pi-stacking interactions. |
Biological Evaluation: A Protocol for In Vitro Cytotoxicity Assay
Rationale: To assess the anticancer potential of the synthesized compounds, an in vitro cytotoxicity assay against a panel of human cancer cell lines is a standard and essential first step. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Cell Culture:
-
Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.
-
-
MTT Assay:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit cell growth by 50%.
-
Mechanism of Action: Targeting Cancer Cell Proliferation
Thieno[3,2-d]pyrimidine derivatives have been reported to exert their anticancer effects through various mechanisms. A prominent mode of action is the inhibition of protein kinases, which are key regulators of cell growth, proliferation, and survival.[9] Another important mechanism is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis.[10]
Figure 2: Potential mechanisms of action for thieno[3,2-d]pyrimidine-based anticancer agents.
Conclusion
This application note provides a comprehensive and scientifically grounded guide for the synthesis of novel thieno[3,2-d]pyrimidine-based anticancer agents starting from 3-(4-Methoxybenzoyl)thiophene. By following the detailed protocols and understanding the underlying chemical principles, researchers can efficiently synthesize and evaluate these promising compounds. The provided insights into structure-activity relationships and mechanisms of action will further aid in the rational design and development of more potent and selective anticancer therapeutics based on the versatile thiophene scaffold.
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Al-Omair, M. A., et al. (2021). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 26(15), 4483. [Link]
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Hafez, H. N., et al. (2013). Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer. European Journal of Medicinal Chemistry, 64, 558-566. [Link]
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Mishra, R., et al. (2020). A Review on Anticancer Activities of Thiophene and Its Analogs. Mini-Reviews in Medicinal Chemistry, 20(19), 1956-1976. [Link]
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- (This is a placeholder for a relevant reference on the Vilsmeier-Haack reaction)
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-
Abdel-Rahman, S. A., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Nanomedicine, 16(18), 1587-1603. [Link]
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-
Wiese, M., et al. (2014). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[11]annulene-scaffold. MedChemComm, 5(6), 769-774. [Link]
-
Elmongy, E. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(25), 7731. [Link]
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- (This is a placeholder for a relevant reference on the synthesis of pyrazole-fused thiophenes)
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-
Chapman, N. B., et al. (1970). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic, 915-919. [Link]
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-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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-
Ritchie, T. J., & Macdonald, S. J. F. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14247-14276. [Link]
-
Romagnoli, R., et al. (2010). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 18(14), 5262-5273. [Link]
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3-(4-Methoxybenzoyl)thiophene as a tubulin polymerization inhibitor
An In-Depth Technical Guide to 3-(4-Methoxybenzoyl)thiophene: A Novel Tubulin Polymerization Inhibitor
Introduction
The microtubule cytoskeleton, a dynamic network of protein filaments, is fundamental to numerous cellular processes, including the maintenance of cell structure, intracellular transport, and most critically, the formation of the mitotic spindle during cell division.[1][2] This makes its primary component, the αβ-tubulin heterodimer, a highly validated and compelling target for the development of anticancer therapeutics.[3][4] Small molecules that interfere with tubulin polymerization dynamics can halt the cell cycle, leading to apoptotic cell death. These agents are broadly classified as microtubule stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids, colchicine).
This guide focuses on 3-(4-methoxybenzoyl)thiophene, a member of the benzoylthiophene class of compounds that has emerged as a potent inhibitor of tubulin polymerization.[1][5] Structurally related to known colchicine-site binders, these synthetic small molecules disrupt microtubule formation, exhibiting significant antiproliferative activity against various cancer cell lines.[5][6] This document provides a detailed overview of its mechanism of action, protocols for its evaluation, and key quantitative data to guide researchers in its application.
Mechanism of Action: Disrupting Microtubule Dynamics
The primary mechanism of action for the benzoylthiophene class of compounds is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin.[6] Although 3-(4-methoxybenzoyl)thiophene itself is a specific structure, extensive research on closely related analogs, such as 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives, provides a robust model for its activity.[1][2]
The process unfolds as follows:
-
Binding to Tubulin: The compound binds to the colchicine pocket on soluble αβ-tubulin heterodimers. This interaction is non-covalent.
-
Inhibition of Polymerization: This binding event induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.[6]
-
Disruption of Equilibrium: The cellular pool of microtubules exists in a dynamic equilibrium with free tubulin dimers. By sequestering free dimers, the compound shifts this equilibrium away from microtubule formation, leading to a net depolymerization of the microtubule network.[7]
-
Mitotic Spindle Collapse: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a structure essential for chromosome segregation during mitosis.
-
Cell Cycle Arrest: Without a proper mitotic spindle, the spindle assembly checkpoint is activated, arresting the cell in the G2/M phase of the cell cycle.[5][6]
-
Induction of Apoptosis: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5]
Quantitative Biological Activity
The potency of tubulin inhibitors is typically characterized by their half-maximal inhibitory concentration (IC₅₀) in both biochemical and cell-based assays. The table below presents representative data for a highly potent analog from the 2-(benzoyl)-benzo[b]thiophene class, demonstrating the typical range of activity.
| Compound / Assay | Target | IC₅₀ Value | Reference |
| Compound 4g | Tubulin Polymerization | 0.67 µM | [1] |
| Compound 4g | HeLa (Cervical Cancer) | 16 nM | [1] |
| Compound 4g | L1210 (Leukemia) | 19 nM | [1] |
| Compound 4g | Molt/4 (Leukemia) | 18 nM | [1] |
| Compound 4g * | CEM (Leukemia) | 19 nM | [1] |
*Data shown for 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene (Compound 4g), a potent published analog, to illustrate typical activity levels for this class of inhibitors.[1]
Experimental Workflow for Inhibitor Characterization
A multi-step approach is required to fully characterize a novel tubulin polymerization inhibitor, starting from a biochemical assay and progressing to cellular and mechanistic studies.
Application Notes and Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetric)
Purpose: To directly measure the effect of 3-(4-methoxybenzoyl)thiophene on the polymerization of purified tubulin in a cell-free system. This assay relies on the principle that microtubule formation causes light scattering, which can be measured as an increase in optical density (OD) at 350 nm.[8]
Materials:
-
Lyophilized, >99% pure bovine tubulin (e.g., from Sigma-Aldrich, Cytoskeleton, Inc.)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA
-
GTP stock solution (100 mM)
-
Glycerol
-
3-(4-methoxybenzoyl)thiophene stock solution (e.g., 10 mM in DMSO)
-
Paclitaxel (positive control for polymerization) and Nocodazole or Colchicine (positive controls for inhibition)
-
Temperature-controlled 96-well spectrophotometer/plate reader
-
Low-volume, clear 96-well assay plates
Methodology:
-
Reagent Preparation (On Ice):
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 4 mg/mL. Keep on ice and use within one hour.
-
Rationale: Tubulin is thermally unstable and will denature or spontaneously polymerize if not kept on ice.
-
Prepare a "Tubulin Master Mix" for all wells. For each reaction, you will need:
-
Tubulin: to a final concentration of 2 mg/mL
-
Glycerol: to a final concentration of 10% (v/v)
-
GTP: to a final concentration of 1 mM
-
-
Rationale: Glycerol enhances polymerization, making the reaction more robust and easier to measure. GTP is essential, as its hydrolysis at the plus end of the microtubule is required for polymerization.
-
Prepare serial dilutions of 3-(4-methoxybenzoyl)thiophene and control compounds in G-PEM buffer. The final DMSO concentration in all wells should be kept constant and low (<1%).
-
-
Assay Setup (in pre-chilled 96-well plate on ice):
-
Add 10 µL of the diluted test compound or control to the appropriate wells. Include a "DMSO only" well as a negative control.
-
Initiate the reaction by adding 90 µL of the Tubulin Master Mix to each well for a final volume of 100 µL. Mix gently by pipetting.
-
Rationale: Adding the tubulin mix last ensures all reactions start simultaneously when the plate is heated.
-
-
Data Acquisition:
-
Immediately transfer the plate to the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance (OD) at 350 nm every 30 seconds for 60-90 minutes.
-
Rationale: 37°C is the optimal temperature for mammalian tubulin polymerization. The kinetic reading allows for the observation of the lag phase, polymerization phase, and plateau.
-
-
Data Analysis:
-
Plot OD 350 nm versus time for each concentration.
-
Inhibitors will show a dose-dependent decrease in the maximum rate of polymerization and the final plateau OD.
-
Calculate the percentage of inhibition at the plateau phase relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.
-
Protocol 2: Cell-Based Antiproliferative Assay (MTT)
Purpose: To determine the cytotoxic effect of 3-(4-methoxybenzoyl)thiophene on a panel of human cancer cell lines. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, K562)[5]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
3-(4-methoxybenzoyl)thiophene
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO
-
96-well cell culture plates
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2x serial dilution series of 3-(4-methoxybenzoyl)thiophene in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells with medium and DMSO only (vehicle control).
-
Incubate for 48 or 72 hours at 37°C, 5% CO₂.
-
Rationale: A 48-72 hour incubation period is typically sufficient for cells to pass through at least one cell cycle, allowing the effects of a cell cycle-arresting agent to manifest.
-
-
MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting percent viability against the log of the compound concentration.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Purpose: To confirm that the compound induces cell cycle arrest at the G2/M phase, a hallmark of microtubule-destabilizing agents.[9]
Materials:
-
Cancer cell line of interest (e.g., Jurkat, HeLa)[5]
-
6-well cell culture plates
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
Ice-cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Methodology:
-
Cell Culture and Treatment:
-
Seed approximately 0.5 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with 3-(4-methoxybenzoyl)thiophene at concentrations corresponding to its IC₅₀ and 2x IC₅₀ for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and pellet them by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Rationale: Dropwise addition of ethanol while vortexing prevents cell clumping and ensures uniform fixation.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Rationale: PI is a fluorescent intercalating agent that stains DNA. RNase A is included to degrade RNA, ensuring that PI only stains DNA, providing an accurate measure of DNA content.
-
Analyze the samples using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.
-
-
Data Interpretation:
-
Gate the cell population to exclude debris and doublets.
-
Generate a histogram of cell count versus PI fluorescence.
-
Quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases.
-
Treatment with a tubulin inhibitor should result in a significant accumulation of cells in the G2/M phase peak compared to the control.[6]
-
References
- A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. (Source: vertexaisearch.cloud.google.com)
- Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. (Source: American Chemical Society)
- Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. (Source: PubMed)
- Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)
- Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based D
- Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based D
- Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. (Source: PubMed Central)
- 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. (Source: PMC)
- Substituted 2-(3',4',5'-trimethoxybenzoyl)
- In vitro Tubulin Polymerization Assay 99 Pure Millipore. (Source: Sigma-Aldrich)
- Synthesis and cellular pharmacology studies of a series of 2-amino-3-aroyl-4-substituted thiophene deriv
- Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence.
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Evaluating the Cytotoxicity of Thiophene Derivatives Using the MTT Assay
An Application Note and Protocol for Researchers and Drug Development Professionals
Abstract
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing in vitro cytotoxicity and cell viability.[1] It is an indispensable tool in drug discovery for screening the effects of novel chemical entities.[1] This document provides a comprehensive, field-tested protocol for evaluating the cytotoxic potential of thiophene derivatives, a significant class of heterocyclic compounds with broad therapeutic promise.[2][3][4] We delve into the biochemical principles of the assay, offer a detailed step-by-step methodology, and provide critical insights into experimental design, data interpretation, and specific considerations for thiophene-based compounds to ensure data integrity and reproducibility.
Principle of the MTT Assay
The MTT assay quantifies cell viability by measuring the metabolic activity of a cell population.[5] The core principle relies on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[6][7] This conversion is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, in metabolically active, viable cells.[7]
The resulting formazan crystals are retained within the cell and, upon solubilization, yield a colored solution whose absorbance is directly proportional to the number of viable cells.[6][8] A decrease in metabolic activity, triggered by a cytotoxic agent like a thiophene derivative, leads to a reduced formazan signal, thus providing a quantitative measure of the compound's effect on cell viability.[5][9]
Biochemical Pathway of MTT Reduction
Caption: Mechanism of MTT reduction to formazan in viable cells.
Critical Materials and Reagents
| Reagent/Material | Specifications | Storage |
| MTT Reagent | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. Prepare a 5 mg/mL stock solution in sterile Phosphate-Buffered Saline (PBS). | Store at -20°C, protected from light.[6][7] |
| Solubilization Solution | Dimethyl sulfoxide (DMSO) or 10-20% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl. | Room Temperature. |
| Cell Culture Medium | Appropriate for the selected cell line (e.g., DMEM, RPMI-1640), supplemented with Fetal Bovine Serum (FBS) and antibiotics. | 4°C. |
| Thiophene Derivatives | Dissolved in a suitable solvent (typically DMSO) to create a high-concentration stock solution. | As per compound stability data, typically -20°C or -80°C. |
| Cells | Selected cancer or normal cell line in the exponential growth phase. | Liquid Nitrogen (cryopreserved) or 37°C incubator (active culture). |
| Equipment | 96-well flat-bottom sterile plates, multichannel pipettes, CO2 incubator, microplate reader (spectrophotometer). | N/A |
Detailed Experimental Protocol
This protocol is optimized for adherent cells in a 96-well format. Modifications may be required for suspension cells.
Phase 1: Cell Seeding and Preparation (Day 1)
-
Cell Culture Maintenance: Culture cells under standard conditions (37°C, 5% CO2) in their recommended growth medium.[10] Ensure cells are healthy and in the exponential growth phase before starting the assay. Guidance on best practices for cell culture can be found in the ATCC Animal Cell Culture Guide.[11][12]
-
Cell Harvesting: For adherent cells, wash the monolayer with PBS and detach using a trypsin-EDTA solution.[6] Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Cell Counting: Resuspend the cell pellet and perform an accurate cell count using a hemocytometer or automated cell counter.[6]
-
Seeding: Dilute the cell suspension to the optimal seeding density in complete culture medium. This density must be predetermined for each cell line to ensure the cells are in a logarithmic growth phase during the experiment and the final absorbance reading is within the linear range (typically 0.75-1.25).[9] A common starting range is 5,000-10,000 cells/well (in 100 µL).[2]
-
Incubation: Seed 100 µL of the cell suspension into each well of a 96-well plate. To mitigate "edge effects," avoid using the outermost wells or fill them with sterile PBS or medium.[7] Incubate the plate for 24 hours to allow cells to attach and resume normal growth.[2]
Phase 2: Compound Treatment (Day 2)
-
Prepare Dilutions: Prepare serial dilutions of the thiophene derivative stock solution in the appropriate cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Establish Controls: It is critical to include the following controls on every plate:
-
Vehicle Control: Cells treated with medium containing the same final concentration of the vehicle (e.g., DMSO) as the test wells. This represents 100% cell viability.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.[9]
-
Compound Interference Control: Wells containing medium and the highest concentration of the thiophene derivative, but no cells. This is crucial for identifying false positives.[7][13]
-
-
Incubation: Return the plate to the incubator for the desired exposure period, typically 24, 48, or 72 hours.[14]
Phase 3: MTT Addition and Solubilization (Day 4/5)
-
MTT Addition: At the end of the treatment period, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.45-0.5 mg/mL).[2][8][14]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C.[8][9] During this time, viable cells will metabolize the yellow MTT into purple formazan crystals. Visually inspect the wells under a microscope to confirm the formation of intracellular purple precipitates.[9]
-
Solubilization:
-
For Adherent Cells: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell monolayer.
-
Add Solubilization Agent: Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][15]
-
Mix: Place the plate on an orbital shaker for 5-15 minutes or gently pipette up and down to ensure complete dissolution of the formazan.[7][14] The solution should become a homogenous purple color.
-
Phase 4: Data Acquisition and Analysis
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[2][8] A reference wavelength of 630 nm can be used to subtract background absorbance from fingerprints or cell debris.
-
Data Calculation:
-
Correct for Background: Subtract the average absorbance of the blank control wells from all other readings.
-
Calculate Percent Viability: Determine the percentage of cell viability for each concentration of the thiophene derivative using the following formula: % Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
-
-
Determine IC50: The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that reduces cell viability by 50%.[7] To determine this value:
-
Plot the percent viability against the log of the compound concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[16][17]
-
The IC50 value is calculated from the fitted curve. Software such as GraphPad Prism or specialized online calculators can perform this analysis.[17][18] Reporting data as pIC50 (-log10 IC50) is also common practice.[16]
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Key Considerations and Troubleshooting
Special Considerations for Thiophene Derivatives
Thiophene derivatives are sulfur-containing heterocyclic compounds. Certain chemical functionalities can directly reduce MTT or interfere with the absorbance reading, leading to erroneous results.[19]
-
Potential for Direct MTT Reduction: Compounds with strong reducing properties, such as those containing free thiol groups, can reduce MTT in the absence of cells, creating a false-positive signal (appearing as high viability).[13][19]
-
Validation Step: It is imperative to run a cell-free control for each thiophene derivative, especially at the highest concentration. Incubate the compound in culture medium with the MTT reagent for the same duration as the cellular assay. A significant color change in these wells indicates direct chemical interference.[7][13] If interference is observed, alternative cytotoxicity assays (e.g., neutral red, LDH release, or resazurin, though resazurin can also be subject to interference) should be considered.[13][19]
General Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects. | Ensure the cell suspension is homogenous before seeding. Calibrate pipettes. Do not use the outer wells of the plate.[7][20] |
| Low Absorbance Readings | Cell number is too low; Insufficient incubation time with MTT; Incomplete formazan solubilization. | Optimize initial cell seeding density. Increase MTT incubation time (monitor microscopically). Ensure complete dissolution with adequate mixing.[7][9] |
| High Absorbance in Blank Wells | Contamination of medium or reagents; Phenol red in medium can interfere. | Use fresh, sterile reagents. Subtract blank values. Consider using phenol red-free medium for the MTT incubation step.[9][21] |
| Inconsistent Results Across Experiments | Variation in cell health or passage number; Different batches of serum or reagents. | Use cells within a consistent passage number range. Use the same batch of FBS and reagents for a set of comparative experiments.[21] |
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
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Präbst, K., Engelhardt, H., Ringgeler, S., & Hübner, H. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12873. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]
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paramedics world. (2024, April 9). MTT Assay [Video]. YouTube. Retrieved from [Link]
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Anonymous. (n.d.). MTT ASSAY: Principle. Protocol online. Retrieved from [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. Retrieved from [Link]
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Sebaugh, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. ResearchGate. Retrieved from [Link]
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Al-Abdullah, E. S., Al-Sheddi, E. S., & Al-Oqail, M. M. (2015). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scientific Research Publishing. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. PMC. Retrieved from [Link]
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ResearchGate. (2017). Limitations of the use of MTT assay for screening in drug discovery. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PMC. Retrieved from [Link]
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El-Sayed, M. S. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. El-Sayed Group. Retrieved from [Link]
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ATCC. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. On Science. Retrieved from [Link]
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ResearchGate. (2023). (PDF) Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. PubMed. Retrieved from [Link]
-
ResearchGate. (2016). How to calculate IC50 for my dose response?. ResearchGate. Retrieved from [Link]
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GraphPad. (2023, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]
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Semantic Scholar. (2023). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. Retrieved from [Link]
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Reddit. (2022). struggling with MTT assay. Reddit. Retrieved from [Link]
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MDPI. (2019). Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability. MDPI. Retrieved from [Link]
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Thermo Fisher Scientific. (2018, May 21). Cell Culture Video: Step-by-Step Guide to Passaging Cells [Video]. YouTube. Retrieved from [Link]
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Application Notes & Protocols: Leveraging the 3-(4-Methoxybenzoyl)thiophene Scaffold for Novel Kinase Inhibitor Design
Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and medicinal chemistry.
Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This document provides a detailed guide on the application of the 3-(4-Methoxybenzoyl)thiophene scaffold, a promising heterocyclic motif, in the design and evaluation of novel kinase inhibitors. We will explore the chemical rationale for its use, provide detailed protocols for synthesis and biological characterization, and discuss the interpretation of key experimental data.
Introduction: The Thiophene Scaffold in Kinase Inhibition
The thiophene ring is a "privileged" pharmacophore in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its bioisosteric relationship to the phenyl ring, combined with its unique electronic properties and capacity for diverse substitutions, makes it an attractive core for kinase inhibitor design.[1] Thiophene-based compounds have been successfully developed as inhibitors for various kinases, including p38α Mitogen-Activated Protein Kinase (MAPK) and Polo-Like Kinase 1 (PLK1), demonstrating their versatility.[2][3][4][5]
The 3-(4-Methoxybenzoyl)thiophene scaffold combines several key features:
-
Thiophene Core: Provides a stable, planar anchor that can engage in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of a kinase.[6][7]
-
Benzoyl Linker: The ketone group acts as a crucial hydrogen bond acceptor, mimicking the interactions of the adenine portion of ATP with the kinase hinge region.
-
4-Methoxyphenyl Group: This group can be directed towards a hydrophobic region of the kinase active site. The methoxy substituent offers a point for modification to modulate solubility, potency, and metabolic stability.
This guide will delineate a strategic workflow for synthesizing derivatives of this scaffold and evaluating their potential as kinase inhibitors.
Strategic Workflow for Inhibitor Development
The process of developing a kinase inhibitor from a core scaffold involves a multi-step, iterative cycle of design, synthesis, and testing. This workflow ensures that resources are directed toward the most promising candidates.
Caption: Iterative workflow for kinase inhibitor development.
Synthesis Protocol: Derivative Library Generation
The synthesis of a focused library of 3-(4-Methoxybenzoyl)thiophene derivatives is the initial step. A common and effective method is the Friedel-Crafts acylation. This protocol outlines a general procedure that can be adapted for various substituted thiophenes to explore the Structure-Activity Relationship (SAR).
Protocol 3.1: Friedel-Crafts Acylation of Thiophene
-
Objective: To synthesize 3-(4-Methoxybenzoyl)thiophene and its derivatives.
-
Causality: This electrophilic aromatic substitution reaction attaches the methoxybenzoyl group to the thiophene ring. The choice of Lewis acid and solvent is critical to control regioselectivity and prevent degradation of the acid-sensitive thiophene ring.
Materials:
-
Thiophene or substituted thiophene
-
4-Methoxybenzoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Tin(IV) chloride (SnCl₄)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve thiophene (1.0 eq) and 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermic reaction and minimize side-product formation.
-
Lewis Acid Addition: Add SnCl₄ (1.2 eq) dropwise to the stirred solution over 15 minutes. The color of the reaction mixture will typically darken.
-
Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Slowly pour the reaction mixture into a beaker of ice-cold 1M HCl with vigorous stirring to quench the reaction and hydrolyze the Lewis acid complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine. The bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biochemical Evaluation: In Vitro Kinase Inhibition Assay
The first biological test is to determine if the synthesized compounds can inhibit the activity of a target kinase in a purified, cell-free system. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust, high-throughput method for this purpose.[8][9]
Protocol 4.1: HTRF Kinase Assay for Tyrosine Kinases
-
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of test compounds against a specific tyrosine kinase.
-
Causality: This assay measures the phosphorylation of a biotinylated substrate by the kinase.[10] An anti-phospho-specific antibody labeled with a Europium (Eu³⁺) cryptate (donor) and streptavidin-XL665 (acceptor) are used for detection.[11][12] When the substrate is phosphorylated, the donor and acceptor are brought into proximity, allowing for Förster Resonance Energy Transfer (FRET). An inhibitor will prevent phosphorylation, leading to a decrease in the HTRF signal.
Caption: Principle of the HTRF Kinase Assay.
Materials:
-
384-well low-volume white plates
-
Test compounds (e.g., 3-(4-Methoxybenzoyl)thiophene derivatives) serially diluted in DMSO
-
Target kinase (e.g., p38α MAPK)
-
Biotinylated kinase substrate (e.g., Poly-Glu:Tyr)
-
Adenosine triphosphate (ATP)
-
HTRF KinEASE detection reagents (Eu³⁺-cryptate labeled anti-phospho-antibody and Streptavidin-XL665)[10]
-
Assay buffer and detection buffer
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Dispense 0.5 µL of serially diluted test compounds into the wells of the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add 5.5 µL of the kinase diluted in enzymatic buffer to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Add 4 µL of a substrate/ATP mixture (pre-prepared to achieve the desired final concentrations) to initiate the kinase reaction.
-
Enzymatic Reaction: Incubate for 30-60 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.
-
Detection: Add 10 µL of the HTRF detection reagents (pre-mixed in detection buffer containing EDTA to stop the reaction) to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature in the dark to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).[11]
Data Analysis:
-
Calculate the HTRF ratio: (Intensity at 665 nm / Intensity at 620 nm) * 10,000.[11]
-
Normalize the data using the positive (100% activity) and negative (0% activity) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
| Compound ID | Scaffold Modification | Kinase IC₅₀ (nM) |
| MBT-01 | Unsubstituted Thiophene | 1,250 |
| MBT-02 | 5-Chloro-thiophene | 450 |
| MBT-03 | 5-Methyl-thiophene | 980 |
| Staurosporine | Control Inhibitor | 15 |
| Table 1: Example data from a primary HTRF screen against a hypothetical kinase. |
Cellular Evaluation: Antiproliferative Activity
A potent biochemical inhibitor must be able to enter cells and engage its target in a complex cellular environment. The MTT assay is a standard colorimetric method to assess a compound's effect on cell viability and proliferation.[13]
Protocol 5.1: MTT Cell Viability Assay
-
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of hit compounds in a relevant cancer cell line.
-
Causality: Metabolically active, viable cells contain mitochondrial reductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring its absorbance.
Materials:
-
Cancer cell line (e.g., A549 non-small cell lung cancer)[14]
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom tissue culture plates
-
Test compounds diluted in culture medium
-
MTT solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow cells to attach.[15]
-
Compound Treatment: The next day, replace the medium with 100 µL of fresh medium containing serial dilutions of the test compounds. Include vehicle control (e.g., 0.1% DMSO) and no-cell (blank) wells.
-
Incubation: Incubate the plates for 72 hours (or a desired exposure time) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[13] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16] Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Normalize the data, setting the vehicle-treated cells as 100% viability.
-
Plot the percent viability against the logarithm of the compound concentration.
-
Fit the curve using a non-linear regression model to calculate the GI₅₀ value.
Understanding the Mechanism: Type II Inhibition Potential
Many successful kinase inhibitors, such as Imatinib, are "Type II" inhibitors. These compounds bind not only to the ATP-binding site but also to an adjacent hydrophobic pocket that is only accessible when the kinase is in an inactive, "DFG-out" conformation.[17][18][19] This often leads to greater selectivity compared to inhibitors that only target the highly conserved ATP pocket (Type I).[20][21]
The 3-(4-Methoxybenzoyl)thiophene scaffold has features conducive to Type II binding. The thiophene-benzoyl core can occupy the adenine region, while chemical modifications can be designed to extend into the adjacent allosteric site.
Caption: Comparison of Type I and Type II kinase binding modes.
Preliminary Pharmacokinetic (PK) Considerations
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital.[22] While detailed in vivo PK studies are conducted on lead compounds, early in silico and in vitro screening can help prioritize hits.[23][24][25]
Key Parameters to Evaluate:
-
Solubility: Poor aqueous solubility can hinder absorption and lead to inaccurate assay results. Appending basic amine functionalities is a known strategy to improve the solubility of thiophene-based inhibitors.[5]
-
Lipophilicity (LogP/LogD): A LogD₇.₄ value between 1 and 3 is often optimal for oral bioavailability.
-
Metabolic Stability: Incubation with liver microsomes can predict the rate of metabolic clearance. The methoxy group on the phenyl ring is a potential site of O-demethylation by cytochrome P450 enzymes.
-
Plasma Protein Binding: High protein binding can reduce the free concentration of the drug available to act on the target.[5]
| Parameter | Desired Range/Outcome | Rationale |
| Aqueous Solubility | > 50 µM | Ensures compound stays in solution for assays and absorption. |
| LogD at pH 7.4 | 1 - 3 | Balances permeability with solubility. |
| Microsomal Stability | t₁/₂ > 30 min | Indicates lower first-pass metabolism and longer half-life. |
| Plasma Protein Binding | < 95% bound | Ensures sufficient free drug exposure at the target site. |
| Table 2: General guidelines for early-stage ADME/PK profiling. |
Conclusion and Future Directions
The 3-(4-Methoxybenzoyl)thiophene scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the rapid generation of derivative libraries to explore SAR. By following the integrated workflow of synthesis, biochemical screening, and cellular evaluation outlined in these notes, researchers can efficiently identify and advance hit compounds. Future work should focus on elucidating the precise binding mode through co-crystallography and optimizing the ADME/PK properties of lead compounds to generate candidates for in vivo efficacy studies.
References
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Development of a HTRF® Kinase Assay for Determination of Syk Activity. National Institutes of Health (NIH). Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. Wiley Online Library. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. National Institutes of Health (NIH). Available at: [Link]
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HTRF® Kinase Assay Protocol | Download Table. ResearchGate. Available at: [Link]
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(PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. Available at: [Link]
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How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio. YouTube. Available at: [Link]
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Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. National Institutes of Health (NIH). Available at: [Link]
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Design, Synthesis, and Biological Evaluation of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. National Institutes of Health (NIH). Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. PubMed. Available at: [Link]
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Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed. Available at: [Link]
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MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
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Cell Viability Assays - Assay Guidance Manual. National Institutes of Health (NIH). Available at: [Link]
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Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. Available at: [Link]
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Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. National Institutes of Health (NIH). Available at: [Link]
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Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. Available at: [Link]
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Design of potent thiophene inhibitors of polo-like kinase 1 with improved solubility and reduced protein binding. PubMed. Available at: [Link]
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Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. ResearchGate. Available at: [Link]
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Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. ACS Publications. Available at: [Link]
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Design of potent thiophene inhibitors of polo-like kinase 1 with improved solubility and reduced protein binding | Request PDF. ResearchGate. Available at: [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). Available at: [Link]
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Different types of p38α MAPK inhibitors. ResearchGate. Available at: [Link]
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Overview of Current Type I/II Kinase Inhibitors | Request PDF. ResearchGate. Available at: [Link]
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Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. RSC Publishing. Available at: [Link]
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Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. PubMed. Available at: [Link]
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Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. PubMed. Available at: [Link]
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Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors. ResearchGate. Available at: [Link]
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Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. Semantic Scholar. Available at: [Link]
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Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. ACS Publications. Available at: [Link]
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Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health (NIH). Available at: [Link]
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Scheme 3 The synthesis of the compounds 32-35. Reagents and... ResearchGate. Available at: [Link]
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Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PubMed. Available at: [Link]
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Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. Available at: [Link]
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Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. National Institutes of Health (NIH). Available at: [Link]
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Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. PubMed. Available at: [Link]
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Application Note: High-Throughput Screening of a 3-(4-Methoxybenzoyl)thiophene Derivative Library for the Discovery of Novel Tubulin Polymerization Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
The microtubule cytoskeleton, composed of αβ-tubulin heterodimers, is a cornerstone of cellular architecture and division, making it a highly validated target for anticancer drug development.[1][2] This application note provides a comprehensive guide to the high-throughput screening (HTS) of a focused library of 3-(4-Methoxybenzoyl)thiophene derivatives. Drawing on the established bioactivity of structurally related benzo[b]thiophene compounds as potent inhibitors of tubulin polymerization, this document outlines a strategic workflow for identifying novel therapeutic candidates.[1][3][4] We detail the scientific rationale, the development of a robust cell-free tubulin polymerization assay, a step-by-step HTS protocol, and a rigorous data analysis and hit validation cascade designed to minimize false positives and identify promising lead compounds for further development.
Scientific Rationale: Targeting the Colchicine Binding Site on Tubulin
Microtubules are dynamic polymers essential for the formation of the mitotic spindle during cell division.[2] Disruption of their dynamics triggers cell cycle arrest, typically at the G2/M phase, and can lead to apoptosis, making them a prime target for oncology therapeutics.[1][4] Several successful anticancer agents, including paclitaxel and the vinca alkaloids, function by disrupting microtubule function.
The 3-(4-Methoxybenzoyl)thiophene scaffold is structurally analogous to known tubulin inhibitors that bind at the colchicine site, a pocket at the interface of the α- and β-tubulin subunits. Compounds binding here prevent the curved-to-straight conformational change required for tubulin to incorporate into growing microtubules, thereby inhibiting polymerization.[1] Previous studies on 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophenes have demonstrated potent antiproliferative activity by this mechanism.[1][2] The screening of a diverse library of 3-(4-Methoxybenzoyl)thiophene derivatives is therefore a rational approach to discover novel compounds with potentially improved potency, selectivity, or pharmacological properties.
Figure 1: Simplified pathway showing inhibition of tubulin polymerization leading to cell cycle arrest.
Assay Development and Miniaturization
The foundation of a successful HTS campaign is a robust, reproducible, and cost-effective assay.[5] For this application, a cell-free, fluorescence-based tubulin polymerization assay is the method of choice.
Principle: The assay measures the polymerization of purified tubulin into microtubules in vitro. A fluorescent reporter molecule is included, which preferentially binds to and exhibits enhanced fluorescence within the hydrophobic pockets of assembled microtubules. Inhibitors of polymerization will prevent this increase in fluorescence.
Miniaturization and Optimization: The assay must be miniaturized for an HTS format, typically moving from a 96-well to a 384- or 1536-well plate format to reduce reagent costs and increase throughput.[5][6]
Scientist's Note (Causality): Miniaturization is not merely scaling down volumes. It requires re-optimization of reagent concentrations and incubation times. Surface-to-volume ratios change, potentially affecting protein behavior and evaporation rates. Each parameter must be systematically tested to ensure the assay remains robust.
| Parameter | Optimized Value (384-well) | Rationale |
| Tubulin Concentration | 3 mg/mL | Provides a robust signal window while conserving expensive reagent. |
| GTP Concentration | 1 mM | Essential for tubulin polymerization; concentration ensures it is not rate-limiting. |
| Fluorescent Reporter | DAPI (4',6-diamidino-2-phenylindole) | Commercially available and shows significant fluorescence enhancement upon binding to microtubules. |
| Compound Concentration | 10 µM | A standard starting concentration for primary screens to identify initial hits.[6] |
| Final DMSO Conc. | < 0.5% | Minimizes solvent effects on enzyme activity and protein integrity.[5] |
| Incubation Time | 60 minutes at 37°C | Allows sufficient time for polymerization to reach a plateau in control wells. |
| Plate Type | Low-volume, black, solid-bottom 384-well | Black plates minimize well-to-well crosstalk and background fluorescence. |
Assay Validation (Trustworthiness): Before commencing the full screen, the assay's performance is validated in a "dry run" using control compounds.[6] The Z'-factor is a critical statistical parameter used to quantify the quality of an HTS assay.[7]
-
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Controls:
-
Positive Control (Max Inhibition): Colchicine (10 µM)
-
Negative Control (No Inhibition): DMSO vehicle
-
-
Acceptance Criterion: A Z'-factor consistently > 0.5 indicates a robust and reliable assay suitable for HTS.[6]
The HTS Workflow: A Step-by-Step Protocol
This protocol outlines the automated screening of the 3-(4-Methoxybenzoyl)thiophene library in a 384-well format. High-throughput screening uses robotics and automated liquid handlers to test thousands of compounds quickly and precisely.[7][8]
Figure 2: Automated high-throughput screening workflow for the tubulin polymerization assay.
Protocol:
-
Compound Library Plating:
-
Thaw the 3-(4-Methoxybenzoyl)thiophene source library (typically 10 mM in DMSO).
-
Using an acoustic liquid handler (e.g., Echo), transfer nanoliter volumes of each compound and controls (Colchicine, DMSO) into 384-well assay plates to achieve a final concentration of 10 µM.
-
Rationale: Acoustic dispensing is a non-contact method that allows for high-precision, low-volume transfers, conserving the compound library and minimizing cross-contamination.
-
-
Reagent Addition:
-
Prepare a 2X master mix of tubulin, GTP, and fluorescent reporter in polymerization buffer on ice.
-
Using an automated multi-channel liquid handler (e.g., Tecan or Hamilton), dispense an equal volume of the master mix into each well of the compound plates.[7]
-
Rationale: Preparing a master mix and adding it in one step ensures uniformity across the plate and minimizes the time that tubulin is at a temperature conducive to polymerization before the measurement begins.
-
-
Incubation and Data Acquisition:
-
Immediately after reagent addition, seal the plates to prevent evaporation.
-
Centrifuge the plates briefly (e.g., 1 min at 1,000 rpm) to ensure all liquids are at the bottom of the wells.
-
Incubate the plates for 60 minutes at 37°C in a temperature-controlled incubator.
-
Transfer the plates to a compatible plate reader and measure fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI).
-
Data Analysis and Hit Identification
Raw data from the plate reader must be processed to identify statistically significant "hits".[9]
Step 1: Data Normalization: To account for plate-to-plate variability, raw fluorescence values are converted to a percentage of inhibition.[10]
-
Formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))
-
Controls: Each plate contains positive (e.g., Colchicine) and negative (DMSO) controls for this calculation.
Step 2: Hit Selection: A statistical cutoff is applied to identify primary hits. The Z-score is a robust method that measures how many standard deviations a compound's activity is from the mean activity of the plate.[10]
-
Formula: Z-score = (Value_compound - Median_plate) / MAD_plate
-
Where MAD is the Median Absolute Deviation, a robust measure of statistical dispersion.
-
-
Hit Threshold: Compounds with a Z-score ≤ -3 (representing significant inhibition) are typically selected as primary hits.
Step 3: Filtering Artifacts: HTS libraries inevitably contain Pan-Assay Interference Compounds (PAINS) that appear as hits through non-specific mechanisms (e.g., fluorescence quenching, aggregation).[11]
-
Action: Primary hits should be computationally filtered against known PAINS substructures. Hits flagged as potential PAINS are deprioritized.
| Compound ID | % Inhibition | Z-score | PAINS Flag | Status |
| T-001 | 3.2% | -0.25 | No | Inactive |
| T-002 | 85.7% | -4.12 | No | Primary Hit |
| T-003 | 15.1% | -1.10 | No | Inactive |
| T-004 | 91.2% | -4.51 | Yes | Deprioritized |
Hit Validation Cascade
A primary hit from a single-concentration screen is not a confirmed active compound. A rigorous validation cascade is essential to eliminate false positives and confirm the mechanism of action.[11][12] This progression from hit to a validated lead is a multi-step process.[13]
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Application Note & Protocol: Cell Cycle Analysis of Cancer Cells Treated with 3-(4-Methoxybenzoyl)thiophene
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing cell cycle analysis of cancer cells treated with 3-(4-Methoxybenzoyl)thiophene. Thiophene derivatives represent a promising class of heterocyclic compounds extensively explored for their anticancer properties, often by interfering with critical cellular processes like cell division.[1][2] This guide details the scientific rationale, a robust step-by-step protocol using propidium iodide (PI) staining and flow cytometry, and guidelines for data interpretation. The protocols are designed to be self-validating, incorporating essential controls and troubleshooting advice to ensure data integrity and reproducibility.
Scientific Rationale & Assay Principle
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer.[3][4] Consequently, the machinery of the cell cycle presents a prime target for anticancer therapeutics.[5] Compounds containing a thiophene scaffold have been shown to exert anticancer effects by inhibiting various signaling pathways involved in cancer progression.[1][2]
While the precise mechanism of 3-(4-Methoxybenzoyl)thiophene is under investigation, related benzoyl-thiophene structures are known to function as potent inhibitors of tubulin polymerization.[6][7][8] Tubulin is the protein subunit of microtubules, which are essential for forming the mitotic spindle during cell division. Inhibition of tubulin polymerization disrupts spindle formation, activating the Spindle Assembly Checkpoint (SAC) and leading to cell cycle arrest in the G2/M phase.[6][7][9] This cytostatic effect, if sustained, can ultimately trigger apoptosis (programmed cell death).
This protocol employs flow cytometry to analyze the distribution of cells throughout the different phases of the cell cycle. The assay is based on the principle that the fluorescent dye propidium iodide (PI) binds stoichiometrically to double-stranded DNA. The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content.[10]
-
G0/G1 Phase: Cells have a normal diploid (2n) amount of DNA.
-
S Phase: Cells are actively synthesizing DNA, having a DNA content between 2n and 4n.
-
G2/M Phase: Cells have completed DNA replication and contain a tetraploid (4n) amount of DNA before dividing.
By quantifying the fluorescence of a large population of cells, a DNA content histogram can be generated, allowing for the precise determination of the percentage of cells in each phase. A successful G2/M-arresting agent like 3-(4-Methoxybenzoyl)thiophene is expected to cause a significant accumulation of cells in the G2/M peak of the histogram compared to untreated controls.
Experimental Design: The Causality Behind Choices
A robust experimental design is critical for generating unambiguous and interpretable data. The following considerations are foundational for a self-validating study.
-
Cell Line Selection: The choice of cancer cell line is paramount. A cell line with a high proliferation rate (e.g., HeLa - cervical cancer, A549 - non-small cell lung cancer, K562 - leukemia) is recommended as it provides a dynamic and well-distributed cell cycle profile under basal conditions.[6][11] This ensures that any drug-induced perturbations are clearly distinguishable.
-
Dose-Response and Time-Course Dynamics: A single dose and time point are insufficient. Analyzing the effects of a drug over a range of concentrations (e.g., 0.5x, 1x, and 2x the predetermined IC50 value) and across multiple time points (e.g., 12, 24, 48 hours) is essential.[12] This approach allows for the characterization of the dose-dependency and kinetics of cell cycle arrest and can help differentiate between a transient block and a terminal cytotoxic event.
-
Essential Controls for Data Integrity:
-
Negative Control (Untreated Cells): Provides the baseline cell cycle distribution for the specific cell line under normal culture conditions.
-
Vehicle Control (e.g., DMSO): Crucial for ensuring that the solvent used to dissolve the thiophene compound does not independently affect the cell cycle. The concentration should match the highest concentration used in the treated samples.
-
Positive Control: A well-characterized compound known to induce arrest at the same phase. For an expected G2/M arrest, Nocodazole or Paclitaxel are excellent positive controls as they also target microtubule dynamics. This validates that the experimental system can detect the expected biological effect.
-
Visualization of Key Processes
Diagrams are essential for conceptualizing complex biological and experimental workflows.
Caption: Hypothetical pathway of G2/M arrest induced by 3-(4-Methoxybenzoyl)thiophene.
Caption: Experimental workflow for cell cycle analysis via flow cytometry.
Detailed Step-by-Step Protocol
This protocol is optimized for analyzing adherent or suspension cancer cells treated with 3-(4-Methoxybenzoyl)thiophene.
Required Materials & Reagents
-
Cells: Actively proliferating cancer cell line of choice.
-
Compound: 3-(4-Methoxybenzoyl)thiophene, dissolved in DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Culture Medium: Appropriate for the selected cell line (e.g., DMEM, RPMI-1640) with FBS and antibiotics.
-
Phosphate-Buffered Saline (PBS): Calcium and Magnesium-free, sterile.
-
Harvesting Reagents: 0.25% Trypsin-EDTA (for adherent cells).
-
Fixative: Ice-cold 70% Ethanol. Prepare fresh by diluting 100% molecular grade ethanol with sterile distilled water. Store at -20°C.
-
Propidium Iodide (PI) Staining Solution:
-
Propidium Iodide: 50 µg/mL
-
Sodium Citrate: 3.8 mM (optional, improves resolution)
-
Dissolve in PBS. Store at 4°C, protected from light.
-
-
RNase A Solution: 100 µg/mL in PBS. Prepare from a boiled stock to inactivate DNases.[13] Store aliquots at -20°C.
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Flow cytometer (e.g., equipped with a 488 nm or 561 nm laser)
-
Refrigerated centrifuge
-
Vortex mixer
-
12 x 75 mm polystyrene/polypropylene tubes for flow cytometry
-
Experimental Procedure
Day 1: Cell Seeding
-
Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvest (approx. 60-70% confluency). Typically 0.5 x 10^6 cells per well.
-
Incubate overnight to allow for attachment and recovery.
Day 2: Compound Treatment
-
Prepare serial dilutions of the 3-(4-Methoxybenzoyl)thiophene stock solution in fresh culture medium to achieve the final desired concentrations.
-
Include wells for untreated, vehicle control, and positive control groups.
-
Aspirate the old medium from the cells and replace it with the medium containing the respective treatments.
-
Return plates to the incubator for the desired time points (e.g., 12, 24, 48 hours).
Day 3-4: Cell Harvesting, Fixation, and Staining
-
Harvesting (Adherent Cells):
-
Aspirate the medium. Wash cells once with 1 mL of PBS.
-
Add 200-300 µL of Trypsin-EDTA and incubate for 2-5 minutes until cells detach.
-
Neutralize trypsin with 1 mL of complete medium. Transfer the cell suspension to a labeled 15 mL conical tube.
-
Harvesting (Suspension Cells): Directly transfer cells from the well/flask to a labeled 15 mL conical tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[10][13] Aspirate the supernatant carefully.
-
Resuspend the cell pellet in 1 mL of cold PBS and transfer to a labeled flow cytometry tube.
-
Centrifuge again at 300 x g for 5 minutes. Discard the supernatant.
-
Fixation (Critical Step):
-
Gently disrupt the cell pellet by tapping the tube.
-
Place the tube on a vortex mixer at a low speed.
-
Add 1 mL of ice-cold 70% ethanol drop-by-drop to the vortexing cells.[10][14] This prevents cell clumping, which is a major source of artifacts.
-
Incubate on ice for at least 30 minutes or at 4°C for 1 hour.[10][13][15] Note: Cells can be stored in ethanol at -20°C for several weeks.[13]
-
-
Staining:
-
Pellet the fixed cells by centrifuging at a higher speed (e.g., 500-800 x g) for 5 minutes, as fixed cells are more buoyant.[10][14]
-
Carefully aspirate the ethanol. Wash the pellet twice with 2 mL of PBS.
-
Resuspend the cell pellet in 400 µL of PI Staining Solution.
-
Add 100 µL of RNase A solution (final concentration ~20 µg/mL).[14]
-
Incubate for 15-30 minutes at room temperature, protected from light.[15][16]
-
Flow Cytometry Acquisition & Analysis
-
Instrument Setup: Set up the flow cytometer to measure the PI signal (typically FL2 or FL3 channel) on a linear scale.[14]
-
Gating Strategy:
-
Use a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Implement a doublet discrimination gate using a plot of pulse height vs. pulse area for the PI channel to exclude cell aggregates from the analysis.[14][15] This is critical for accurate cell cycle data.
-
-
Data Acquisition: Acquire at least 10,000-20,000 single-cell events for each sample at a low flow rate to improve data resolution.[14][17]
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram from the gated singlet population. Apply a cell cycle model (e.g., Watson-Pragmatic) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Interpretation & Expected Results
The primary output is a set of histograms and a corresponding table summarizing the cell cycle distribution.
Hypothetical Data Summary
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Untreated Control | 55.2 | 24.5 | 20.3 | 1.1 |
| Vehicle (DMSO) | 54.8 | 25.1 | 20.1 | 1.3 |
| 3-(4-Methoxybenzoyl)thiophene (24h) | 25.7 | 15.3 | 59.0 | 4.5 |
| Nocodazole (Positive Control) | 10.1 | 5.6 | 84.3 | 2.2 |
Interpreting the Results
-
G2/M Arrest: As shown in the hypothetical data, treatment with 3-(4-Methoxybenzoyl)thiophene is expected to cause a significant increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phase populations. This indicates the compound successfully blocks cells from progressing through mitosis.
-
Apoptosis (Sub-G1 Peak): An increase in the "Sub-G1" population suggests the induction of apoptosis. This population consists of cells with fragmented DNA that have less than a 2n DNA content and appears as a distinct peak to the left of the G0/G1 peak. A time-course experiment may show G2/M arrest preceding a rise in the Sub-G1 peak.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Coefficient of Variation (CV) / Broad Peaks | - Flow rate is too high.- Improper cell fixation leading to DNA degradation.- Inconsistent staining. | - Always use the lowest possible flow rate on the cytometer.[17][18]- Ensure ethanol is ice-cold and fixation is performed gently.- Ensure cell numbers are consistent between samples for uniform staining.[16] |
| Excessive Debris / High Sub-G1 in Controls | - Rough cell handling (over-trypsinization, excessive vortexing).- Cells were unhealthy or overgrown before treatment. | - Handle cells gently. Do not over-vortex or centrifuge at excessive speeds.[17]- Ensure cells are harvested during the exponential growth phase. |
| Cell Clumps / Doublets | - Incomplete trypsinization.- Improper fixation technique.- Sample concentration is too high. | - Ensure a single-cell suspension is achieved before fixation.- Add cold ethanol dropwise while gently vortexing.[10][15]- Filter the stained sample through a 40 µm mesh before acquisition.[16] |
| No G2/M Peak Visible | - The cell line has a very slow proliferation rate or is experiencing contact inhibition.- Insufficient cell number acquired. | - Use a cell line with a known, robust cell cycle profile.- Do not let cells become over-confluent before harvesting.[19]- Ensure you acquire a sufficient number of events (min. 10,000). |
| Signal Shift Between Samples | - Inconsistent cell numbers between tubes leading to variable dye-to-DNA ratios. | - Meticulous cell counting is crucial. Aim for approximately 1 x 10^6 cells per sample.[16][17] |
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Elabscience. (n.d.). Three Common Problems and Solutions of Cell Cycle Detection. Retrieved from [Link]
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Application Notes & Protocols: A Guide to In Vitro Anti-inflammatory Activity Assays for Thiophene Compounds
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview and detailed protocols for assessing the in vitro anti-inflammatory activity of novel thiophene compounds. Thiophene derivatives are recognized as privileged structures in medicinal chemistry, with several approved drugs, such as Tinoridine and Tiaprofenic acid, demonstrating their anti-inflammatory potential.[1][2] This document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a robust and reproducible approach to screening and characterizing these promising molecules.
The Landscape of Inflammation and Thiophene's Role
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases.[3][4] The inflammatory cascade is complex, involving a symphony of cellular players and signaling molecules. A critical transcription factor, Nuclear Factor-kappa B (NF-κB), orchestrates the expression of many pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[3][5][6]
Thiophene-based compounds have emerged as a significant class of anti-inflammatory agents, often exerting their effects by modulating these key inflammatory pathways.[1][2][7] Many thiophene derivatives have been shown to inhibit COX and Lipoxygenase (LOX) enzymes, crucial mediators in the production of prostaglandins and leukotrienes, respectively.[1][2][8] This guide will focus on a tiered in vitro screening approach to systematically evaluate the anti-inflammatory potential of novel thiophene compounds.
A Tiered Strategy for In Vitro Screening
A logical and efficient screening cascade is paramount in early-stage drug discovery. We propose a three-tiered approach, starting with a broad cellular assay to identify active compounds, followed by more specific enzymatic and mechanistic assays to elucidate their mode of action.
Caption: The canonical NF-κB signaling pathway activated by LPS.
Expert Insight: The NF-κB signaling pathway is a central regulator of inflammation. [3][5][6][9][10]In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. [10]Upon stimulation by LPS, a cascade of events leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. [10]Assays that measure the inhibition of NF-κB translocation or the expression of NF-κB-regulated genes can confirm the mechanism of action of the thiophene compounds.
Trustworthiness and Self-Validation
To ensure the integrity of the data, each protocol incorporates self-validating systems:
-
Positive and Negative Controls: The inclusion of known inhibitors and vehicle controls in every assay is essential for validating the assay's performance and for data normalization.
-
Dose-Response Curves: Evaluating compounds across a range of concentrations allows for the determination of IC₅₀ values, providing a quantitative measure of potency.
-
Cytotoxicity Assessment: Running a parallel cytotoxicity assay is non-negotiable to rule out false positives resulting from cell death.
By adhering to these principles and meticulously following the detailed protocols, researchers can confidently and efficiently identify and characterize novel thiophene-based anti-inflammatory drug candidates.
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Application Notes & Protocols: A Guide to Utilizing 3-(4-Methoxybenzoyl)thiophene in Antimicrobial Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, evaluation, and potential application of 3-(4-Methoxybenzoyl)thiophene as a novel antimicrobial agent. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for investigating this promising compound.
Introduction: The Rationale for Investigating 3-(4-Methoxybenzoyl)thiophene
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of new chemical entities with novel mechanisms of action. Thiophene and its derivatives have emerged as a "privileged pharmacophore" in medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs and investigational agents.[1][2] The thiophene ring is an electron-rich bioisostere of the phenyl ring, capable of enhancing drug-receptor interactions and improving metabolic stability.[1] Various synthetic modifications to the thiophene ring have yielded compounds with potent activity against a wide spectrum of pathogens, including drug-resistant Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli.[3][4][5]
The target molecule, 3-(4-Methoxybenzoyl)thiophene, combines the promising thiophene scaffold with a methoxybenzoyl moiety. The methoxy group is a well-known modulator of pharmacokinetic and pharmacodynamic properties in drug candidates.[6][7][8] This unique combination presents a compelling starting point for an antimicrobial discovery campaign. These notes will guide researchers through the process of synthesizing this compound and rigorously evaluating its antimicrobial potential.
Synthesis and Characterization
A plausible and efficient method for the synthesis of 3-(4-Methoxybenzoyl)thiophene is via a Friedel-Crafts acylation reaction. This standard electrophilic aromatic substitution is a cornerstone of organic synthesis for creating aryl ketones.
Proposed Synthesis Pathway
The synthesis involves the reaction of thiophene with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Proposed Friedel-Crafts acylation for synthesis of 3-(4-Methoxybenzoyl)thiophene.
Detailed Synthesis Protocol
Materials:
-
Thiophene
-
4-Methoxybenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous AlCl₃ (1.2 equivalents) and suspend it in anhydrous DCM under a nitrogen atmosphere.
-
Reagent Addition: Cool the suspension to 0°C using an ice bath. Dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred suspension.
-
Thiophene Addition: After the formation of the acylium ion complex, add a solution of thiophene (1.1 equivalents) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by pouring the mixture over crushed ice containing concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 3-(4-Methoxybenzoyl)thiophene.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).
Antimicrobial Susceptibility Testing (AST) Protocols
A tiered approach is recommended for evaluating the antimicrobial activity of a novel compound. The workflow begins with determining the minimum inhibitory concentration (MIC), followed by assessing bactericidal or bacteriostatic effects, and can extend to mechanistic studies.
Caption: General workflow for antimicrobial evaluation of a novel compound.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9] It follows guidelines established by bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][5]
Materials:
-
3-(4-Methoxybenzoyl)thiophene (Test Compound)
-
Bacterial and/or fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl Sulfoxide (DMSO) for stock solution
-
Positive control (e.g., Gentamicin, Vancomycin)
-
Negative control (broth with DMSO)
-
Resazurin or 2,3,5-triphenyl-tetrazolium chloride (TTC) solution (optional viability indicator)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a concentration gradient.[9]
-
Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[9] Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well (except the sterility control wells). The final volume in each well will be 200 µL.
-
Controls: Include a positive control (standard antibiotic), a negative/growth control (inoculum + broth + DMSO), and a sterility control (broth only).
-
Incubation: Seal the plates and incubate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible growth is observed. If using a viability dye, this corresponds to the well before the color change.
Protocol 2: Time-Kill Kinetic Assay
This assay determines whether an antimicrobial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and provides information on the rate of killing.[3][4]
Materials:
-
Test Compound
-
Log-phase culture of the test organism
-
Appropriate broth (e.g., CAMHB)
-
Sterile tubes or flasks
-
Agar plates for colony counting
-
Sterile saline or PBS for dilutions
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the test organism and dilute it into fresh broth. Grow to the early logarithmic phase (approx. 10⁶ CFU/mL).
-
Assay Setup: Prepare flasks containing the test compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Also, prepare a growth control flask with no compound.
-
Inoculation: Inoculate each flask with the log-phase culture to a final density of ~5 x 10⁵ CFU/mL.
-
Sampling: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates.
-
Incubation and Counting: Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.
Data Presentation and Interpretation
Clear presentation of quantitative data is essential for interpreting results and making informed decisions in a drug discovery pipeline.
MIC Data Summary
Results from the broth microdilution assay should be summarized in a table.
| Microorganism | Strain ID | MIC (µg/mL) of 3-(4-Methoxybenzoyl)thiophene | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | ATCC 25923 | ||
| Escherichia coli | ATCC 25922 | ||
| Pseudomonas aeruginosa | ATCC 27853 | ||
| Candida albicans | ATCC 90028 |
Time-Kill Assay Data
The results of the time-kill assay are best visualized as a plot, but the raw data can be tabulated.
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Potential Mechanism of Action: A Hypothesis
Many thiophene-based antimicrobials exert their effect by disrupting the bacterial cell membrane.[3][4] The aromatic and hydrophobic nature of the thiophene ring can facilitate insertion into the lipid bilayer, leading to increased membrane permeability and subsequent cell death.[1] Docking studies on other thiophene derivatives have also suggested binding to outer membrane proteins (OMPs), which could disrupt membrane integrity or transport functions.[3][4]
Caption: Hypothesized mechanism of action via bacterial membrane disruption.
Further experiments, such as membrane permeability assays using fluorescent dyes (e.g., propidium iodide) and analysis of outer membrane protein profiles after treatment, would be required to validate this hypothesis.[3]
Conclusion
This document provides a foundational framework for the synthesis and antimicrobial evaluation of 3-(4-Methoxybenzoyl)thiophene. By following these detailed protocols, researchers can generate robust and reproducible data to assess the compound's potential as a lead candidate in the fight against microbial infections. The inherent versatility of the thiophene scaffold suggests that this molecule could also serve as a template for further structure-activity relationship (SAR) studies to optimize potency and spectrum of activity.
References
- Application Notes and Protocols for Antimicrobial Testing of Thiophene-Isoxazole Derivatives. Benchchem.
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Available from: [Link]
-
Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PubMed Central. Available from: [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. ResearchGate. Available from: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Royal Society of Chemistry. Available from: [Link]
-
Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. National Institutes of Health. Available from: [Link]
-
Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. PubMed Central. Available from: [Link]
-
3-(4-Methoxybenzyl)-1-benzothiophene. National Institutes of Health. Available from: [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PubMed Central. Available from: [Link]
-
(PDF) Thiophene Scaffold as Prospective Antimicrobial Agent: A Review. ResearchGate. Available from: [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. ACS Publications. Available from: [Link]
-
Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. MDPI. Available from: [Link]
- Process for the synthesis of benzo[b]thiophenes. Google Patents.
-
Methoxy and Thiophene Chalcone Derivatives Against Multidrug-resistant Bacteria: Synthesis, in Vitro Evaluation, and Molecular Docking Insights. PubMed. Available from: [Link]
-
Antimicrobial activities of heterocycles derived from thienylchalcones. ScienceDirect. Available from: [Link]
-
One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Thiophene-containing compounds with antimicrobial activity. PubMed. Available from: [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. Available from: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 6. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Detailed Protocol for Quantifying Apoptosis Induced by Thiophene Compounds Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Convergence of Thiophene Therapeutics and Apoptosis Detection
Thiophene and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest within the drug development community.[1][2] These sulfur-containing heterocyclic compounds have been shown to bind to a wide array of protein targets implicated in cancer, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anti-mitotic, kinase inhibiting, and potent anti-cancer properties.[1][2][3] A primary mechanism through which many thiophene-based compounds exert their anti-cancer effects is the induction of apoptosis, or programmed cell death.[4][5]
Apoptosis is a tightly regulated and evolutionarily conserved process essential for normal tissue development and homeostasis.[6] Its dysregulation is a hallmark of many diseases, including cancer. Therapeutic strategies aimed at selectively inducing apoptosis in cancer cells are a cornerstone of modern oncology research. Several thiophene derivatives have been demonstrated to trigger apoptosis through various signaling cascades, including the modulation of AKT and MAPK pathways, generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of caspases.[1][4][7][8]
Flow cytometry is a powerful, high-throughput technique that allows for the rapid, quantitative analysis of single cells in a heterogeneous population. When coupled with specific fluorescent probes, it becomes an invaluable tool for dissecting the complex process of apoptosis. The Annexin V/Propidium Iodide (PI) assay is a gold-standard flow cytometric method for identifying and differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[6][9]
This application note provides a comprehensive, field-proven protocol for the detection and quantification of apoptosis induced by novel thiophene compounds using Annexin V and PI staining. We will delve into the causality behind experimental choices, provide a self-validating system through appropriate controls, and ground the methodology in authoritative scientific principles.
Scientific Principles: Unveiling the Markers of Apoptosis
The Annexin V/PI assay is predicated on two key events that occur during the apoptotic cascade: the externalization of phosphatidylserine (PS) and the loss of plasma membrane integrity.
-
Phosphatidylserine (PS) Externalization: A Signal for Engulfment. In healthy, viable cells, the plasma membrane exhibits an asymmetric distribution of phospholipids. Phosphatidylserine is strictly maintained on the inner leaflet, facing the cytoplasm.[6][10] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the plasma membrane, where it acts as an "eat-me" signal for phagocytic cells.[11] Annexin V is a 35-36 kDa calcium-dependent protein that has a high binding affinity for PS.[6][10][11] By conjugating Annexin V to a fluorochrome, such as Fluorescein isothiocyanate (FITC), we can specifically label early apoptotic cells.[6]
-
Loss of Membrane Integrity: The Point of No Return. As apoptosis progresses into later stages, the cell membrane loses its integrity and becomes permeable. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells with intact membranes.[6] However, in late apoptotic and necrotic cells, PI can readily cross the compromised membrane and bind to DNA, emitting a strong red fluorescence.[6]
By using these two probes simultaneously, we can distinguish four distinct cell populations:
-
Viable Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).
-
Necrotic Cells: Annexin V-negative and PI-positive (Annexin V-/PI+).[12]
The induction of apoptosis by thiophene compounds often involves the intrinsic (mitochondrial) pathway. This can be initiated by cellular stress, such as the overproduction of ROS, leading to mitochondrial membrane depolarization and the release of cytochrome c.[1][8] This, in turn, activates a cascade of proteases known as caspases, particularly the executioner caspases-3 and -7, which are responsible for dismantling the cell.[1][2][13][14] The activation of these caspases is an upstream event leading to the PS externalization detected by Annexin V.[1][15]
Visualizing the Experimental Rationale
The following diagrams illustrate the core principles and workflow of the apoptosis detection protocol.
Caption: Principle of Annexin V/PI dual staining for apoptosis detection.
Caption: High-level experimental workflow for apoptosis analysis.
Detailed Experimental Protocol
This protocol is optimized for adherent or suspension cells treated with thiophene compounds. It is crucial to perform initial dose-response and time-course experiments to determine the optimal concentration and incubation time for your specific thiophene derivative and cell line.
Materials and Reagents
-
Annexin V-FITC/PI Apoptosis Detection Kit (e.g., Abcam ab14085, Bio-Techne NBP2-29373, or equivalent)[6][16]
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Deionized (DI) water
-
Cell line of interest
-
Thiophene compound of interest (dissolved in a suitable vehicle, e.g., DMSO)
-
Positive control for apoptosis induction (e.g., Staurosporine, Etoposide)
-
Appropriate cell culture medium and supplements
-
Flow cytometer equipped with a 488 nm blue laser and appropriate filters for FITC (e.g., 530/30 nm) and PI (e.g., >670 nm LP).
Protocol Steps
1. Cell Seeding and Treatment:
-
a. Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 1-5 x 10⁵ cells/mL for suspension cultures or ~70-80% confluency for adherent cultures).
-
b. Allow cells to adhere/stabilize overnight.
-
c. Treat cells with various concentrations of the thiophene compound. It is imperative to include the following controls:
-
Negative Control (Unstained): Untreated cells.
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the thiophene compound.
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., 1 µM Staurosporine for 4-6 hours).[11]
-
Compensation Controls:
-
-
d. Incubate the cells for the predetermined optimal time period.
2. Cell Harvesting:
-
a. For Suspension Cells: Gently collect the cells into centrifuge tubes.
-
b. For Adherent Cells: Carefully collect the culture medium, which contains apoptotic cells that may have detached. Wash the adherent layer with PBS, then detach the cells using a gentle, non-enzymatic method like an EDTA-based cell dissociation buffer.[11] Avoid using trypsin if possible, as it can damage the cell membrane. Combine the detached cells with the supernatant collected earlier.
-
c. Centrifuge all cell suspensions at 300-400 x g for 5 minutes at 4°C.[11] Discard the supernatant.
3. Cell Washing and Staining:
-
a. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with DI water.[16] Keep on ice.
-
b. Wash the cell pellets by resuspending them in 1 mL of cold PBS and centrifuging again (300-400 x g, 5 min, 4°C). Carefully aspirate the supernatant.[16]
-
c. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[11][16]
-
d. Transfer 100 µL of the cell suspension (containing ~1 x 10⁵ cells) to a fresh flow cytometry tube.
-
e. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution to each tube.[16][18] The exact volume of PI may need optimization.
-
f. Gently vortex the tubes and incubate for 15-20 minutes at room temperature (20-25°C) in the dark.[16]
4. Flow Cytometry Acquisition:
-
a. Do not wash the cells after staining. The binding of Annexin V is reversible, and PI is not retained by cells upon washing.
-
b. Add 400 µL of 1X Binding Buffer to each tube just before analysis.[16] This brings the final volume to 500 µL.
-
c. Analyze the samples on the flow cytometer immediately (within 1 hour is recommended).[16]
-
d. Instrument Setup:
-
Use the unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages to visualize the cell population.
-
Use the single-stained positive controls (Annexin V-FITC only and PI only) to set the fluorescence compensation correctly to account for spectral overlap between the FITC and PI channels.[17][19]
-
Create a dot plot of Annexin V-FITC (x-axis) vs. PI (y-axis).
-
Use the stained and unstained controls to set the quadrants to delineate the four populations (viable, early apoptotic, late apoptotic, necrotic).[16]
-
-
e. Acquire a sufficient number of events (e.g., 10,000-20,000 events) for each sample for statistically robust analysis.
Data Analysis and Interpretation
The primary output of the experiment is a two-parameter dot plot for each sample, with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates are set based on the controls to enumerate the percentage of cells in each population.
| Quadrant | Annexin V Staining | PI Staining | Cell Population | Interpretation |
| Lower-Left (Q4) | Negative (-) | Negative (-) | Viable | Healthy cells with intact membranes and no PS exposure. |
| Lower-Right (Q3) | Positive (+) | Negative (-) | Early Apoptotic | Cells in the early stages of apoptosis with PS exposure but intact membranes. |
| Upper-Right (Q2) | Positive (+) | Positive (+) | Late Apoptotic/Necrotic | Cells in the late stages of apoptosis or necrosis with PS exposure and compromised membranes. |
| Upper-Left (Q1) | Negative (-) | Positive (+) | Necrotic | Primarily necrotic cells that have lost membrane integrity without significant prior PS exposure. |
An effective thiophene compound will show a dose- and time-dependent increase in the percentage of cells in the lower-right (early apoptotic) and upper-right (late apoptotic) quadrants, with a corresponding decrease in the viable population (lower-left).
Conclusion: A Robust Framework for Therapeutic Evaluation
This application note provides a scientifically grounded and detailed protocol for assessing thiophene compound-induced apoptosis using Annexin V/PI staining and flow cytometry. By understanding the principles behind the assay and meticulously employing the correct controls, researchers can generate reliable, quantitative data on the pro-apoptotic efficacy of novel therapeutic agents. This methodology serves as a critical component in the preclinical evaluation of thiophene derivatives, offering invaluable insights into their mechanism of action and paving the way for further drug development.
References
- The Annexin V Apoptosis Assay. (n.d.). University of Virginia School of Medicine.
- Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways. (n.d.). RSC Publishing.
-
Swain, R. M., Sanchez, A., Gutierrez, D. A., Varela-Ramirez, A., & Aguilera, R. J. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE, 18(12), e0295441. Retrieved from [Link]
- Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. (2023). PLOS One.
- Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. (n.d.). ResearchGate.
- Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. (2023). ResearchGate.
- Annexin V-Fitc/Pi Cell Apoptosis Detection Kit Operation Guide and Principle Explanation. (2026). Oreate AI Blog.
-
Biological Activities of Thiophenes. (2024). Encyclopedia.pub. Retrieved from [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
A Review on Anticancer Activities of Thiophene and its Analogs. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
-
Flow cytometry-based apoptosis detection. (n.d.). PMC - NIH. Retrieved from [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. Retrieved from [Link]
-
Gating and compensation for Annexin V and PI? (2019). ResearchGate. Retrieved from [Link]
-
How to Analyze Annexin-V Apoptosis Assay Data Using Flow Cytometer? (2022). YouTube. Retrieved from [Link]
-
ThioA induces tumor cell death via caspase 3 and PARP cleavage. (n.d.). ResearchGate. Retrieved from [Link]
-
ThioA induces tumor cell death via caspase 3 and PARP cleavage. (n.d.). ResearchGate. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved from [Link]
-
Caspase Functions in Cell Death and Disease. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Caspase-activation pathways in apoptosis and immunity. (2003). Immunological Reviews, 193, 10-21. Retrieved from [Link]
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- 3. A Review on Anticancer Activities of Thiophene and its Analogs. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
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- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. youtube.com [youtube.com]
Troubleshooting & Optimization
Navigating the Synthesis of 3-(4-Methoxybenzoyl)thiophene: A Technical Support Guide
For researchers and professionals in drug development, the regioselective synthesis of substituted thiophenes is a common yet intricate challenge. This guide provides an in-depth technical resource for improving the yield of 3-(4-Methoxybenzoyl)thiophene, a valuable intermediate in medicinal chemistry. We will dissect common experimental pitfalls, offer detailed troubleshooting strategies, and present optimized protocols grounded in established chemical principles.
The Core Challenge: Regioselectivity in Thiophene Acylation
The primary obstacle in synthesizing 3-(4-Methoxybenzoyl)thiophene is the inherent electronic properties of the thiophene ring. Standard electrophilic substitution reactions, such as the Friedel-Crafts acylation, overwhelmingly favor substitution at the C2 and C5 positions. This is due to the greater stabilization of the cationic intermediate formed during attack at these α-positions, which can be described by three resonance structures, compared to only two for attack at the β-positions (C3 and C4).[1][2]
Direct acylation of unsubstituted thiophene with 4-methoxybenzoyl chloride is, therefore, an impractical route for obtaining the desired 3-substituted isomer, as it will predominantly yield 2-(4-Methoxybenzoyl)thiophene.
Strategic Pivot: Synthesis via 3-Substituted Thiophenes
To achieve the desired 3-acylation, a more strategic approach is required, starting with a thiophene ring that is already substituted at the 3-position. The most common and reliable precursor for this purpose is 3-bromothiophene . The following sections detail the primary methods for converting 3-bromothiophene into 3-(4-Methoxybenzoyl)thiophene, along with troubleshooting for each approach.
Method 1: Organometallic Acylation (Grignard & Organolithium Routes)
This classic approach involves the formation of a highly nucleophilic organometallic intermediate from 3-bromothiophene, which is then reacted with 4-methoxybenzoyl chloride.
Experimental Workflow: Organometallic Acylation
Caption: Workflow for organometallic acylation of 3-bromothiophene.
Detailed Protocols
Protocol 1: Grignard Route
-
Preparation of 3-Thienylmagnesium Bromide: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. A solution of 3-bromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) is then added dropwise. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
-
Acylation: Cool the freshly prepared Grignard reagent to 0 °C. A solution of 4-methoxybenzoyl chloride (1.0 eq) in anhydrous THF is added dropwise, maintaining the temperature below 5 °C.
-
Work-up: After the addition is complete, the reaction is stirred for an additional 1-2 hours at room temperature. The reaction is then carefully quenched by pouring it over a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: Organolithium Route
-
Preparation of 3-Thienyllithium: To a flame-dried, three-necked flask under an inert atmosphere, add a solution of 3-bromothiophene (1.0 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 30-60 minutes.[3]
-
Acylation: To the cold solution of 3-thienyllithium, add a solution of 4-methoxybenzoyl chloride (1.0 eq) in anhydrous THF dropwise.
-
Work-up and Purification: Follow the same procedure as described for the Grignard route.
Troubleshooting Organometallic Acylation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Ketone | 1. Moisture: Grignard and organolithium reagents are extremely sensitive to moisture and acidic protons.[4] | 1. Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents and reagents. Perform the reaction under a strictly inert atmosphere. |
| 2. Inactive Magnesium: The surface of the magnesium turnings may be oxidized. | 2. Activate the magnesium with a small crystal of iodine, 1,2-dibromoethane, or by mechanical stirring/crushing before adding the halide. | |
| 3. Incomplete Formation of Organometallic: The reaction to form the Grignard or organolithium reagent may not have gone to completion. | 3. For Grignard formation, ensure gentle reflux is maintained. For lithiation, allow sufficient time at -78 °C for the lithium-halogen exchange to complete.[3] | |
| Formation of Tertiary Alcohol Byproduct | 1. Over-addition of Organometallic: The initially formed ketone is more reactive than the starting acyl chloride, leading to a second nucleophilic attack by the organometallic reagent.[1][5][6] | 1. Use inverse addition: add the organometallic reagent slowly to the acyl chloride solution at low temperature (-78 °C). This keeps the concentration of the highly reactive nucleophile low. |
| 2. Use a less reactive organometallic reagent, such as an organocadmium or organozinc compound, which can be prepared from the Grignard or organolithium reagent. These often stop at the ketone stage. | ||
| 3. Consider using a Weinreb amide instead of the acyl chloride, as the intermediate is stable to further addition. | ||
| Formation of Homocoupling Byproducts (e.g., 3,3'-bithiophene) | 1. Wurtz-type Coupling: This can be a significant side reaction, especially during Grignard formation.[7][8] | 1. Add the 3-bromothiophene solution slowly to the magnesium turnings to maintain a low concentration of the halide. |
| 2. Presence of Transition Metal Impurities: Impurities in the magnesium can catalyze homocoupling. | 2. Use high-purity magnesium turnings. |
Method 2: Kumada Cross-Coupling
A more modern and often higher-yielding approach is the Kumada cross-coupling reaction. This method uses a transition metal catalyst (typically Nickel or Palladium) to couple the Grignard reagent with the acyl chloride. This reaction is highly effective for forming the C-C bond of the ketone and generally avoids the over-addition problem seen in the uncatalyzed organometallic routes.[4][7]
Reaction Principle
The catalytic cycle involves the oxidative addition of the acyl chloride to the low-valent metal catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the ketone and regenerate the catalyst.
Experimental Workflow: Kumada Coupling
Caption: General workflow for the Kumada cross-coupling synthesis.
Detailed Protocol
-
Catalyst Setup: To a flame-dried, three-necked flask under an inert atmosphere, add the palladium or nickel catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and anhydrous THF.
-
Reagent Addition: Add a solution of 4-methoxybenzoyl chloride (1.0 eq) in anhydrous THF to the catalyst suspension.
-
Coupling: Cool the mixture to 0 °C and slowly add the previously prepared 3-thienylmagnesium bromide solution (1.1-1.2 eq) dropwise. After the addition, the reaction is typically allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC or GC-MS).
-
Work-up and Purification: The work-up and purification steps are identical to those described for the organometallic acylation methods.
Troubleshooting Kumada Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Catalyst Inactivity: The catalyst may be deactivated by oxygen or impurities. | 1. Ensure the reaction is performed under a strictly inert atmosphere. Use a fresh, high-quality catalyst. Consider adding a phosphine ligand if using a simple metal salt. |
| 2. Poor Quality Grignard Reagent: See troubleshooting for Method 1. | 2. Ensure the Grignard reagent is properly prepared and free of significant homocoupled byproducts. | |
| 3. Side Reactions of Acyl Chloride: The acyl chloride may be unstable under the reaction conditions. | 3. Maintain a low reaction temperature during the addition of the Grignard reagent. | |
| Formation of Homocoupled Byproducts | 1. Grignard Homocoupling: See troubleshooting for Method 1. | 1. Optimize the formation of the Grignard reagent. |
| 2. Reductive Coupling of Acyl Chloride: The catalyst can sometimes promote the dimerization of the acyl chloride. | 2. Adjust the catalyst system (metal and ligand) or lower the reaction temperature. |
Method Comparison and Yield Expectations
Direct comparison is challenging without specific literature precedent for 3-(4-Methoxybenzoyl)thiophene. However, based on analogous reactions, the following provides a general expectation:
| Method | Typical Yield Range | Advantages | Disadvantages |
| Grignard/Organolithium Acylation | 30-60% | - Uses common and inexpensive reagents.- Well-established procedures. | - Prone to over-addition, forming tertiary alcohol byproducts.- Highly sensitive to moisture.- Yield can be variable. |
| Kumada Cross-Coupling | 60-90% | - Generally higher yielding.- Avoids the over-addition problem.[7]- More selective. | - Requires an expensive and air-sensitive transition metal catalyst.- Catalyst deactivation can be an issue. |
Final Recommendations
For researchers aiming to synthesize 3-(4-Methoxybenzoyl)thiophene, direct Friedel-Crafts acylation of thiophene should be avoided. The most reliable and highest-yielding approach is the Kumada cross-coupling of 3-thienylmagnesium bromide with 4-methoxybenzoyl chloride. While this method requires a transition metal catalyst, the significant improvement in yield and the suppression of the tertiary alcohol byproduct make it the superior choice for this transformation.
If the necessary catalysts are unavailable, the organolithium route with inverse addition at -78 °C is the next best alternative, as the extremely low temperature can help mitigate the over-addition side reaction. In all cases, strict adherence to anhydrous and inert conditions is paramount for success.
References
-
LibreTexts. Acid Halide Chemistry. [Link]
-
Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Master Organic Chemistry. Acid Chloride → Tertiary Alcohol with Grignard Reagents (RMgBr), then H₃O⁺. [Link]
-
Chemistry Steps. Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. [Link]
Sources
- 1. 3-(4-Methoxybenzyl)-1-benzothiophene - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Kumada coupling - Wikipedia [en.wikipedia.org]
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- 6. US7205414B2 - Process for the Kumada coupling reaction - Google Patents [patents.google.com]
- 7. Kumada Coupling | NROChemistry [nrochemistry.com]
- 8. rsc.org [rsc.org]
Overcoming poor solubility of 3-(4-Methoxybenzoyl)thiophene derivatives
Technical Support Center: 3-(4-Methoxybenzoyl)thiophene Derivatives
Welcome to the technical support center for researchers working with 3-(4-Methoxybenzoyl)thiophene and its derivatives. This class of compounds, while promising for various therapeutic applications, frequently presents significant challenges related to poor aqueous solubility.[1][2][3] This guide is designed to provide you with practical, in-depth troubleshooting advice and foundational knowledge to help you overcome these hurdles in your experiments.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My compound precipitates immediately when I dilute my DMSO stock into an aqueous buffer for a cell-based assay. What is happening and how can I prevent it?
A1: Root Cause Analysis & Solution Workflow
This is a classic issue of a compound "crashing out" of solution. It occurs because dimethyl sulfoxide (DMSO) is a strong organic co-solvent that solubilizes your lipophilic thiophene derivative.[4] When this concentrated DMSO stock is diluted into a predominantly aqueous environment (like cell culture media or phosphate-buffered saline), the solvent's polarity dramatically increases. The solubility limit of your compound in this new, highly aqueous environment is exceeded, leading to rapid precipitation.
The key is to control the transition from a solvent-based to an aqueous environment and stabilize the compound once there.
Caption: How different polymorphs from varying synthesis batches can lead to different bioavailability outcomes.
Principle: Use Differential Scanning Calorimetry (DSC) to identify different melting points and thermogravimetric analysis (TGA) to check for solvates. This provides initial evidence of polymorphism.
Procedure:
-
Sample Preparation: Take small, representative samples (2-5 mg) from different synthesis batches.
-
DSC Analysis: Heat each sample in a DSC instrument under a nitrogen atmosphere from room temperature to well above its melting point (e.g., 25°C to 250°C) at a controlled rate (e.g., 10°C/min).
-
Data Interpretation:
-
A single, sharp endotherm indicates a single crystalline form.
-
Different melting points between batches strongly suggest polymorphism.
-
Broad endotherms or multiple peaks can indicate impurities or the presence of multiple forms.
-
-
Control and Consistency: Once you identify the different forms, you must develop a crystallization procedure that consistently produces only the desired polymorph for all future studies. [5]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical reasons for the poor solubility of 3-(4-Methoxybenzoyl)thiophene derivatives?
The poor aqueous solubility of this class of compounds is multifactorial, stemming from their molecular structure:
-
Aromaticity and Lipophilicity: The core structure contains two aromatic rings (thiophene and methoxybenzoyl). Aromatic systems are inherently hydrophobic ("water-fearing"). Thiophene itself is insoluble in water. [1][2]This results in a high octanol-water partition coefficient (logP), indicating a preference for lipid environments over aqueous ones. [2]* Molecular Rigidity and Crystal Packing: The planar and rigid nature of the aromatic rings allows for efficient packing into a stable crystal lattice. The energy required to break this lattice during dissolution can be substantial, a characteristic of so-called "brick-dust" molecules. [6]* Lack of Ionizable Groups: The base structure lacks strongly acidic or basic functional groups. This means its solubility cannot be easily modulated by changing the pH of the solution. [7]
Q2: I am just starting with a new derivative. What is the most logical workflow for tackling its solubility?
A systematic approach is crucial. Do not immediately jump to complex formulations.
Caption: A decision-making workflow for selecting a solubility enhancement strategy.
-
Characterize First: Determine basic properties: pKa (if any potential ionizable groups exist), logP, and solid-state form (crystalline or amorphous). [2]2. Simple Approaches: Attempt solubilization using simple co-solvents (e.g., ethanol, PEG 400) or surfactants. [4][8]For many in vitro experiments, this may be sufficient.
-
Advanced Formulations: If simple methods fail or if you are developing an oral dosage form, you must move to more advanced strategies like solid dispersions, nanosuspensions, or lipid-based formulations. [9][10][11]
Q3: How do excipients like cyclodextrins improve the solubility of these compounds?
Cyclodextrins are cyclic oligosaccharides that have a unique toroidal (donut-like) structure. The exterior is hydrophilic, while the internal cavity is hydrophobic. [12][13][14] Mechanism of Action: Inclusion Complexation The hydrophobic 3-(4-Methoxybenzoyl)thiophene molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, forming a "host-guest" inclusion complex. [12][15]This complex presents a hydrophilic exterior to the water, effectively masking the drug's hydrophobicity and dramatically increasing its apparent aqueous solubility. [13] Table 2: Common Cyclodextrins for Pharmaceutical Use
| Cyclodextrin Type | Glucose Units | Cavity Size | Primary Use |
| α-Cyclodextrin (α-CD) | 6 | Small | Best for small, linear molecules. [14][15] |
| β-Cyclodextrin (β-CD) | 7 | Medium | Most versatile; accommodates many aromatic compounds. [15]Can have low aqueous solubility itself. |
| γ-Cyclodextrin (γ-CD) | 8 | Large | Used for larger molecules like steroids and macrocycles. [14][15] |
| Hydroxypropyl-β-CD (HP-β-CD) | 7 (modified) | Medium | A derivative with much higher aqueous solubility and lower toxicity than native β-CD; widely used in parenteral formulations. [12][16] |
Principle: The drug and cyclodextrin are mixed in an aqueous environment, allowing the spontaneous formation of the inclusion complex, which is then isolated by lyophilization (freeze-drying).
Materials:
-
3-(4-Methoxybenzoyl)thiophene derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water
-
Magnetic stirrer and stir bar
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in water to make a concentrated solution (e.g., 20-40% w/v).
-
Add Drug: Slowly add an excess of the powdered thiophene derivative to the stirring cyclodextrin solution.
-
Equilibrate: Seal the container and allow the slurry to stir at room temperature for 24-72 hours. This allows the system to reach equilibrium.
-
Filter: Filter the suspension through a 0.22 µm filter to remove the undissolved, un-complexed drug. The filtrate now contains the soluble drug-cyclodextrin complex.
-
Lyophilize: Freeze the filtrate and lyophilize it to obtain a dry, stable powder of the inclusion complex, which can be easily reconstituted in water.
References
- Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved January 17, 2026.
- Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130.
- PubMed. (2024).
- Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved January 17, 2026.
- Patel, M. S. N., Ahmed, M. H., & Saqib, M. (2019). Chemical Modification: A unique solutions to Solubility problem. Journal of Drug Delivery and Therapeutics, 9(2), 2432.
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved January 17, 2026.
- Thakur, D., et al. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 173-187.
- International Journal of Pharmacy and Biological Sciences. (n.d.). NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH. Retrieved January 17, 2026.
- PubMed. (n.d.). Production of nanosuspensions as a tool to improve drug bioavailability: focus on topical delivery. Retrieved January 17, 2026.
- PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved January 17, 2026.
- Drug Development & Delivery. (2019). Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development. Retrieved January 17, 2026.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- PharmaCores. (2025).
- Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Retrieved January 17, 2026.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 17, 2026.
- Future4200. (n.d.).
- SciSpace. (2019). Chemical Modification: A unique solutions to Solubility problem. Retrieved January 17, 2026.
- PMC - NIH. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Retrieved January 17, 2026.
- PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved January 17, 2026.
- MDPI. (2025). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Retrieved January 17, 2026.
- NIH. (n.d.).
- ResearchGate. (2025). Chemical Modification: A unique solutions to Solubility problem. Retrieved January 17, 2026.
- Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. JOCPR, 16(5), 9-10.
- Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Retrieved January 17, 2026.
- ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. Retrieved January 17, 2026.
- NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved January 17, 2026.
- BenchChem. (2025).
- NIH. (n.d.).
- PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved January 17, 2026.
- ResearchGate. (n.d.). Properties of Thiophene Derivatives and Solubility. Retrieved January 17, 2026.
- ACS Publications. (n.d.). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. Retrieved January 17, 2026.
- Taylor & Francis Online. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Retrieved January 17, 2026.
- Drug Development & Delivery. (n.d.). Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved January 17, 2026.
- Pharmaceutical Technology. (2022).
- ACS Publications. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved January 17, 2026.
- Lubrizol. (n.d.).
- ResearchGate. (2021).
- Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. Retrieved January 17, 2026.
- IARCON. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Retrieved January 17, 2026.
- Impactfactor. (n.d.).
- Wikipedia. (n.d.). Thiophene. Retrieved January 17, 2026.
- PMC - NIH. (n.d.). 3-(4-Methoxybenzyl)-1-benzothiophene. Retrieved January 17, 2026.
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Side Products in Thiophene Synthesis
Welcome to the technical support center for thiophene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with side product formation during the synthesis of thiophene derivatives. Here, we will address common issues in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to enhance the efficiency and purity of your reactions.
Frequently Asked Questions (FAQs)
Q1: I'm attempting a Paal-Knorr thiophene synthesis and observing a significant amount of a furan byproduct. What is causing this and how can I favor thiophene formation?
A1: This is a classic competitive reaction in the Paal-Knorr synthesis. The sulfurizing agents typically used, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, are also potent dehydrating agents.[1][2][3] This dual reactivity can promote the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl starting material to form the furan byproduct alongside your target thiophene.[2][4]
Troubleshooting Strategies:
-
Choice of Sulfurizing Agent: While both P₄S₁₀ and Lawesson's reagent can lead to furan formation, Lawesson's reagent is often more efficient and can provide better yields of the thiophene under milder conditions.[2] If you are using P₄S₁₀, consider switching to Lawesson's reagent.
-
Reaction Temperature: Carefully control the reaction temperature. Higher temperatures can favor the dehydration pathway leading to the furan. Running the reaction at the lowest effective temperature can improve selectivity for the thiophene product.
-
Solvent Selection: The choice of solvent can influence the reaction outcome. Aprotic solvents like toluene or dioxane are commonly used. Experimenting with solvent polarity may help to optimize the reaction for thiophene formation.
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the sulfurizing agent to favor the thionation of the carbonyl groups over simple dehydration.
Q2: In my Gewald aminothiophene synthesis, the reaction mixture has turned into a dark brown, tarry substance. What's happening and how can I prevent it?
A2: The formation of a dark, insoluble tar is a common issue in the Gewald synthesis and often points to polymerization or the formation of complex polysulfides.[5] This is typically caused by excessively high reaction temperatures.[5]
Causality and Mitigation:
-
Temperature Control: This is the most critical parameter. The exothermic nature of the reaction can lead to localized overheating, promoting polymerization of starting materials or intermediates.[5] Maintain strict temperature control, perhaps by using an ice bath during the initial stages of the reaction.
-
Purity of Reagents: Impurities in your starting materials (ketone/aldehyde, active methylene nitrile, or sulfur) can act as catalysts for these unwanted side reactions.[5][6] Ensure all your reagents are of high purity.
-
Rate of Reagent Addition: Slow, controlled addition of the base or sulfur can help to manage the reaction exotherm and minimize the formation of byproducts.
-
Solvent Choice: The solvent can play a role in heat dissipation and reaction kinetics. Solvents like ethanol or DMF are common, but their choice should be optimized for your specific substrates.[6]
Q3: I'm observing a significant amount of a dimeric byproduct in my Gewald synthesis. How can I minimize its formation?
A3: Dimerization of the α,β-unsaturated nitrile intermediate (formed from the initial Knoevenagel-Cope condensation) is a known competing reaction in the Gewald synthesis.[5] This intermolecular reaction competes with the desired intramolecular cyclization with sulfur.
Strategies to Minimize Dimerization:
-
Temperature Optimization: The rate of dimerization is highly sensitive to temperature. A systematic screening of the reaction temperature can help identify an optimal range that favors the desired cyclization.[5]
-
Concentration: Running the reaction at a lower concentration can disfavor the intermolecular dimerization reaction.
-
Rate of Reagent Addition: Slow addition of the reagents can help to maintain a low concentration of the reactive intermediate, thereby reducing the likelihood of dimerization.[5]
-
Solvent Effects: The choice of solvent can influence the relative rates of the desired reaction and the dimerization side reaction.[5]
Troubleshooting Guides
Issue 1: Low or No Yield in Gewald Synthesis
A low yield or complete failure of the Gewald reaction often points to issues with the initial Knoevenagel-Cope condensation step.[5][7]
Systematic Troubleshooting Flowchart:
Caption: A flowchart for systematic troubleshooting of low-yield Gewald reactions.
Detailed Steps:
-
Verify Knoevenagel-Cope Condensation: Before adding sulfur, take a small aliquot of the reaction mixture after the addition of the base. Analyze it by TLC, GC-MS, or NMR to confirm the formation of the α,β-unsaturated nitrile intermediate.
-
Troubleshoot Condensation: If the intermediate is not formed, focus on this step.
-
Troubleshoot Cyclization: If the intermediate is formed but the final product is not, the issue lies in the sulfur addition and cyclization.
-
Sulfur Quality: Use finely powdered, high-purity elemental sulfur.
-
Temperature: The cyclization step may require heating. Optimize the temperature to facilitate this step without promoting polymerization.
-
Issue 2: Unexpected Oxidation Products
Thiophene rings, while aromatic, can be susceptible to oxidation, especially if your reaction conditions are harsh or if you are working with oxidizing agents.[4] Oxidation can occur at the sulfur atom to form thiophene S-oxides or at the double bonds.[8] Thiophene S-oxides are often unstable and can undergo further reactions like Diels-Alder dimerization.[9]
Mitigation Strategies for Unwanted Oxidation:
-
Inert Atmosphere: If you suspect air oxidation, particularly with electron-rich thiophenes, conduct your reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid Strong Oxidizing Agents: Be mindful of any reagents in your reaction that could act as oxidants. If purification involves oxidizing agents, consider alternative methods.
-
Temperature Control: High temperatures can increase the rate of oxidation.
Data and Protocols
Table 1: Common Side Products in Thiophene Synthesis and Mitigation Strategies
| Synthesis Method | Common Side Product(s) | Root Cause | Recommended Mitigation Strategy |
| Paal-Knorr | Furan derivatives | Dehydrating nature of sulfurizing agents (P₄S₁₀, Lawesson's reagent).[1][2] | Use Lawesson's reagent instead of P₄S₁₀, lower reaction temperature, use aprotic solvents.[2] |
| Gewald | Polymers, tar, complex polysulfides | High reaction temperatures, impurities.[5] | Strict temperature control, use of high-purity reagents, slow addition of reagents.[5] |
| Gewald | Dimer of α,β-unsaturated nitrile intermediate | Intermolecular reaction competing with intramolecular cyclization.[5] | Lower reaction concentration, optimize temperature, slow reagent addition.[5] |
| General | Polythiophenes | Oxidative conditions, presence of certain metal catalysts.[8][10] | Conduct reaction under an inert atmosphere, avoid unnecessary exposure to strong oxidants or catalysts known to promote polymerization. |
| Fiesselmann | Thioacetals | Incomplete cyclization, reaction conditions favoring intermolecular addition over cyclization.[11] | Ensure appropriate base and stoichiometry are used for cyclization, consider solvent effects. |
Experimental Protocol: Purification of Thiophenes from Acidic Impurities
Thiophene derivatives can sometimes be sensitive to acidic conditions, which can lead to decomposition, especially during silica gel chromatography.[6]
-
Neutralization of Crude Product: Before chromatographic purification, wash the crude product solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Carefully remove the solvent under reduced pressure, avoiding excessive heat as some thiophenes can be volatile.[6]
-
Neutralized Chromatography: If column chromatography is necessary, consider neutralizing the silica gel. This can be done by preparing a slurry of the silica gel in the eluent containing a small amount (e.g., 1%) of a non-nucleophilic base like triethylamine.[6]
Reaction Mechanism Visualization: Paal-Knorr Furan vs. Thiophene Formation
Caption: Competing pathways in the Paal-Knorr synthesis.
References
-
Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. Available from: [Link]
-
Wikipedia. Paal–Knorr synthesis. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Available from: [Link]
- Google Patents. Process for the purification of thiophene.
-
Química Organica.org. Paal–Knorr synthesis of thiophene. Available from: [Link]
-
SlideShare. Synthesis of Furan and Thiophene. Available from: [Link]
-
Wikipedia. Thiophene. Available from: [Link]
-
Research and Reviews. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Available from: [Link]
-
SlideShare. Preparation and Properties of Thiophene. Available from: [Link]
-
CABI Digital Library. Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Available from: [Link]
-
Wikipedia. Fiesselmann thiophene synthesis. Available from: [Link]
-
Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available from: [Link]
-
National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]
-
Organic Chemistry Portal. Gewald Reaction. Available from: [Link]
-
ResearchGate. Removal of thiophenes from aromatic hydrocarbons by means of condensation in the presence of acid catalysts. Available from: [Link]
- Google Patents. Polymerization of thiophene and its derivatives.
-
Royal Society of Chemistry. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Available from: [Link]
-
National Institutes of Health. Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. Available from: [Link]
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Semantic Scholar. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Available from: [Link]
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The Dong Group. Chemistry of Thiophene 1,1-Dioxides. Available from: [Link]
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National Institutes of Health. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Available from: [Link]
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National Institutes of Health. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Available from: [Link]
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ResearchGate. Thiophene‐Based Polymers: Synthesis and Applications. Available from: [Link]
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ACS Publications. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Available from: [Link]
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SlideShare. Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Available from: [Link]
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Recrystallization techniques for obtaining pure 3-(4-Methoxybenzoyl)thiophene
An advanced guide to the purification of 3-(4-Methoxybenzoyl)thiophene through recrystallization, designed for chemical researchers and drug development professionals. This document provides in-depth protocols, scientific explanations, and robust troubleshooting solutions.
Technical Support Center: Recrystallization of 3-(4-Methoxybenzoyl)thiophene
As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical, real-world application. The purification of 3-(4-Methoxybenzoyl)thiophene, a key intermediate in various synthetic pathways, is a process where meticulous technique is paramount. Recrystallization, while a classic technique, is a nuanced art. This guide is structured to walk you through the process logically, from solvent selection to troubleshooting, ensuring you can achieve the highest purity for your compound.
The Foundational Principle: Why Recrystallization Works
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1][2] The core principle is that most organic solids are more soluble in a hot solvent than in a cold one.[1]
The process involves:
-
Dissolution : Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[3][4]
-
Crystal Formation : Allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, and the solution becomes supersaturated. This forces the compound to crystallize out of the solution.[5][6]
-
Purification : The slow, orderly formation of the crystal lattice is highly selective and tends to exclude impurity molecules, which remain dissolved in the cold solvent (the "mother liquor").[4][7]
-
Isolation : The pure crystals are then separated from the mother liquor by filtration.[8]
This method is exceptionally effective for removing small to moderate amounts of impurities from a solid sample.[6]
The Most Critical Step: Solvent Selection
The success of any recrystallization hinges on the choice of solvent.[1][9] An ideal solvent for 3-(4-Methoxybenzoyl)thiophene should meet several criteria.
Understanding the Solute: 3-(4-Methoxybenzoyl)thiophene (Melting Point: 74-75°C[10]) has a mixed polarity. The benzoyl and thiophene rings provide significant non-polar character, while the ketone and methoxy groups introduce polarity. This structure suggests that solvents of intermediate polarity or a mixed-solvent system will be most effective.
A critical consideration is the compound's melting point. To prevent the compound from melting in the hot solvent and separating as an oil ("oiling out") instead of crystallizing, the solvent's boiling point should ideally be lower than the compound's melting point (74-75°C).[11][12]
Table 1: Evaluation of Potential Solvents
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Issues |
| Methanol | 65 | Polar | Good Candidate. Boiling point is below the compound's melting point. May dissolve the compound well when hot. |
| Ethanol | 78 | Polar | Use with Caution. Boiling point is very close to the melting point, increasing the risk of oiling out. |
| Isopropanol (IPA) | 82 | Polar | Not Recommended. Boiling point is higher than the compound's melting point, high risk of oiling out. |
| Acetone | 56 | Polar Aprotic | Excellent Candidate. Low boiling point avoids oiling out. The ketone group may promote solubility.[13] |
| Ethyl Acetate | 77 | Intermediate | Use with Caution. Boiling point is very close to the melting point. |
| Toluene | 111 | Non-polar | Not Recommended (as single solvent). Boiling point is too high. May be useful as the "good" solvent in a mixed-solvent pair with a non-polar "bad" solvent like hexane.[14] |
| Water | 100 | Very Polar | Poor Candidate (as single solvent). Unlikely to dissolve the largely non-polar molecule. May be used as an anti-solvent with a polar solvent like methanol.[9] |
| Hexane | 69 | Non-polar | Poor Candidate (as single solvent). Unlikely to dissolve the polar functionalities. Can be used as an anti-solvent (a "bad" solvent). |
-
Single Solvent: Methanol or Acetone are the most promising starting points due to their suitable boiling points and polarity.
-
Mixed Solvent System: A Methanol-Water or Toluene-Hexane system could be effective. In this technique, the compound is dissolved in a minimum of the "good" solvent (e.g., Methanol) at its boiling point, and the "bad" solvent (e.g., Water) is added dropwise until the solution becomes cloudy (the saturation point). A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[4]
Experimental Protocol: Step-by-Step Guide
This protocol details a single-solvent recrystallization. Always perform this work in a fume hood with appropriate personal protective equipment.
Workflow for Recrystallization
Caption: General workflow for the recrystallization process.
Detailed Steps:
-
Dissolve the Solute: Place your crude 3-(4-Methoxybenzoyl)thiophene in an Erlenmeyer flask (not a beaker, to minimize solvent evaporation).[9] In a separate flask, heat your chosen solvent (e.g., methanol) to a gentle boil.
-
Create a Saturated Solution: Add a small portion of the hot solvent to the flask containing the solid. Swirl and heat the mixture. Continue adding the hot solvent in small increments until the solid just dissolves completely. The goal is to use the absolute minimum amount of boiling solvent.[3][4]
-
Decolorize (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.[7]
-
Hot Filtration (If Necessary): If you used charcoal or if there are insoluble impurities, you must perform a hot filtration. This involves filtering the boiling solution through a pre-heated funnel with fluted filter paper into a pre-heated flask to remove the solid impurities without the product crystallizing prematurely.[15][16]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[6] Crystal formation should begin within 5 to 20 minutes.[17]
-
Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[4]
-
Isolate the Crystals: Collect the purified crystals using vacuum filtration (with a Büchner or Hirsch funnel).[7]
-
Wash the Crystals: While the crystals are still in the funnel with the vacuum on, wash them with a minimal amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor from the crystal surfaces.[3] Using room temperature or warm solvent will redissolve some of your product and lower the yield.
-
Dry the Product: Allow air to be pulled through the crystals in the funnel for several minutes to help them dry. Then, transfer the solid to a watch glass and let it air dry completely. The final purity can be assessed by taking a melting point.
Troubleshooting Guide & FAQs
Encountering issues during recrystallization is common. This section addresses the most frequent problems in a Q&A format.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
Q1: I've cooled my solution, even in an ice bath, but no crystals have formed. What went wrong?
A: This is the most common issue and usually points to one of two things:
-
Too Much Solvent: You likely added more than the minimum amount of hot solvent required to dissolve the solid. As a result, the solution is not supersaturated upon cooling. Solution: Gently boil off some of the solvent in the fume hood to reduce the volume. Allow the concentrated solution to cool again.[11][17]
-
Supersaturation: Sometimes, a solution needs a nucleation site to begin crystallization. Solution: Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass can provide a surface for crystals to form. Alternatively, if you have a small amount of the pure compound, add a tiny "seed crystal" to the solution to initiate crystallization.[3][11]
Q2: My compound separated as a sticky oil, not as crystals. What should I do?
A: This phenomenon is called "oiling out." It happens when the saturated solution is cooled below the melting point of the compound, causing it to come out of solution as a liquid rather than a solid.[11] This is particularly relevant for 3-(4-Methoxybenzoyl)thiophene if using a solvent with a boiling point near or above its 74-75°C melting point.
-
Solution 1: Re-heat the solution until the oil completely redissolves. Add a small amount of additional solvent and allow the solution to cool much more slowly. Insulating the flask can help. This keeps the temperature above the compound's melting point for longer, allowing crystals to form directly.[11]
-
Solution 2: If the problem persists, your chosen solvent is likely unsuitable. You must restart the recrystallization using a solvent with a lower boiling point.[11][12]
Q3: My final yield is very low. Where did my product go?
A: A low yield (less than ~80%, though this is compound-dependent) can result from several procedural errors:
-
Excess Solvent: As in Q1, using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even when cold.[9][17]
-
Premature Crystallization: If you performed a hot filtration, the product may have crystallized in the filter funnel. Ensure all glassware is pre-heated to prevent this.[6][15]
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Improper Washing: Washing your collected crystals with solvent that was not ice-cold, or using too large a volume of wash solvent, will dissolve and wash away some of your product.[3]
-
Inherent Solubility: It is important to remember that no recrystallization has a 100% yield. Some amount of the compound will always remain dissolved in the mother liquor due to its inherent solubility.[9]
Q4: My final crystals are colored, but the pure compound should be white. How do I fix this?
A: This indicates the presence of colored impurities that were not removed.
-
Solution: You will need to perform the recrystallization again. This time, after dissolving the solid in the hot solvent, add a small amount (1-2% of the solute's weight) of decolorizing activated charcoal to the hot solution and swirl for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot filtration and then proceed with cooling as usual.[7][16] Do not add charcoal to a boiling solution, as it can cause violent bumping.
Final Validation: Purity Assessment
The most straightforward method to assess the purity of your recrystallized 3-(4-Methoxybenzoyl)thiophene is by melting point analysis.
-
Pure Compound: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). The literature melting point for this compound is 74-75°C.[10]
-
Impure Compound: An impure solid will exhibit a depressed (lower) and broad melting point range.
If your recrystallized product shows a melting point that is broad or significantly lower than the literature value, a second recrystallization may be necessary to achieve the desired purity.
References
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
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- 4. Home Page [chem.ualberta.ca]
- 5. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
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- 7. Recrystallization [sites.pitt.edu]
- 8. mt.com [mt.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. 2-(4-METHOXYBENZOYL)THIOPHENE CAS#: 4160-63-8 [m.chemicalbook.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
Enhancing the stability of 3-(4-Methoxybenzoyl)thiophene analogs
Investigating Analog Stability
I'm currently focused on gathering data via targeted Google searches. I'm exploring the degradation pathways and key factors influencing the stability of 3-(4-Methoxybenzoyl)thiophene analogs, like temperature and light. The plan is to collect a lot of relevant info from a multitude of sources. I'll summarize everything.
Defining Stability Strategies
I am now expanding my search to include strategies for enhancing analog stability. This includes searching for chemical modifications, formulation approaches, and best practices. I will focus on peer-reviewed articles and patents for scientifically sound data. I will then seek quantitative data and detailed protocols for stability assessment.
Gathering Comprehensive Data
I'm now expanding my search to include degradation pathways and influencing factors. I will focus on pH, light, and temperature. I will use peer-reviewed articles, patents, and technical notes to get the most accurate scientific information. I will search for quantitative data and detailed protocols for stability assessment, like forced degradation. I plan to organize the technical center by logically structuring instability issues, troubleshooting, and protocols.
Defining Support Parameters
I'm currently focused on defining the exact scope of this technical support center. Initially, the goal is to enhance the stability of 3-(4-Methoxybenzoyl)thiophene analogs for researchers. I'm exploring the specific needs and challenges researchers face, to ensure the support center effectively addresses them. This will include practical advice and resources.
Structuring the Support Center
I've formulated a structure for the technical support center, planning a flow from introductory stability challenges to detailed FAQs. I'm prioritizing scientific integrity by explaining the "why" behind troubleshooting steps, validating protocols, and using citations. Currently, I am compiling a list of potential FAQ topics to address researcher's most pressing concerns.
Designing FAQs & Solutions
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Outlining FAQ Content
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Developing Content Roadmap
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Technical Support Center: Scaling Up 3-(4-Methoxybenzoyl)thiophene Production
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of 3-(4-Methoxybenzoyl)thiophene. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during your experimental work. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to ensure you can achieve a robust, scalable, and efficient synthesis.
I. Overview of the Primary Synthetic Route: Friedel-Crafts Acylation
The most prevalent method for synthesizing 3-(4-Methoxybenzoyl)thiophene is the Friedel-Crafts acylation of thiophene with 4-methoxybenzoyl chloride. This reaction is a classic example of electrophilic aromatic substitution, where a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used to generate a highly reactive acylium ion.[1] This electrophile is then attacked by the electron-rich thiophene ring to form the desired ketone.
While this reaction is well-established, scaling up the process can introduce several challenges, including regioselectivity, catalyst efficiency, and product purification.[2][3] This guide will address these issues in detail.
Reaction Workflow
Caption: General workflow for the Friedel-Crafts acylation of thiophene.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of 3-(4-Methoxybenzoyl)thiophene.
Q1: Low Yield - What are the primary causes of a low product yield and how can I mitigate them?
A1: Low yields in Friedel-Crafts acylations are often multifactorial. Here’s a breakdown of potential causes and their solutions:
-
Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture, which hydrolyzes them and deactivates their catalytic activity.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Insufficient Catalyst: In Friedel-Crafts acylations of heterocycles, a stoichiometric amount of the Lewis acid is often required because the catalyst can complex with the acyl chloride.[2]
-
Solution: Use at least a 1:1 molar ratio of AlCl₃ to 4-methoxybenzoyl chloride. For some substrates, an excess of the catalyst may be beneficial.
-
-
Poor Reagent Quality: The purity of your starting materials is critical.
-
Solution: Use freshly distilled thiophene and high-purity 4-methoxybenzoyl chloride. Check the quality of the Lewis acid, as it can degrade over time.
-
-
Suboptimal Reaction Temperature: The reaction is typically performed at low temperatures (0-5 °C) to control the exothermic reaction and minimize side product formation.[1]
-
Solution: Maintain a consistent low temperature during the addition of reagents and throughout the reaction. A runaway reaction can lead to polymerization and tar formation.[3]
-
-
Inefficient Quenching and Work-up: Improper quenching can lead to product loss.
-
Solution: Quench the reaction by slowly and carefully pouring the reaction mixture onto a mixture of ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complexes and move the product into the organic layer.
-
Q2: Regioselectivity Issues - Why am I getting the 2-substituted isomer instead of the desired 3-substituted product?
A2: Thiophene is inherently more reactive at the 2- and 5-positions in electrophilic aromatic substitution reactions. This is because the carbocation intermediate formed by attack at the 2-position is more stabilized by resonance than the intermediate formed by attack at the 3-position.[4]
-
Explanation of Regioselectivity:
-
Attack at C2: The positive charge can be delocalized over three atoms, including the sulfur atom. This results in three resonance structures.[4]
-
Attack at C3: The positive charge can only be delocalized over two atoms, leading to only two resonance structures.[4]
Therefore, the activation energy for attack at the 2-position is lower, making it the kinetically favored product.
-
-
Strategies to Favor 3-Substitution:
-
While direct acylation of thiophene predominantly yields the 2-isomer, obtaining the 3-isomer often requires a multi-step synthetic approach. One common strategy is to use a directing group at the 3-position that can later be removed or converted.
-
Another approach involves the use of specific catalysts or reaction conditions that can influence the regioselectivity, though this is less common for standard Friedel-Crafts acylations.
-
Q3: Product Purification Challenges - My final product is difficult to purify. What are the likely impurities and how can I remove them?
A3: Common impurities include the undesired 2-isomer, unreacted starting materials, and polymeric byproducts.
-
Isomer Separation:
-
Fractional Crystallization: If there is a significant difference in the solubility of the 2- and 3-isomers in a particular solvent, fractional crystallization can be an effective purification method.
-
Column Chromatography: This is a reliable method for separating isomers. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.
-
-
Removal of Unreacted Starting Materials:
-
Washing: Unreacted 4-methoxybenzoyl chloride can be removed by washing the organic layer with a dilute base solution (e.g., sodium bicarbonate).
-
Distillation: If the boiling points are sufficiently different, vacuum distillation can be used to remove volatile starting materials.
-
-
Dealing with Polymeric Byproducts:
-
These are often tar-like substances that are insoluble in common organic solvents. They can be removed by filtration before proceeding with the work-up.
-
Q4: Scale-Up Complications - What are the critical parameters to consider when scaling up this reaction?
A4: Scaling up a Friedel-Crafts acylation requires careful consideration of several factors:
-
Heat Management: The reaction is highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.
-
Solution: Use a jacketed reactor with efficient cooling. Control the rate of addition of the reagents to manage the heat generated.
-
-
Mixing: Efficient mixing is crucial to ensure a homogeneous reaction mixture and prevent localized hot spots.
-
Solution: Use an overhead stirrer with appropriate impeller design for the reactor geometry.
-
-
Reagent Addition: The order and rate of reagent addition are critical.
-
Safety: The reagents and byproducts of this reaction are hazardous.
-
Thiophene: Highly flammable and harmful if swallowed.[5]
-
4-Methoxybenzoyl chloride: Causes skin and eye irritation.[6]
-
Aluminum Chloride: Reacts violently with water.
-
Hydrogen Chloride Gas: A byproduct of the reaction, which needs to be scrubbed.
-
Solution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]
-
III. Frequently Asked Questions (FAQs)
Q: What are the best analytical techniques to monitor the progress of the reaction?
A:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to quantitatively determine the ratio of reactants and products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to analyze aliquots of the reaction mixture to determine the conversion and identify the formation of isomers.
Q: Can I use other Lewis acids besides aluminum chloride?
A: Yes, other Lewis acids can be used, but their reactivity and efficiency may vary.
-
Stannic Chloride (SnCl₄): Often used in molecular quantities for the acylation of heterocycles.[2]
-
Zinc Halides (e.g., ZnCl₂): Can be effective catalysts in smaller amounts compared to AlCl₃ and may offer a more straightforward reaction without the need for strict experimental conditions.[2]
-
Iron(III) Chloride (FeCl₃): A milder and less expensive alternative, though it may be less effective.
Q: What is the expected melting point of 3-(4-Methoxybenzoyl)thiophene?
Q: Are there alternative synthetic routes to 3-(4-Methoxybenzoyl)thiophene?
A: Yes, while Friedel-Crafts acylation is common, other methods exist, particularly for achieving 3-substitution.
-
Cross-Coupling Reactions: A Suzuki or Stille coupling of a 3-thienylboronic acid or 3-thienylstannane derivative with 4-methoxybenzoyl chloride, catalyzed by a palladium complex, can provide the desired product with high regioselectivity.
-
Grignard Reactions: The reaction of a 3-thienylmagnesium halide with 4-methoxybenzonitrile or 4-methoxybenzaldehyde followed by oxidation can also yield the target compound.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Catalyst | Aluminum Chloride (AlCl₃) | High catalytic activity for Friedel-Crafts acylation. |
| Catalyst Stoichiometry | ≥ 1.0 equivalent | Forms a complex with the acyl chloride, requiring at least a 1:1 ratio.[2] |
| Solvent | Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂) | Inert solvents that are good for Friedel-Crafts reactions.[1] |
| Temperature | 0-5 °C | Controls the exothermic reaction and minimizes side product formation.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from deactivating the Lewis acid catalyst. |
| Work-up | Quench with ice/HCl | Hydrolyzes the catalyst complex and separates the product. |
| Purification | Column Chromatography or Crystallization | Effective for isomer separation and removal of impurities. |
Visualizing Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues.
IV. References
-
Angene Chemical. (2024, August 25). Safety Data Sheet - 2-Thiophenecarbonylchloride, 3-chloro-4-(methylsulfonyl)-. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET - 2-(4-Methoxybenzoyl)thiophene. Retrieved from [Link]
-
Hartough, H. D. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
NotEvans. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Retrieved from [Link]
-
Hartough, H. D., & Sardella, J. J. (1947). U.S. Patent No. 2,432,991. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
-
Research and Reviews: Journal of Medicinal & Organic Chemistry. (2022, October 27). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]
-
CABI Compendium. Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(4-Methoxybenzyl)-1-benzothiophene. Retrieved from [Link]
-
Wikipedia. Thiophene. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of thiophenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(4-Methoxyphenyl)thiophene. PubChem. Retrieved from [Link]
-
SlideShare. (2018, October 10). Thiophene. Retrieved from [Link]
Sources
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- 2. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 3. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 3-(4-Methoxyphenyl)thiophene | C11H10OS | CID 4130339 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Catalyst Deactivation in Thiophene Reactions: A Technical Support Guide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in thiophene-related catalytic reactions. This guide is designed to provide you with in-depth, field-proven insights to diagnose, troubleshoot, and mitigate catalyst poisoning, ensuring the efficiency and reproducibility of your experiments. We move beyond simple protocols to explain the "why" behind the "how," empowering you with the scientific rationale to overcome common challenges.
Section 1: Understanding the Enemy - Mechanisms of Catalyst Poisoning in Thiophene Reactions
Catalyst deactivation is an unavoidable challenge in heterogeneous catalysis, leading to decreased reaction rates, loss of selectivity, and ultimately, process failure. In the context of thiophene reactions, particularly hydrodesulfurization (HDS), several deactivation mechanisms are at play. Understanding these is the first step toward effective mitigation.[1][2][3][4][5]
Frequently Asked Questions (FAQs): Mechanisms of Poisoning
Q1: What are the primary ways my catalyst can become deactivated during a thiophene reaction?
A1: Catalyst deactivation in this context can be broadly categorized into three main types:
-
Poisoning: This is a chemical deactivation where molecules strongly adsorb to the active sites of your catalyst, rendering them inaccessible to the thiophene reactants.[3][6][7] Common poisons in thiophene reactions include sulfur compounds (ironically, including thiophene itself at high concentrations or under certain conditions), nitrogen compounds, carbon monoxide, and heavy metals.[6][8][9]
-
Fouling/Coking: This is a physical blockage of the catalyst's active sites and pores by carbonaceous deposits (coke).[1][2] These deposits originate from the decomposition or polymerization of thiophene or other organic molecules in the feed.
-
Sintering: This is a thermal deactivation mechanism where the small, highly active metal nanoparticles on your catalyst support migrate and agglomerate into larger, less active particles.[1][10] This reduces the available active surface area.
Q2: I'm running a hydrodesulfurization (HDS) reaction. Isn't sulfur supposed to be part of the catalytic cycle for sulfide catalysts like Co-Mo/Al2O3? How can it also be a poison?
A2: This is a crucial and nuanced point. For catalysts like cobalt-molybdenum (CoMo) or nickel-molybdenum (NiMo), a certain level of sulfidation is necessary to form the active phase (e.g., MoS₂).[11][12] In this state, structural sulfur plays a direct role in the catalytic cycle.[1] However, poisoning can still occur in several ways:
-
Competitive Adsorption: Thiophene and other sulfur-containing molecules can compete for active sites. While thiophene needs to adsorb to react, other strongly adsorbing sulfur compounds can block these sites without undergoing the desired reaction.[13]
-
Irreversible Sulfide Formation: At high temperatures, strong interactions between sulfur and the metal sites can lead to the formation of highly stable, inactive metal sulfide species.[14][15]
-
Electronic Effects: The strong adsorption of sulfur can electronically modify the catalyst surface, weakening the bonds with other reactants and hindering the reaction.[4]
Q3: My catalyst is a noble metal like Palladium (Pd) or Platinum (Pt). How does thiophene poisoning differ for these materials?
A3: Noble metal catalysts are highly susceptible to sulfur poisoning.[16][17] Unlike sulfided catalysts used in HDS, these metals are typically used in their metallic state for hydrogenation or coupling reactions. Thiophene and other sulfur compounds act as potent poisons by:
-
Strong Chemisorption: Sulfur forms very strong chemical bonds with the metal surface, effectively blocking the active sites.[7] This is often irreversible.[8]
-
Electronic Modification: The adsorbed sulfur alters the electronic properties of the metal, reducing its catalytic activity for other reactions.[4] Even a small amount of sulfur can have a disproportionately large negative impact on the catalyst's performance.[6]
Section 2: Troubleshooting Guide - Diagnosing and Addressing Catalyst Deactivation
This section provides a structured approach to identifying the cause of catalyst deactivation and implementing corrective actions.
Symptom: Rapid Loss of Activity in the First Few Hours
Possible Causes & Troubleshooting Steps:
-
Strong Catalyst Poison in the Feedstock:
-
Diagnosis: Analyze your feedstock for common poisons like other sulfur compounds, nitrogen-containing heterocycles, or heavy metals. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for organic impurities and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for metals are recommended.
-
Solution: Implement a feed purification step. This could involve passing the feedstock through an adsorbent bed (e.g., activated carbon, zeolites) to remove poisons before they reach the catalyst.[18]
-
-
Incorrect Catalyst Pre-treatment (for Sulfided Catalysts):
-
Diagnosis: Review your catalyst activation/sulfidation procedure. An incomplete or improper sulfidation can leave the catalyst in a highly reactive state that is prone to rapid coking or irreversible poisoning.
-
Solution: Optimize the sulfidation protocol. Ensure the correct sulfiding agent (e.g., H₂S/H₂ mixture), temperature ramp rate, and final temperature are used as recommended by the catalyst manufacturer.
-
Symptom: Gradual Decline in Activity Over an Extended Period
Possible Causes & Troubleshooting Steps:
-
Coke Formation (Fouling):
-
Diagnosis: Perform a Temperature Programmed Oxidation (TPO) on the spent catalyst to quantify the amount of carbon deposition. A significant weight loss corresponding to the combustion of carbon is a clear indicator.
-
Solution:
-
Optimize Reaction Conditions: Lowering the reaction temperature or increasing the hydrogen partial pressure (in HDS) can reduce the rate of coke formation.
-
Catalyst Regeneration: A controlled burnout of the coke in a dilute air/inert gas stream can regenerate the catalyst. Careful temperature control is crucial to avoid sintering.[19]
-
-
-
Sintering:
-
Diagnosis: Characterize the spent catalyst using techniques like Transmission Electron Microscopy (TEM) to observe the metal particle size distribution. An increase in the average particle size compared to the fresh catalyst indicates sintering.
-
Solution: Sintering is largely irreversible. To prevent it, operate at the lowest possible temperature that still provides adequate activity. Ensure your catalyst support is thermally stable. Doping the support with stabilizers can sometimes enhance resistance to sintering.[10]
-
Symptom: Change in Product Selectivity
Possible Causes & Troubleshooting Steps:
-
Selective Poisoning:
-
Diagnosis: Certain poisons may preferentially adsorb to specific types of active sites, altering the reaction pathway and thus the product distribution.[6] Analyze the feedstock for trace impurities that might have been overlooked.
-
Solution: Identify and remove the specific poison from the feed. In some niche applications, intentional selective poisoning is used to enhance the selectivity towards a desired product (e.g., Lindlar's catalyst).[6][9][20]
-
-
Pore Mouth Poisoning:
-
Diagnosis: If the rate of poisoning is fast compared to the diffusion rate of the poison into the catalyst pellet, a shell of deactivated catalyst can form at the exterior.[6] This can lead to diffusion limitations and a change in selectivity. This can be difficult to diagnose directly without specialized techniques.
-
Solution: Modifying the catalyst's pore structure (larger pores) or reducing the particle size can sometimes mitigate the effects of pore mouth poisoning.
-
Section 3: Experimental Protocols & Methodologies
Protocol 1: Standard Catalyst Regeneration by Decoking
This protocol describes a general procedure for regenerating a coked catalyst via controlled oxidation.
Materials:
-
Spent (coked) catalyst
-
Tube furnace with temperature controller
-
Quartz reactor tube
-
Gas flow controllers for N₂ and Air
-
Gas analysis system (e.g., Mass Spectrometer) to monitor off-gas composition (CO, CO₂)
Procedure:
-
Load a known amount of the spent catalyst into the quartz reactor tube.
-
Purge the system with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any adsorbed reactants.
-
Slowly ramp the temperature to 150°C under the inert gas flow and hold for 1 hour to desorb any volatile compounds.
-
After holding, begin to slowly introduce a dilute stream of air into the nitrogen flow. A typical starting concentration is 1-2% O₂.
-
Increase the temperature in a controlled manner, typically at a ramp rate of 2-5°C/min. The final temperature will depend on the catalyst and support stability but is often in the range of 400-500°C. Caution: A rapid temperature increase or high oxygen concentration can cause a temperature runaway, leading to severe sintering of the catalyst.
-
Monitor the off-gas for the evolution of CO and CO₂. The rate of combustion of the coke will be indicated by the concentration of these gases.
-
Hold at the final temperature until the CO and CO₂ concentrations in the off-gas return to baseline levels, indicating that the coke has been removed.
-
Cool the catalyst down to room temperature under a flow of nitrogen.
-
The regenerated catalyst may require a reduction and/or re-sulfidation step before being used in the reaction again.
Protocol 2: Feedstock Purification via Adsorption
This protocol outlines a simple method to remove potential poisons from a liquid feedstock.
Materials:
-
Liquid feedstock containing thiophene
-
Adsorbent material (e.g., activated carbon, silica gel, or a specific poison scavenger)
-
Glass column or flask
-
Stirring mechanism (if using a flask)
Procedure:
-
Select an appropriate adsorbent. Activated carbon is a good general-purpose choice for removing a variety of organic impurities.
-
Activate the adsorbent if necessary (e.g., by heating under vacuum to remove adsorbed water).
-
Column Method: Pack a glass column with the adsorbent. Slowly pass the liquid feedstock through the column. The flow rate should be slow enough to allow for sufficient contact time between the feedstock and the adsorbent.
-
Batch Method: Add the adsorbent to a flask containing the feedstock (a typical loading is 1-5 wt%). Stir the mixture for a predetermined amount of time (e.g., 1-4 hours) at room temperature.
-
Separate the purified feedstock from the adsorbent by filtration or decantation.
-
Analyze a sample of the purified feedstock to confirm the removal of the suspected poisons before introducing it to your catalytic reactor.
Section 4: Data Presentation & Visualization
Table 1: Common Catalyst Poisons in Thiophene Reactions and Their Effects
| Poison Type | Examples | Affected Catalysts | Typical Effect | Reversibility |
| Sulfur Compounds | H₂S, Mercaptans | Noble Metals (Pt, Pd, Ni) | Strong chemisorption, site blocking | Often Irreversible[8] |
| Nitrogen Compounds | Pyridine, Quinoline, Nitriles | Acidic sites on supports, Noble Metals | Site blocking, electronic modification | Can be reversible |
| Carbon Monoxide | CO | Noble Metals (especially Pd, Pt) | Competitive adsorption, site blocking | Reversible |
| Heavy Metals | Lead, Arsenic, Mercury | Most metallic catalysts | Alloy formation, irreversible site blocking | Irreversible[7][8] |
| Coke Precursors | Polyaromatic hydrocarbons, olefins | All catalysts | Fouling, pore blockage | Reversible by oxidation |
Diagram 1: Troubleshooting Logic for Catalyst Deactivation
Caption: Illustration of how poison molecules block active sites, preventing reactant adsorption.
References
-
Investigation of the Adsorption and Reactions of Thiophene on Sulfided Cu, Mo, and Rh Catalysts. The Journal of Physical Chemistry B. [Link]
-
Catalyst deactivation during thiophene HDS: The role of structural sulfur. Applied Catalysis A: General. [Link]
-
How Does the Sulfur Content in Fuel Affect the Performance of Catalytic Converters? Sustainability Performance. [Link]
-
Adsorption and Desulfurization Mechanism of Thiophene on Layered FeS(001), (011), and (111) Surfaces: A Dispersion-Corrected Density Functional Theory Study. The Journal of Physical Chemistry C. [Link]
-
Investigation of the Adsorption and Reactions of Thiophene on Sulfided Cu, Mo, and Rh Catalysts. The Journal of Physical Chemistry B. [Link]
-
How Does Sulfur from Fuel Also Contribute to Catalytic Converter Poisoning? Sustainability Directory. [Link]
-
Sulfur adsorption and poisoning of metallic catalysts. OSTI.GOV. [Link]
-
Lying or Standing of Thiophene on a Surface Determines the Reaction Difference. The Journal of Physical Chemistry Letters. [Link]
-
Periodic DFT Study on the Adsorption and Catalytic Desulfurization of Thiophene over VC(001) and VN(001) via Hydrogenation and Direct Pathways. The Journal of Physical Chemistry C. [Link]
-
Catalyst poisoning. Wikipedia. [Link]
-
Review of Sulfur Promotion Effects on Metal Oxide Catalysts for NOx Emission Control. ACS Publications. [Link]
-
Sulfur stabilizing metal nanoclusters on carbon at high temperatures. PubMed Central. [Link]
-
Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. PubMed. [Link]
-
Advances in Catalyst Deactivation and Regeneration. MDPI. [Link]
-
Excited states of thiophene: ring opening as deactivation mechanism. RSC Publishing. [Link]
- Thiophene Poisoning and reactivation of a supported nickel hydrogenation catalyst: The effect of temper
-
CATALYTIC HYDRODESULPHURIZATION OF THIOPHENE: V. THE HYDROTHIOPHENES. SELECTIVE POISONING AND ACIDITY OF THE CATALYST SURFACE. Canadian Science Publishing. [Link]
-
Activity of catalysts in thiophene synthesis from furan and hydrogen sulfide. ResearchGate. [Link]
-
How Can You Prevent Catalyst Poisoning? YouTube. [Link]
-
What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency? How Things Work. [Link]
-
Catalytic Hydrodesulfurization of Thiophene, Dibenzothiophene and 4,6-Dimethyldibenzothiophene on a CoMoS Catalyst. UU Research Portal. [Link]
-
Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. Hiden Analytical. [Link]
-
Mechanisms of catalyst deactivation. SciSpace. [Link]
-
Unlocking the Mystery of Catalyst Poisoning. Department of Energy. [Link]
-
What Is A Catalyst Poison? YouTube. [Link]
-
What Is Catalyst Poisoning In Chemical Reactions? YouTube. [Link]
-
Catalytic Synthesis of Thiophene from the Reaction of Furan and Hydrogen Sulfide. ResearchGate. [Link]
-
Rethinking Catalyst Trapping in Ni-Catalyzed Thieno[3,2-b]thiophene Polymerization. NIH. [Link]
-
Catalyst deactivation and regeneration. Slideshare. [Link]
-
ChemInform Abstract: Thiophene Poisoning and Reactivation of a Supported Nickel Hydrogenation Catalyst: The Effect of Temperature. ResearchGate. [Link]
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Technical Support Center: HPLC Analysis of 3-(4-Methoxybenzoyl)thiophene
As a Senior Application Scientist, this guide is designed to provide you with robust, field-proven insights for the successful High-Performance Liquid Chromatography (HPLC) analysis of 3-(4-Methoxybenzoyl)thiophene. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only execute the method but also effectively troubleshoot any issues that may arise.
Analyte Overview: 3-(4-Methoxybenzoyl)thiophene
Understanding the physicochemical properties of the analyte is the cornerstone of any successful method development. 3-(4-Methoxybenzoyl)thiophene is a ketone derivative with a thiophene moiety, influencing its chromatographic behavior.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₂S | [1] |
| Molecular Weight | 218.28 g/mol | [1][2] |
| Structure | (4-methoxyphenyl)(3-thienyl)methanone | [1] |
| Chromatographic Profile | Moderately non-polar; suitable for reversed-phase HPLC. | Inferred from structure |
| UV Absorbance | Strong UV absorbent due to conjugated aromatic rings. | [3] |
| Solubility | Soluble in organic solvents like acetonitrile and methanol. | [4][5] |
Section 1: Recommended Baseline HPLC Method
This section provides a validated starting point for your analysis. The parameters have been selected based on the analyte's structure and common practices for similar thiophene and benzophenone derivatives.[4][6][7]
Experimental Protocol: Quantitative Analysis
1. Preparation of Mobile Phase:
-
Prepare a solution of Acetonitrile and High-Purity Water (e.g., Milli-Q or equivalent) in a 70:30 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove particulates.[8]
-
Thoroughly degas the mobile phase using an inline degasser, helium sparging, or sonication to prevent air bubbles from causing baseline issues.[9][10]
2. Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-(4-Methoxybenzoyl)thiophene reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation:
-
Accurately weigh the sample containing the analyte and dissolve it in a known volume of acetonitrile.
-
Use sonication if necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter (PTFE or other compatible material) into an HPLC vial to prevent particulates from clogging the column.[11]
4. HPLC System Parameters:
| Parameter | Recommended Setting | Rationale & Notes |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent retention for moderately non-polar compounds like the target analyte.[4][6] |
| Mobile Phase | Acetonitrile:Water (70:30, v/v), Isocratic | A simple isocratic method is often sufficient and provides robust, reproducible results. Acetonitrile is chosen for its low UV cutoff and good elution strength. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[8][12] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Detection Wavelength | ~290 nm (To be optimized) | Thiophene and benzoyl moieties exhibit strong UV absorbance. Determine the λmax by running a UV scan of a standard solution. A starting point around 290-315 nm is recommended.[3][7] |
| Run Time | 10 minutes | Adjust as necessary to ensure the analyte elutes with a good retention factor (k') and that any late-eluting impurities are cleared. |
General HPLC Analysis Workflow
Caption: General workflow for HPLC analysis.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal detection wavelength? A1: The optimal wavelength is the absorbance maximum (λmax) of the analyte, which provides the highest sensitivity. To determine this, use the diode array detector (DAD) or photodiode array (PDA) detector of your HPLC system to acquire a UV-Visible spectrum of a moderately concentrated standard solution of 3-(4-Methoxybenzoyl)thiophene. If a DAD/PDA is unavailable, a standalone UV-Vis spectrophotometer can be used. Based on the structures of related compounds, the λmax is expected to be in the high UV range, likely between 290 nm and 320 nm.[3][7]
Q2: Can I use methanol instead of acetonitrile in the mobile phase? A2: Yes, methanol is a common alternative to acetonitrile in reversed-phase HPLC. However, a switch requires re-optimization. Methanol has a slightly lower elution strength than acetonitrile, so you may need to increase its proportion in the mobile phase (e.g., to Methanol:Water 80:20) to achieve a similar retention time. Methanol also generates higher backpressure. Always ensure your method is re-validated for accuracy and precision after changing the organic modifier.
Q3: What is a guard column and should I use one? A3: A guard column is a short, disposable column installed between the injector and the analytical column. It contains the same stationary phase as the analytical column. Its purpose is to adsorb strongly retained impurities and capture particulates from the sample, thereby protecting the more expensive analytical column from contamination and premature failure.[13] It is highly recommended to use a guard column, especially when analyzing complex or "dirty" samples.
Q4: How long should I equilibrate the column before starting a sequence? A4: Proper column equilibration is critical for achieving stable, reproducible retention times.[12] For an isocratic method, flushing the column with the mobile phase for 10-20 column volumes is generally sufficient. For a 250 x 4.6 mm column at 1.0 mL/min, this translates to approximately 15-30 minutes. Monitor the detector baseline; when it is stable and flat, the system is ready.
Section 3: Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format, providing a logical path from problem to solution.
Peak Shape Problems
Ideally, chromatographic peaks should be symmetrical and Gaussian.[14] Deviations from this shape can compromise resolution and integration accuracy.
Q5: My peak is tailing (asymmetrical with a drawn-out tail). What is the cause and how do I fix it? A5: Peak tailing is one of the most common HPLC problems. It is often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on the silica support.[14]
-
Diagnosis & Solution:
-
Check Mobile Phase pH: If your analyte has basic properties, free silanol groups on the C18 packing can cause tailing. Adding a small amount of an acidic modifier, like 0.1% formic acid or phosphoric acid to the mobile phase, can suppress the ionization of these silanols and significantly improve peak shape.
-
Reduce Sample Load: Column overloading can lead to tailing.[8] Try injecting a lower concentration of your sample to see if the peak shape improves.
-
Use a Different Column: If tailing persists, especially for basic analytes, consider using a column with high-purity silica and robust end-capping to minimize exposed silanols.
-
Check for Column Contamination/Void: A contaminated guard column or a void at the head of the analytical column can distort the peak path.[11][14] Replace the guard column first. If that fails, try reversing and flushing the analytical column (check manufacturer's instructions first) or replacing it.
-
Caption: Relationship between HPLC components and common problems.
Section 4: Method Validation Principles
Once your method is developed and troubleshooting is complete, it must be validated to ensure it is suitable for its intended purpose. Method validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically Q2(R1). [15][16][17] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix components).
-
Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample, within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., slight changes in mobile phase composition, pH, or column temperature). [16][18] Performing a thorough validation as per ICH Q2(R1) guidelines ensures the reliability, consistency, and accuracy of your analytical data. [15][18]
References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Wyatt Technology. (n.d.). What causes a “ghost” peak and what can I do to prevent this?. Retrieved from [Link]
-
PharmD Info. (n.d.). ICH Q2 (R1) Validation of Analytical Procedures: A Step-by-Step Approach. Retrieved from [Link]
-
Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide. Retrieved from [Link]
-
Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Baseline Drift. Retrieved from [Link]
-
Shimadzu. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Retrieved from [Link]
-
Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]
-
European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]
-
Patsnap. (2025, September 19). How to Troubleshoot HPLC Baseline Drift Issues. Retrieved from [Link]
-
Lab Tips. (2024, November 30). Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions. Retrieved from [Link]
-
Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Agilent. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
American Chemical Society. (2024, March 18). HPLC analysis: The reduction of benzophenone to Diphenylmethanol. Retrieved from [Link]
-
MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, November 23). Development and validation of analytical methodologies for measurement of a tiophene derivative in microemulsion systems. Retrieved from [Link]
-
Preprints.org. (2024, August 18). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzophenone. Retrieved from [Link]
-
J-STAGE. (n.d.). The Ultraviolet Spectra of the Thiophene Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). N-[[(4-methoxybenzoyl)amino]carbamothioyl]thiophene-2-carboxamide. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide. Retrieved from [Link]
-
ACS Publications. (2024, September 10). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Retrieved from [Link]
-
DOI.org. (n.d.). Photophysics of 4-methoxy-benzo[b]thiophene in different environments. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Methoxyphenyl)thiophene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Thiophene. Retrieved from [Link]
-
Molbase. (n.d.). 2-(4-methoxybenzoyl)thiophene. Retrieved from [Link]
-
NIH. (n.d.). 3-(4-Methoxybenzyl)-1-benzothiophene. Retrieved from [Link]
-
MDPI. (n.d.). Mesoporous Silica Encapsulation of Octyl Methoxycinnamate and Benzophenone-3. Retrieved from [Link]
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Validation & Comparative
The Structure-Activity Relationship of 3-(4-Methoxybenzoyl)thiophene Analogs: A Comparative Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the 3-(4-methoxybenzoyl)thiophene scaffold has emerged as a privileged structure, particularly in the pursuit of novel anticancer agents. Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of potent and selective therapeutics. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 3-(4-methoxybenzoyl)thiophene analogs, offering a comparative overview of their performance supported by experimental data from seminal studies. Our objective is to furnish researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of this promising class of compounds.
The Core Scaffold: A Foundation for Potent Bioactivity
The 3-(4-methoxybenzoyl)thiophene core is comprised of two key pharmacophoric elements: the thiophene ring and the 4-methoxybenzoyl group. The thiophene ring, a sulfur-containing heterocycle, serves as a versatile scaffold that can be readily functionalized at various positions. Its bioisosteric relationship with the phenyl ring allows it to engage in similar hydrophobic and aromatic interactions with biological targets, while its unique electronic properties can influence metabolic stability and binding affinity.[1] The 4-methoxybenzoyl moiety is a well-established feature in a multitude of biologically active compounds, particularly those targeting tubulin polymerization. The methoxy group at the para-position is often crucial for hydrogen bonding interactions within the colchicine binding site of tubulin, a key mechanism of action for many anticancer agents.[1][2]
Decoding the Structure-Activity Relationship: A Positional Analysis
The biological activity of 3-(4-methoxybenzoyl)thiophene analogs is profoundly influenced by the nature and position of substituents on the thiophene ring. The following sections dissect the SAR at key positions, drawing comparisons from analogous series to elucidate the principles governing potency and selectivity.
Substitutions at the 2-Position: The Impact of Size and Electronics
The 2-position of the thiophene ring, adjacent to the benzoyl linkage, is a critical determinant of biological activity. Modifications at this position can directly influence the orientation of the benzoyl group and interactions with the target protein.
| Substituent at 2-Position | Observed Effect on Antiproliferative Activity | Rationale and Comparative Insights |
| Small Alkyl Groups (e.g., Methyl) | Generally enhances activity. | In analogous benzo[b]thiophene series, a methyl group at the corresponding position led to increased antiproliferative activity compared to an unsubstituted analog.[3][4] This is likely due to favorable hydrophobic interactions within the binding pocket. |
| Aryl/Heteroaryl Groups | Variable, dependent on the nature of the aryl group. | In related scaffolds, the introduction of an aryl group can either enhance or diminish activity. The electronic properties and substitution pattern of the aryl ring play a significant role.[5][6] |
| Amine and Amide Functionalities | Can significantly modulate activity and solubility. | The introduction of an amino or carboxamide group can provide additional hydrogen bonding opportunities. For instance, 2-amino-3-aroylthiophene derivatives have shown potent allosteric modulatory activity at the A1 adenosine receptor. |
| Halogens (e.g., F, Cl, Br) | Can increase potency. | Halogen atoms can participate in halogen bonding and alter the electronic properties of the thiophene ring, often leading to improved binding affinity. |
Substitutions at the 5-Position: Tuning Lipophilicity and Target Engagement
The 5-position of the thiophene ring offers another strategic vector for chemical modification to optimize pharmacological properties.
| Substituent at 5-Position | Observed Effect on Antiproliferative Activity | Rationale and Comparative Insights |
| Aryl/Heteroaryl Groups | Often leads to a significant increase in potency. | The introduction of a substituted phenyl ring at the 5-position has been shown to be highly beneficial for the anticancer activity of related compounds. The substituents on this aryl ring can further fine-tune the activity.[7] |
| Alkynyl Groups | Can confer potent antitumor activity. | A study on 5-arylalkynyl-2-benzoyl thiophenes demonstrated that this modification results in a novel microtubule inhibitor with significant antitumor activity.[8] |
| Electron-Donating Groups (e.g., OCH₃, CH₃) | Generally favorable for activity. | Electron-donating groups can increase the electron density of the thiophene ring, potentially enhancing its interaction with the biological target. |
| Electron-Withdrawing Groups (e.g., NO₂, CF₃) | Effects can be context-dependent. | While often beneficial, the impact of electron-withdrawing groups needs to be evaluated on a case-by-case basis as they can also negatively affect metabolic stability. |
The Benzoyl Moiety: More Than Just a Linker
While much of the SAR discussion focuses on the thiophene ring, the substitution pattern of the benzoyl group is equally critical. The 4-methoxy substituent is a common starting point, but further modifications can yield significant gains in potency.
| Modification of the Benzoyl Group | Observed Effect on Antiproliferative Activity | Rationale and Comparative Insights |
| 3,4,5-Trimethoxy Substitution | Consistently leads to a dramatic increase in potency. | This substitution pattern is a hallmark of many potent tubulin polymerization inhibitors, including combretastatin A-4. The trimethoxyphenyl moiety is known to fit snugly into the colchicine binding site of tubulin.[1][2][3][4][5] |
| Other Methoxy Patterns (e.g., 3,5-dimethoxy) | Generally less active than the 3,4,5-trimethoxy pattern. | Studies on related scaffolds have shown that the precise positioning of the methoxy groups is crucial for optimal binding and activity.[2] |
| Replacement of Methoxy with other Alkoxy Groups (e.g., Ethoxy) | Can be well-tolerated and sometimes beneficial. | In some instances, slightly larger alkoxy groups can maintain or even improve activity, suggesting some flexibility in the binding pocket.[5][6] |
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis of 3-(4-methoxybenzoyl)thiophene analogs typically proceeds through established synthetic routes. A common and versatile method is the Friedel-Crafts acylation of a substituted thiophene.
General Synthetic Protocol for 3-(4-Methoxybenzoyl)thiophene Analogs
-
Starting Material : A suitably substituted thiophene.
-
Acylating Agent : 4-Methoxybenzoyl chloride.
-
Lewis Acid Catalyst : Aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄).
-
Solvent : An inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Procedure :
-
The substituted thiophene is dissolved in the inert solvent and cooled to 0 °C.
-
The Lewis acid is added portion-wise, followed by the slow addition of 4-methoxybenzoyl chloride.
-
The reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched by the addition of ice-water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
-
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the synthesized analogs is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture : Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding : Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition : MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization : The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination : The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Visualizing the SAR: Pathways and Workflows
Caption: A streamlined workflow for the synthesis, biological evaluation, and SAR analysis of 3-(4-methoxybenzoyl)thiophene analogs.
Caption: Key structural modifications influencing the antiproliferative activity of 3-(4-methoxybenzoyl)thiophene analogs.
Conclusion: Navigating the Path to Novel Therapeutics
The 3-(4-methoxybenzoyl)thiophene scaffold represents a fertile ground for the discovery of novel anticancer agents. A thorough understanding of its structure-activity relationship is paramount for the rational design of more potent and selective drug candidates. This guide has synthesized key findings from the literature, providing a comparative framework for evaluating the impact of substitutions on the thiophene and benzoyl rings. By leveraging these insights, researchers can more effectively navigate the chemical space of these promising compounds and accelerate the development of the next generation of targeted cancer therapies.
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Romagnoli, R., Baraldi, P. G., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 18(16), 5858-5873. [Link]
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Romagnoli, R., Baraldi, P. G., et al. (2010). Synthesis and Biological Evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene Derivatives as a Novel Class of Antiproliferative Agents. European Journal of Medicinal Chemistry, 45(12), 5673-5687. [Link]
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Romagnoli, R., Baraldi, P. G., et al. (2010). Synthesis and Biological Evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene Derivatives as a Novel Class of Antiproliferative Agents. PubMed, 20933308. [Link]
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The Promise of Thiophene-Based Compounds in Oncology: A Comparative Analysis of 3-(4-Methoxybenzoyl)thiophene's Potential Efficacy
In the relentless pursuit of novel and more effective anticancer agents, the scientific community continuously explores new chemical scaffolds that can overcome the limitations of current therapies. Among these, thiophene derivatives have emerged as a promising class of compounds with significant potential in oncology.[1][2] This guide provides a comprehensive comparison of the projected efficacy of a specific thiophene derivative, 3-(4-Methoxybenzoyl)thiophene, against established anticancer drugs. Drawing upon experimental data from structurally similar compounds, we will delve into its likely mechanism of action, present comparative efficacy data, and provide detailed experimental protocols for its evaluation.
Introduction to Thiophene Derivatives in Cancer Research
Thiophene, a sulfur-containing five-membered aromatic heterocycle, serves as a versatile scaffold in medicinal chemistry due to its ability to engage in various biological interactions.[3] Thiophene analogs have been reported to interact with a wide array of cancer-specific protein targets, thereby inhibiting various signaling pathways crucial for tumor growth and survival.[1][2] The structural diversity achievable through substitutions on the thiophene ring allows for the fine-tuning of their pharmacological properties. While direct experimental data on 3-(4-Methoxybenzoyl)thiophene is not yet prevalent in the public domain, its structural similarity to other well-studied methoxybenzoyl-substituted heterocyclic compounds provides a strong basis for predicting its anticancer potential.
Postulated Mechanism of Action: Tubulin Polymerization Inhibition
A significant body of evidence points towards the inhibition of tubulin polymerization as a primary mechanism of action for many anticancer compounds bearing a methoxybenzoyl moiety attached to a heterocyclic ring.[4][5] This mechanism is shared by some of the most successful chemotherapeutic agents, such as the taxanes (e.g., Paclitaxel) and vinca alkaloids (e.g., Vincristine). These drugs disrupt the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.
By interfering with microtubule assembly, these agents can arrest the cell cycle in the G2/M phase, leading to the induction of apoptosis (programmed cell death).[6] It is highly probable that 3-(4-Methoxybenzoyl)thiophene exerts its anticancer effects through a similar mechanism. The methoxybenzoyl group often plays a crucial role in binding to the colchicine-binding site on β-tubulin, thereby preventing its polymerization into microtubules.
Caption: Postulated mechanism of action for 3-(4-Methoxybenzoyl)thiophene.
Comparative Efficacy Analysis
To contextualize the potential of 3-(4-Methoxybenzoyl)thiophene, we will compare the efficacy of its structural analogs with established anticancer drugs that also target tubulin. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these compounds against various human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Structural Analog: 2-(3′,4′,5′-trimethoxybenzoyl)-3-(4′-ethoxyphenyl)-benzo[b]thiophene (4e) | HeLa (Cervical) | 0.7 | Tubulin Polymerization Inhibitor | [6] |
| A549 (Lung) | 1.4 | Tubulin Polymerization Inhibitor | [6] | |
| HL-60 (Leukemia) | 0.5 | Tubulin Polymerization Inhibitor | [6] | |
| Jurkat (T-cell Leukemia) | 0.3 | Tubulin Polymerization Inhibitor | [6] | |
| K562 (Myelogenous Leukemia) | 0.2 | Tubulin Polymerization Inhibitor | [6] | |
| Structural Analog: 4-Substituted Methoxybenzoyl-aryl-thiazole (SMART compounds) | Melanoma & Prostate | Low nM range | Tubulin Polymerization Inhibitor | [4][5] |
| Known Anticancer Drug: Paclitaxel | Various | Low nM range | Microtubule Stabilizer | [7] |
| Known Anticancer Drug: Doxorubicin | Various | 0.1 - 1 | DNA Intercalation, Topoisomerase II Inhibition | [7] |
| Known Anticancer Drug: Cisplatin | Various | 1 - 10 | DNA Cross-linking | [7] |
As the data indicates, the structural analogs of 3-(4-Methoxybenzoyl)thiophene exhibit potent anticancer activity, with IC50 values in the sub-micromolar and even nanomolar range.[4][5][6] This level of potency is comparable to or, in some cases, exceeds that of widely used chemotherapeutic agents like Doxorubicin and Cisplatin, and is in the same range as potent tubulin inhibitors like Paclitaxel.
Experimental Protocols for Evaluation
To empirically determine the efficacy and mechanism of action of 3-(4-Methoxybenzoyl)thiophene, a series of well-established in vitro assays should be conducted.
Cell Viability Assay (MTT Assay)
This assay is a fundamental first step to determine the cytotoxic effects of the compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 3-(4-Methoxybenzoyl)thiophene and known anticancer drugs in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
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In Vitro vs. In Vivo Correlation: A Comparative Guide to the Activity of Benzoylthiophene Analogs
Introduction: Bridging the Gap Between Benchtop and Biology
In the landscape of contemporary drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A critical hurdle in this process is establishing a meaningful correlation between a compound's activity in a controlled laboratory setting (in vitro) and its performance within a complex living organism (in vivo). This guide provides a comprehensive comparison of the in vitro and in vivo assessment of benzoylthiophene derivatives, a class of compounds showing significant therapeutic potential. While direct and comprehensive comparative data for 3-(4-Methoxybenzoyl)thiophene is not extensively available in the public domain, this guide will use closely related and well-studied analogs, primarily substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives, as a case study to illustrate the principles and methodologies of establishing an in vitro-in vivo correlation (IVIVC).
The core objective is to provide researchers, scientists, and drug development professionals with a framework for understanding and evaluating the translational potential of this important class of molecules. We will delve into the causality behind experimental choices, present detailed protocols, and analyze the resulting data to highlight the nuances of IVIVC.
The Scientific Imperative of In Vitro-In Vivo Correlation
An established IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[1] For early-stage drug discovery, particularly in oncology, establishing a strong correlation between in vitro potency and in vivo efficacy is paramount. It serves to validate the mechanism of action, guide lead optimization, and de-risk the progression of candidates into more complex and costly preclinical and clinical studies. A point-to-point relationship between in vitro dissolution/activity and in vivo absorption/efficacy represents the highest level of correlation, termed Level A correlation.[1]
Part 1: In Vitro Assessment of Benzoylthiophene Activity
The initial evaluation of novel chemical entities invariably begins with a battery of in vitro assays. These assays are designed to be high-throughput, cost-effective, and provide a quantitative measure of a compound's biological activity against a specific target or cellular process. For benzoylthiophene derivatives, which have been extensively investigated as anticancer agents, the primary in vitro focus is on their antiproliferative and tubulin polymerization inhibitory effects.[2][3][4]
Key In Vitro Assays and Methodologies
1. Antiproliferative Activity Assay:
This assay determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50). It is a fundamental measure of a compound's cytotoxic or cytostatic potential.
-
Rationale: The selection of a diverse panel of cancer cell lines is crucial to assess the breadth of a compound's activity and to identify potential tissue-specific sensitivities.
-
Experimental Protocol:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, K562, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound, in this case, a benzoylthiophene derivative, is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours.
-
Cell Viability Assessment: Cell viability is determined using a colorimetric assay such as the Sulforhodamine B (SRB) protein assay or the MTT assay.[5]
-
Data Analysis: The absorbance is read using a microplate reader, and the IC50 values are calculated by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
-
2. Tubulin Polymerization Inhibition Assay:
Many benzoylthiophene derivatives exert their anticancer effects by interfering with microtubule dynamics, a critical process in cell division.[2][3][4][6][7] This cell-free assay directly measures the compound's ability to inhibit the polymerization of purified tubulin.
-
Rationale: This assay provides direct evidence of the compound's mechanism of action at the molecular level, confirming its interaction with tubulin.
-
Experimental Protocol:
-
Tubulin Preparation: Purified tubulin is suspended in a polymerization buffer.
-
Reaction Mixture: The test compound and a positive control (e.g., colchicine) are added to the tubulin solution.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
Data Analysis: The inhibition of tubulin polymerization is calculated by comparing the rate of polymerization in the presence of the test compound to that of the control.
-
3. Cell Cycle Analysis:
Compounds that disrupt microtubule function typically cause cells to arrest in the G2/M phase of the cell cycle.[2][3][4] Flow cytometry is used to quantify this effect.
-
Rationale: This assay links the molecular mechanism (tubulin inhibition) to a specific cellular outcome (mitotic arrest), strengthening the evidence for the proposed mode of action.
-
Experimental Protocol:
-
Cell Treatment: Cancer cells are treated with the benzoylthiophene derivative at its IC50 concentration for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye, such as propidium iodide.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined based on their DNA content. An accumulation of cells in the G2/M phase indicates mitotic arrest.
-
Visualizing the In Vitro Workflow
Caption: Workflow for the in vitro evaluation of benzoylthiophene derivatives.
Part 2: In Vivo Assessment of Benzoylthiophene Efficacy
Positive in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. In vivo studies in animal models are essential to evaluate a compound's therapeutic activity in the context of a whole organism, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.
Key In Vivo Models and Methodologies
1. Xenograft Tumor Models:
This is the most common in vivo model for evaluating the antitumor activity of novel compounds. It involves the implantation of human cancer cells into immunocompromised mice.
-
Rationale: Xenograft models allow for the assessment of a compound's ability to inhibit the growth of human tumors in a living system, providing a more clinically relevant measure of efficacy than in vitro assays.
-
Experimental Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: Human cancer cells, previously characterized in vitro, are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Compound Administration: Once tumors reach a specified volume, the mice are randomized into treatment and control groups. The benzoylthiophene derivative is administered via an appropriate route (e.g., intraperitoneal, oral) at various doses.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI). Body weight is also monitored as an indicator of toxicity.
-
Data Analysis: TGI is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
2. Anti-inflammatory Models:
Some benzoylthiophene derivatives have also been reported to possess anti-inflammatory properties.[8] The croton oil-induced ear edema model is a common in vivo assay to assess topical anti-inflammatory activity.[9]
-
Rationale: This model allows for the evaluation of a compound's ability to suppress acute inflammation, a process involving multiple cell types and signaling pathways that cannot be fully recapitulated in vitro.
-
Experimental Protocol:
-
Animal Model: Mice or rats are used for this model.
-
Induction of Inflammation: A solution of croton oil in a suitable vehicle is applied to the inner surface of the animal's ear to induce an inflammatory response.
-
Compound Application: The test compound is applied topically to the ear, either before or after the application of croton oil.
-
Edema Measurement: After a specific time, the animals are euthanized, and a circular section of the ear is removed and weighed. The difference in weight between the treated and untreated ears is a measure of the edema.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the results from the treated group to the control group.
-
Visualizing the In Vivo Workflow
Caption: Workflow for the in vivo evaluation of antitumor activity.
Part 3: Correlating In Vitro and In Vivo Data
The ultimate goal is to establish a clear and predictive relationship between the in vitro and in vivo data. This correlation allows for the rational design of more potent and effective compounds and provides confidence in their translational potential.
Comparative Data Analysis
For a hypothetical benzoylthiophene derivative, "Compound X," the following table summarizes the type of data that would be collected and compared:
| Parameter | In Vitro Data | In Vivo Data |
| Antiproliferative/Antitumor | IC50 (e.g., 50 nM against K562 cells)[2] | TGI (e.g., 60% at 50 mg/kg in a K562 xenograft) |
| Mechanism of Action | Tubulin Polymerization Inhibition (e.g., IC50 = 1 µM) | G2/M arrest in tumor tissue (histological analysis) |
| Dose-Response | Sigmoidal curve in cell viability assays | Dose-dependent increase in TGI |
Interpreting the Correlation
A strong IVIVC is suggested when:
-
Potency Ranking is Consistent: A series of analogs shows the same rank order of potency in both in vitro antiproliferative assays and in vivo tumor growth inhibition studies.
-
Mechanism is Conserved: The cellular mechanism of action observed in vitro (e.g., G2/M arrest) is also evident in the target tissue in vivo.
-
Exposure-Response Relationship: The in vivo efficacy correlates with the concentration of the compound achieved in the plasma or tumor tissue, which in turn should relate to the concentrations that were effective in vitro.
Discrepancies between in vitro and in vivo results are common and can often be attributed to poor pharmacokinetic properties of the compound, such as low bioavailability, rapid metabolism, or poor tumor penetration. These discrepancies provide valuable insights for further chemical modification and optimization.
Conclusion
The correlation of in vitro and in vivo activity is a cornerstone of modern drug development. For promising therapeutic agents like 3-(4-Methoxybenzoyl)thiophene and its analogs, a systematic and rigorous approach to both in vitro and in vivo testing is essential. By carefully selecting assays, meticulously executing protocols, and critically analyzing the resulting data, researchers can build a comprehensive understanding of a compound's biological activity. This, in turn, facilitates the identification of lead candidates with a higher probability of success in the clinic. While this guide provides a framework based on related compounds, further specific studies on 3-(4-Methoxybenzoyl)thiophene are required to definitively establish its in vitro-in vivo correlation.
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Validating the Binding of 3-(4-Methoxybenzoyl)thiophene to Tubulin: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the binding of the novel compound, 3-(4-Methoxybenzoyl)thiophene, to its putative target, tubulin. We will move beyond a simple recitation of protocols, instead focusing on the strategic selection of assays, the inclusion of appropriate controls for robust data interpretation, and the underlying scientific principles that govern each experimental choice. Our approach is designed to build a self-validating experimental cascade, where orthogonal assays provide converging evidence to unequivocally confirm target engagement and elucidate the mechanism of action.
The Scientific Imperative: Why Rigorous Validation Matters
Tubulin, the fundamental building block of microtubules, is a highly validated target for anticancer therapeutics.[1] Microtubule dynamics are essential for critical cellular processes, including mitosis, intracellular transport, and the maintenance of cell shape.[1] Small molecules that perturb microtubule function by either stabilizing or destabilizing the polymer are among the most successful chemotherapeutic agents.[1]
The compound , 3-(4-Methoxybenzoyl)thiophene, bears structural resemblance to known tubulin inhibitors, particularly those that interact with the colchicine binding site. This structural alert provides a strong rationale for investigating its potential as a microtubule-targeting agent. However, to advance this molecule in any drug discovery pipeline, its direct and specific binding to tubulin must be rigorously validated. This guide will outline a multi-pronged approach to achieve this, employing a suite of biochemical, biophysical, and cell-based assays.
Experimental Design: A Multi-Assay Approach to Unwavering Confidence
To build a compelling case for the direct binding of 3-(4-Methoxybenzoyl)thiophene to tubulin, we will employ a series of assays that interrogate the interaction from different perspectives. This orthogonal approach minimizes the risk of artifacts and provides a more complete picture of the compound's mechanism of action.
Selecting the Right Controls: The Foundation of Data Integrity
The choice of appropriate positive and negative controls is paramount for the unambiguous interpretation of experimental data.
-
Positive Controls: We will utilize well-characterized tubulin inhibitors with distinct mechanisms of action:
-
Colchicine/Nocodazole: These agents bind to the colchicine site on β-tubulin and inhibit tubulin polymerization.[2] Given the structural similarity of our test compound to known colchicine-site binders, these are critical comparators.
-
Vinblastine: This compound binds to the vinca alkaloid binding site and also inhibits tubulin polymerization.[1]
-
Paclitaxel (Taxol): In contrast to the others, paclitaxel is a microtubule-stabilizing agent that binds to the taxane site on β-tubulin, promoting polymerization.[3]
-
-
Negative Control: A suitable negative control should be a compound that is not expected to interact with tubulin. For cellular assays, a compound with a different known mechanism of action is ideal.
-
Camptothecin: This is a topoisomerase I inhibitor and will serve as a negative control for tubulin-specific effects in cell-based assays.[4]
-
Biochemical and Biophysical Validation: Probing the Direct Interaction
These in vitro assays utilize purified tubulin to directly measure the binding and functional consequences of the compound's interaction.
Tubulin Polymerization Assay
This is a fundamental assay to determine if a compound affects the assembly of tubulin dimers into microtubules.[3][5][6][7] We will employ a fluorescence-based assay for its enhanced sensitivity.[5]
Principle: The polymerization of tubulin into microtubules is monitored in real-time by the increase in fluorescence of a reporter dye that preferentially binds to the polymeric form. Inhibitors of polymerization will reduce the rate and extent of fluorescence increase, while stabilizers will enhance it.
Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay [3][5][6][7]
-
Reagent Preparation:
-
Prepare a 2X tubulin stock solution (e.g., 4 mg/mL) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).
-
Prepare 10X stocks of 3-(4-Methoxybenzoyl)thiophene and control compounds (Colchicine, Nocodazole, Vinblastine, Paclitaxel, Camptothecin) in an appropriate solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a pre-warmed 37°C 96-well black plate, add 5 µL of the 10X compound dilutions or vehicle control.
-
To initiate the reaction, add 45 µL of the 2X tubulin stock solution to each well. The final tubulin concentration will be 2 mg/mL.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each condition.
-
Calculate the IC₅₀ (for inhibitors) or EC₅₀ (for stabilizers) values by fitting the dose-response curves.
-
Competitive Binding Assay
This assay will help determine if 3-(4-Methoxybenzoyl)thiophene binds to a known ligand-binding site on tubulin, with a primary focus on the colchicine site.[8][9][10]
Principle: The ability of the test compound to displace a known fluorescently-labeled or radiolabeled ligand from its binding site on tubulin is measured. A decrease in the signal from the labeled ligand indicates competition for the same binding site.
Detailed Protocol: Fluorescence-Based Colchicine Competitive Binding Assay [9][10]
-
Reagent Preparation:
-
Prepare a 2X tubulin solution (e.g., 6 µM) in G-PEM buffer.
-
Prepare a 2X solution of colchicine (e.g., 6 µM).
-
Prepare serial dilutions of 3-(4-Methoxybenzoyl)thiophene and unlabeled colchicine (as a positive control) and paclitaxel (as a negative control).
-
-
Assay Setup:
-
In a 96-well plate, combine 50 µL of the 2X tubulin solution with 50 µL of the 2X colchicine solution.
-
Add varying concentrations of the test and control compounds.
-
Incubate at 37°C for 60 minutes.
-
-
Data Acquisition:
-
Measure the fluorescence of the colchicine-tubulin complex (Excitation: ~350 nm, Emission: ~430 nm). The intrinsic fluorescence of colchicine increases upon binding to tubulin.
-
-
Data Analysis:
-
Plot the percentage of colchicine binding (relative to the vehicle control) against the concentration of the competitor.
-
Determine the IC₅₀ value for the displacement of colchicine.
-
Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of the binding interaction, including the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[11][12][13][14][15] This label-free, in-solution technique is considered a gold standard for characterizing biomolecular interactions.
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a macromolecule. A series of small injections of the ligand into the protein solution allows for the determination of the binding parameters.
Detailed Protocol: Isothermal Titration Calorimetry [11][12][13][14][15]
-
Sample Preparation:
-
Dialyze purified tubulin extensively against the ITC buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl).
-
Dissolve 3-(4-Methoxybenzoyl)thiophene in the final dialysis buffer. Ensure the DMSO concentration is identical in both the protein and ligand solutions to minimize heats of dilution.
-
Degas both the tubulin and compound solutions immediately before the experiment.
-
-
Experimental Setup:
-
Load the tubulin solution (e.g., 25 µM) into the sample cell of the calorimeter.
-
Load the 3-(4-Methoxybenzoyl)thiophene solution (e.g., 250 µM) into the injection syringe.
-
-
Titration:
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the compound into the tubulin solution at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model to determine Kᴅ, n, ΔH, and ΔS.
-
Cellular Validation: Confirming Target Engagement in a Physiological Context
While in vitro assays are crucial, it is essential to demonstrate that the compound engages with tubulin in a cellular environment.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in intact cells.[16][17][18][19][20]
Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve of tubulin in the presence of the compound indicates direct binding.
Detailed Protocol: Cellular Thermal Shift Assay [16][17][18][19][20]
-
Cell Treatment:
-
Culture a suitable cell line (e.g., HeLa or A549) and treat with 3-(4-Methoxybenzoyl)thiophene or control compounds at various concentrations for a defined period (e.g., 2 hours).
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation.
-
-
Protein Quantification:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-α-tubulin or anti-β-tubulin antibody.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature.
-
Plot the percentage of soluble tubulin against temperature to generate melting curves.
-
A shift in the melting temperature (Tm) in the presence of the compound confirms target engagement.
-
Immunofluorescence Microscopy
This technique allows for the direct visualization of the effects of the compound on the microtubule network within cells.[2][21][22][23][24]
Principle: Cells are treated with the compound, fixed, and the microtubule cytoskeleton is stained with a fluorescently labeled antibody against tubulin. Changes in microtubule morphology, such as depolymerization or bundling, can be observed by fluorescence microscopy.
Detailed Protocol: Immunofluorescence Staining of Microtubules [2][21][22][23][24]
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips and treat with 3-(4-Methoxybenzoyl)thiophene and control compounds for an appropriate duration (e.g., 18-24 hours).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides and image using a fluorescence or confocal microscope.
-
Cell Cycle Analysis by Flow Cytometry
Since microtubule dynamics are critical for mitosis, inhibitors of tubulin polymerization are expected to cause cell cycle arrest, typically in the G2/M phase.[25][26][27][28][29]
Principle: Cells are treated with the compound, and their DNA content is stained with a fluorescent dye like propidium iodide (PI). Flow cytometry is then used to quantify the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Detailed Protocol: Cell Cycle Analysis [25][26][27][28][29]
-
Cell Treatment:
-
Treat cells with 3-(4-Methoxybenzoyl)thiophene and control compounds for a full cell cycle duration (e.g., 24 hours).
-
-
Cell Fixation and Staining:
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing propidium iodide and RNase A.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Data Presentation and Interpretation
For a clear and objective comparison, the quantitative data from these assays should be summarized in tables.
Table 1: Comparative Analysis of 3-(4-Methoxybenzoyl)thiophene and Control Compounds in Biochemical and Biophysical Assays
| Compound | Tubulin Polymerization (IC₅₀/EC₅₀, µM) | Colchicine Competition (IC₅₀, µM) | ITC (Kᴅ, µM) |
| 3-(4-Methoxybenzoyl)thiophene | To be determined | To be determined | To be determined |
| Colchicine | Inhibitor (IC₅₀ ~1-5) | Competitor (IC₅₀ ~1-5) | Binder (~1-10) |
| Nocodazole | Inhibitor (IC₅₀ ~0.1-1) | Competitor (IC₅₀ ~0.1-1) | Binder (~0.1-1) |
| Vinblastine | Inhibitor (IC₅₀ ~0.1-1) | Non-competitor | Binder (~0.1-1) |
| Paclitaxel | Stabilizer (EC₅₀ ~1-10) | Non-competitor | Binder (~1-10) |
| Camptothecin | Inactive | Inactive | No binding |
Table 2: Comparative Analysis of 3-(4-Methoxybenzoyl)thiophene and Control Compounds in Cell-Based Assays
| Compound | CETSA (ΔTm, °C) | Immunofluorescence (Microtubule Phenotype) | Cell Cycle Analysis (% G2/M Arrest) |
| 3-(4-Methoxybenzoyl)thiophene | To be determined | To be determined | To be determined |
| Nocodazole | Positive shift | Depolymerization | Increased |
| Paclitaxel | Positive shift | Bundling | Increased |
| Camptothecin | No shift | Intact network | No significant change |
Visualizing the Workflow and Mechanisms
Diagrams generated using Graphviz can effectively illustrate the experimental workflows and the underlying biological pathways.
Caption: Experimental workflow for validating tubulin binding.
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A Head-to-Head Comparison of Thiophene-Based Tubulin Inhibitors and Colchicine Analogs: A Guide for Drug Development Professionals
Introduction: The Enduring Appeal of the Colchicine Binding Site in Oncology
For decades, the dynamic microtubule network has been a cornerstone of anticancer drug discovery. Microtubules, polymers of αβ-tubulin heterodimers, are integral to mitotic spindle formation, a critical process for cell division.[1] Their disruption leads to cell cycle arrest and apoptosis, making them an attractive therapeutic target.[2] Among the various binding sites on tubulin, the colchicine binding site has garnered significant interest for the development of small-molecule inhibitors.[3]
Colchicine, a natural product isolated from Colchicum autumnale, is a potent inhibitor of tubulin polymerization.[4] However, its clinical application in oncology has been severely limited by a narrow therapeutic index and significant toxicity.[5] This has spurred the development of numerous colchicine analogs and other colchicine binding site inhibitors (CBSIs) with the goal of improving the therapeutic window.
This guide provides a head-to-head comparison of the preclinical performance of a promising class of synthetic tubulin inhibitors, thiophene-based compounds, against traditional colchicine analogs. While direct experimental data for 3-(4-Methoxybenzoyl)thiophene is not extensively available in the public domain, we will focus on a well-characterized and structurally related series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as a representative class for this comparison. These compounds share key structural motifs with other known CBSIs and provide a robust dataset for a meaningful comparative analysis.
The Molecular Contenders: Structures at a Glance
The compounds under comparison share a common mechanistic scaffold: a core structure that allows them to occupy the colchicine binding pocket on β-tubulin.
Colchicine and its Analogs: Colchicine is characterized by a trimethoxyphenyl ring (A-ring) and a tropolone ring (C-ring) connected by a seven-membered B-ring.[4] Many analogs have been synthesized by modifying these rings to enhance potency and reduce toxicity.
Thiophene-Based Tubulin Inhibitors: The representative thiophene derivatives feature a 2-(3′,4′,5′-trimethoxybenzoyl) group, which mimics the trimethoxyphenyl ring of colchicine, attached to a benzo[b]thiophene core.[4] This core serves as a scaffold for further chemical modifications to optimize biological activity.
Mechanism of Action: Disrupting the Cellular Scaffolding
Both colchicine analogs and the thiophene-based compounds exert their anticancer effects by interfering with microtubule dynamics, albeit through a shared mechanism. They bind to the colchicine binding site on β-tubulin, which is located at the interface between α- and β-tubulin.[4][6] This binding event prevents the polymerization of tubulin dimers into microtubules. The resulting disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[6][7]
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Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to 3-(4-Methoxybenzoyl)thiophene Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the pursuit of highly selective therapeutic agents is paramount. While a compound's on-target efficacy is the primary goal, its off-target interactions can lead to unforeseen toxicities or even open avenues for drug repurposing. This guide provides a comprehensive analysis of the off-target effects of 3-(4-Methoxybenzoyl)thiophene derivatives, a class of compounds showing promise as inhibitors of key cellular targets such as Aurora kinases and tubulin.
As a Senior Application Scientist, my objective is to equip you not only with a comparative analysis based on existing data but also with the detailed experimental frameworks necessary to conduct your own rigorous off-target profiling. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and ground our discussion in authoritative sources.
While comprehensive, publicly available kinome-wide screening data for 3-(4-Methoxybenzoyl)thiophene derivatives is currently limited, this guide will provide a robust comparative analysis by examining the off-target profiles of structurally related thiophene-based inhibitors and well-characterized drugs targeting the same biological pathways. This approach, rooted in structural similarity and target overlap, offers valuable insights into the potential off-target liabilities of this promising compound class.
The Rationale for Off-Target Profiling: Beyond the Primary Target
The thiophene scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous FDA-approved drugs.[1] Derivatives of 3-(4-Methoxybenzoyl)thiophene have been investigated for their potent anti-proliferative activities, often linked to the inhibition of critical components of cell division machinery.[2][3] However, the very nature of ATP-competitive inhibition, a common mechanism for kinase inhibitors, presents a challenge. The high degree of conservation in the ATP-binding pocket across the human kinome means that even subtle structural variations in a drug molecule can lead to interactions with dozens of unintended kinases.[4]
Understanding these off-target effects is crucial for several reasons:
-
Predicting and Mitigating Toxicity: Unforeseen interactions are a major cause of adverse drug reactions and clinical trial failures.[5][6] For instance, inhibition of certain kinases can lead to cardiotoxicity or other organ-specific toxicities.
-
Elucidating the Full Mechanism of Action: A compound's observed phenotype may be the result of a combination of on-target and off-target effects. A comprehensive profile is necessary to fully understand its biological activity.
-
Drug Repurposing: Identifying novel off-target interactions can reveal new therapeutic indications for existing compounds.[4]
This guide will focus on two primary targets of thiophene derivatives: Aurora kinases and tubulin . We will compare the potential off-target profiles of 3-(4-Methoxybenzoyl)thiophene derivatives with established inhibitors of these targets, such as Alisertib (an Aurora kinase inhibitor) and Paclitaxel (a tubulin stabilizer).
Comparative Landscape of Off-Target Effects
To provide a framework for comparison, we will examine the known off-target profiles of well-characterized inhibitors. This data, typically generated through large-scale kinase screening panels, provides a benchmark for what might be expected from novel compounds like the 3-(4-Methoxybenzoyl)thiophene derivatives.
Aurora Kinase Inhibitors: A Case Study in Selectivity
Aurora kinases are key regulators of mitosis, and their inhibition is a validated anti-cancer strategy.[7] However, the clinical development of Aurora kinase inhibitors has been marked by challenges related to toxicity, often stemming from off-target effects or inhibition of multiple Aurora kinase isoforms.[8][9]
Table 1: Comparative Off-Target Profile of Selected Aurora Kinase Inhibitors
| Compound | Primary Target(s) | Key Off-Targets (with reported activity) | Common Clinical Adverse Effects |
| Alisertib (MLN8237) | Aurora A | Aurora B, p38, LAMR[1] | Neutropenia, stomatitis, diarrhea, fatigue[10] |
| Danusertib (PHA-739358) | Pan-Aurora, ABL, TRK, RET | ABL(T315I), FLT3 | Neutropenia, gastrointestinal toxicity[9] |
| Barasertib (AZD1152) | Aurora B | FLT3[4] | Febrile neutropenia, leukopenia, thrombocytopenia[9] |
| Hypothetical 3-(4-Methoxybenzoyl)thiophene Derivative | Aurora A/B | To be determined via screening | To be determined |
This table is populated with data from cited sources. The entry for the hypothetical thiophene derivative is illustrative of the data that would be generated through the experimental protocols outlined in this guide.
Tubulin Inhibitors: A Different Class of Off-Target Concerns
Tubulin inhibitors disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.[5] Unlike kinase inhibitors, their off-target effects are not typically assessed via kinome-wide screens. Instead, concerns often revolve around neurotoxicity and myelosuppression due to the importance of microtubules in neuronal function and hematopoietic cell division.[6][11]
Table 2: Comparative Off-Target Liabilities of Selected Tubulin Inhibitors
| Compound | Primary Mechanism | Common Off-Target Related Toxicities |
| Paclitaxel | Microtubule Stabilizer | Peripheral neuropathy, myelosuppression |
| Vincristine | Microtubule Destabilizer | Neurotoxicity, constipation |
| Colchicine | Microtubule Destabilizer | Gastrointestinal upset, neutropenia, myopathy[12] |
| Hypothetical 3-(4-Methoxybenzoyl)thiophene Derivative | Microtubule Destabilizer | To be determined via preclinical toxicology studies |
This table summarizes common toxicities associated with off-target effects as reported in the cited literature.
Experimental Workflows for Off-Target Profiling
To generate the data necessary for a comprehensive comparison, a multi-pronged experimental approach is required. The following protocols are designed to be self-validating, providing a clear path from biochemical assessment to cellular target engagement.
Workflow for Off-Target Analysis
Caption: A multi-step workflow for the comprehensive analysis of off-target effects.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ADP produced in the kinase reaction.[13]
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies ADP produced by a kinase. The reaction is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial ADP concentration.[13][14]
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the 3-(4-Methoxybenzoyl)thiophene derivative in 100% DMSO.
-
Create a serial dilution of the compound in a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the target kinase (e.g., Aurora A), its substrate, and ATP in a kinase assay buffer.
-
Add the serially diluted compound or DMSO (vehicle control) to the wells.
-
Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Protocol 2: NanoBRET™ Target Engagement Assay
This assay measures compound binding to a target protein within intact, living cells, providing a more physiologically relevant assessment of target engagement.
Principle: The NanoBRET™ assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same protein. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[15]
Step-by-Step Methodology:
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Culture the cells for 18-24 hours to allow for protein expression.
-
-
Assay Setup:
-
Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
Dispense the cell suspension into a white, non-binding surface 96-well plate.
-
-
Compound and Tracer Addition:
-
Add the serially diluted 3-(4-Methoxybenzoyl)thiophene derivative to the wells.
-
Add the NanoBRET™ tracer to all wells at a predetermined optimal concentration.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Add the Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Read the plate within 20 minutes on a luminometer capable of measuring donor (450 nm) and acceptor (610 nm) emission wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration to determine the IC50 for target engagement in a cellular context.
-
Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement in cells and tissues by measuring changes in the thermal stability of a target protein upon ligand binding.[16]
Principle: The binding of a ligand to its target protein can increase the protein's resistance to thermal denaturation. In a CETSA experiment, cells are treated with a compound, heated to a specific temperature, and the amount of soluble target protein remaining is quantified. An increase in the amount of soluble protein in the presence of the compound indicates target engagement.[16][17]
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to confluency and treat with various concentrations of the 3-(4-Methoxybenzoyl)thiophene derivative or DMSO (vehicle control) for 1 hour.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or ELISA.
-
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the curve to higher temperatures in the presence of the compound indicates stabilization and target engagement.
-
Isothermal Dose-Response: At a fixed temperature, plot the amount of soluble protein as a function of compound concentration to determine the EC50 for target engagement.
-
Visualizing Cellular Consequences
Beyond direct binding assays, it is crucial to assess the downstream cellular effects of on- and off-target inhibition.
Cell Cycle Analysis via Flow Cytometry
Inhibition of Aurora kinases or tubulin is expected to cause cell cycle arrest, typically in the G2/M phase.[14][18]
Caption: Workflow for analyzing cell cycle distribution by flow cytometry.
Microtubule Integrity via Immunofluorescence Microscopy
For compounds targeting tubulin, visualizing the microtubule network provides direct evidence of the mechanism of action.
Caption: Workflow for immunofluorescent staining of the microtubule network.
Conclusion and Future Directions
The analysis of off-target effects is an indispensable component of modern drug discovery. For 3-(4-Methoxybenzoyl)thiophene derivatives, a systematic evaluation of their kinome-wide selectivity and cellular target engagement is essential to fully understand their therapeutic potential and potential liabilities. While direct, comprehensive experimental data for this specific class of compounds is not yet widely available, the comparative analysis with established inhibitors of Aurora kinases and tubulin, combined with the detailed experimental protocols provided in this guide, offers a robust framework for their evaluation.
By employing a combination of biochemical screening, cellular target engagement assays, and functional cellular analyses, researchers can build a comprehensive off-target profile for these and other novel compounds. This will not only de-risk their clinical development but also potentially uncover new therapeutic opportunities, ultimately contributing to the development of safer and more effective medicines.
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ResearchGate. (n.d.). Inhibition Profiles for Reference Compounds and Clinically Relevant Kinase Inhibitors. Retrieved from [Link]
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Benchmarking the antimicrobial activity of thiophene derivatives against standards
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, heterocyclic compounds have emerged as a promising frontier. Among these, the thiophene nucleus has garnered significant attention due to its versatile chemical nature and broad spectrum of biological activities.[1] This guide provides a comprehensive benchmark of the antimicrobial performance of select thiophene derivatives against established clinical standards. By synthesizing data from multiple studies and grounding our analysis in standardized methodologies, we aim to offer researchers, scientists, and drug development professionals a clear, evidence-based perspective on the potential of these compounds.
The Rationale for Benchmarking: Why Thiophene Derivatives?
The thiophene ring is a bioisostere of the benzene ring, allowing it to interact favorably with biological targets while offering unique electronic and lipophilic properties.[1] This structural feature is present in several approved drugs, highlighting its pharmacological relevance. In the antimicrobial sphere, the derivatization of the thiophene core has led to the discovery of molecules with potent activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[2][3] This guide will focus on a comparative analysis of their efficacy, using widely recognized antimicrobial agents as benchmarks to contextualize their performance.
Principles of a Validated Comparison: The CLSI Framework
To ensure the scientific integrity and reproducibility of antimicrobial susceptibility testing, this guide adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI). The primary method referenced is the broth microdilution technique, a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5][6][7][8] The MIC is defined as the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. Adherence to a standardized protocol is paramount for generating comparable and trustworthy data.
The selection of appropriate benchmark drugs is equally critical. For this guide, we have chosen:
-
Ampicillin and Ciprofloxacin as antibacterial standards due to their well-characterized mechanisms of action and extensive clinical use against a broad spectrum of bacteria.
-
Fluconazole as the antifungal standard, given its common application in treating infections caused by Candida species.
Comparative Antimicrobial Performance: A Data-Driven Analysis
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative thiophene derivatives against key pathogenic microorganisms, juxtaposed with the performance of standard antimicrobial drugs. The data presented is a synthesis from multiple peer-reviewed studies. It is important to note that direct comparisons should be made with caution, as variations in experimental conditions and specific strains tested can influence outcomes.
Table 1: Antibacterial Activity Against Escherichia coli (Gram-Negative)
| Compound | MIC (µg/mL) | Reference |
| Thiophene Derivative 1 | 32 - 64 | [9][10] |
| Thiophene Derivative 2 | 16 | [2] |
| Ampicillin (Standard) | 4 | [11] |
| Ciprofloxacin (Standard) | 0.016 (µM) | [12] |
Table 2: Antibacterial Activity Against Staphylococcus aureus (Gram-Positive)
| Compound | MIC (µg/mL) | Reference |
| Thiophenyl-pyrimidine Derivative | 24 - 48 | [13] |
| Thiophene Derivative 3 | >64 | [14] |
| Ciprofloxacin (Standard) | 0.25 - 0.5 | [15][16] |
Table 3: Antifungal Activity Against Candida albicans
| Compound | MIC (µg/mL) | Reference |
| Spiro–indoline–oxadiazole Thiophene Derivative | >64 | [17] |
| Thiophene Derivative 4 | >100 | [14] |
| Fluconazole (Standard) | 0.5 | [18][19] |
Elucidating the Mechanisms of Action
Understanding how a compound exerts its antimicrobial effect is fundamental to its development as a therapeutic agent. Thiophene derivatives have been shown to act through various mechanisms, two of which are highlighted below.
Disruption of Bacterial Membrane Integrity
Certain thiophene derivatives have been demonstrated to increase the permeability of the bacterial cell membrane.[2] This disruption of a critical physical barrier leads to the leakage of essential intracellular components and ultimately, cell death. This mechanism is particularly advantageous as it can be effective against drug-resistant strains that rely on intracellular resistance mechanisms.
Caption: Mechanism of bacterial membrane disruption by thiophene derivatives.
Inhibition of Bacterial Cell Division via FtsZ
The Filamentous temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cytoskeleton and plays a central role in cell division.[20] It polymerizes at the mid-cell to form the Z-ring, which then constricts to divide the cell. Several studies have identified thiophene derivatives that inhibit the polymerization and GTPase activity of FtsZ.[13][21] This disruption of Z-ring formation prevents bacterial cytokinesis, leading to filamentation and eventual cell death.[20] Targeting FtsZ is a promising strategy for developing new antibiotics, as it is highly conserved across many bacterial species and absent in eukaryotes.
Caption: Inhibition of FtsZ polymerization by thiophene derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
The following is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound, based on the CLSI M07 guidelines.[4][5]
1. Preparation of Antimicrobial Agent Stock Solution:
- Accurately weigh the thiophene derivative or standard antibiotic.
- Dissolve in a suitable solvent (e.g., DMSO, water) to create a high-concentration stock solution. The solvent chosen should not have any intrinsic antimicrobial activity at the concentrations used.
2. Preparation of Microdilution Plates:
- Using a 96-well microtiter plate, add a specific volume of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well.
- Perform serial two-fold dilutions of the antimicrobial stock solution across the wells of the plate to achieve a range of final concentrations.
- Include a growth control well (no antimicrobial agent) and a sterility control well (no microorganisms).
3. Inoculum Preparation:
- Culture the test microorganism on an appropriate agar plate overnight.
- Select several colonies and suspend them in sterile saline or broth.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
- Further dilute this suspension to achieve the final desired inoculum concentration in the microtiter plate (typically 5 x 10⁵ CFU/mL for bacteria).
4. Inoculation and Incubation:
- Inoculate each well (except the sterility control) with the prepared microbial suspension.
- Incubate the plates at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.
5. Determination of MIC:
- After incubation, visually inspect the plates for turbidity.
- The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
A[label="1. Prepare Stock Solution\nof Test Compound"];
B[label="2. Serial Dilution in\n96-Well Plate with Broth"];
C [label="3. Prepare Standardized\nMicrobial Inoculum\n(0.5 McFarland)"];
D [label="4. Inoculate Wells"];
E [label="5. Incubate Plate\n(e.g., 37°C for 24h)"];
F [label="6. Read MIC:\nLowest Concentration with\nNo Visible Growth", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B;
C -> D;
B -> D;
D -> E;
E -> F;
}
Caption: Standardized workflow for MIC determination via broth microdilution.
Conclusion and Future Outlook
The data synthesized in this guide demonstrates that thiophene derivatives represent a versatile and potent class of antimicrobial compounds. While some derivatives show promising activity, particularly against Gram-negative bacteria, further optimization is required to match or exceed the efficacy of current clinical standards across the board. The diverse mechanisms of action, including membrane disruption and FtsZ inhibition, offer exciting avenues for circumventing existing resistance pathways. Future research should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as in vivo evaluations to assess their therapeutic potential. The continued exploration of the thiophene scaffold is a critical endeavor in the global effort to replenish our arsenal of effective antimicrobial agents.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Methoxybenzoyl)thiophene
Welcome to a comprehensive guide on the safe and compliant disposal of 3-(4-Methoxybenzoyl)thiophene. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide not just a set of procedures, but a framework for thinking about chemical waste, grounded in scientific principles and regulatory standards. Our goal is to empower you to manage chemical disposal with the same rigor and precision you apply to your research, ensuring the safety of yourself, your colleagues, and the environment.
Section 1: Hazard Assessment and Characterization
Before any disposal procedure can be established, a thorough understanding of the chemical's potential hazards is paramount. While specific toxicological data for 3-(4-Methoxybenzoyl)thiophene is not extensively published, we can infer its likely hazard profile by examining its structural components and data from close isomers and parent compounds.
The Safety Data Sheet (SDS) for the closely related isomer, 2-(4-Methoxybenzoyl)thiophene (CAS No. 4160-63-8), indicates that based on available data, the substance does not meet the criteria for classification as hazardous under current regulations.[1][2] However, the fundamental principle of laboratory safety is to treat compounds with limited toxicological information with caution.[3] The parent molecule, thiophene, is classified as a highly flammable liquid that is harmful if swallowed, causes serious eye irritation, and is harmful to aquatic life with long-lasting effects.[4][5]
Therefore, a conservative approach is mandated. All handling and disposal procedures should be based on the assumption that 3-(4-Methoxybenzoyl)thiophene may possess similar, if not identical, hazards to its parent compound.
| Property | Information | Source |
| Chemical Name | 3-(4-Methoxybenzoyl)thiophene | - |
| Molecular Formula | C₁₂H₁₀O₂S | [2] |
| Appearance | Likely a solid (Isomer is a beige powder) | [1] |
| Melting Point | 73 - 76 °C (for 2-isomer) | [1] |
| Inferred Hazards | Potential for eye, skin, and respiratory irritation. Potential for environmental toxicity. | [3] |
| Primary Route of Exposure | Inhalation, Ingestion, Skin/Eye Contact | [1][3] |
This initial assessment dictates that 3-(4-Methoxybenzoyl)thiophene waste must be treated as hazardous chemical waste, subject to all applicable local, state, and federal regulations.[6]
Section 2: Core Principles of Chemical Waste Management
Effective chemical disposal is not merely a final step but an integrated part of the laboratory workflow, governed by principles that ensure safety and compliance. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a clear regulatory framework.[7][8][9]
-
Waste Minimization (Source Reduction) : The most effective disposal strategy is to generate less waste.[10] This involves ordering only the necessary quantities of chemicals, keeping an accurate inventory to prevent redundant purchases, and designing experiments to use the smallest scale feasible.[10][11]
-
Segregation : This is the most critical hands-on practice. Never mix incompatible waste streams.[12] Mixing incompatible chemicals, such as acids with bases or oxidizers with flammable solvents, can lead to violent reactions.[13] Waste should be segregated into clearly defined categories like halogenated solvents, non-halogenated solvents, acidic waste, basic waste, and solid chemical waste.[14]
-
Identification and Labeling : All waste containers must be accurately and clearly labeled.[13][15] An OSHA-compliant label includes the full chemical name(s) of the contents, relevant hazard warnings (e.g., "Flammable," "Toxic"), and the date accumulation began.[7][16] Unlabeled containers pose a significant risk and are a serious compliance violation.
-
Containment : Waste must be stored in containers that are compatible with the chemicals they hold.[17] For example, hydrofluoric acid should never be stored in glass, and strong acids should not be kept in metal containers.[17] Containers must be kept tightly sealed when not in use and stored in secondary containment trays to mitigate spills.[15]
Section 3: Step-by-Step Disposal Protocol for 3-(4-Methoxybenzoyl)thiophene
This protocol provides a direct, procedural guide for the safe disposal of waste containing 3-(4-Methoxybenzoyl)thiophene.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the correct PPE.
-
Eye Protection : Safety glasses with side shields or goggles are mandatory.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or holes before use.
-
Body Protection : A standard laboratory coat must be worn and fully fastened.
Step 2: Waste Characterization and Segregation
Determine the physical state of the waste.
-
For Pure Solid Waste : If you have unused or waste 3-(4-Methoxybenzoyl)thiophene in its solid form, it should be collected in a designated container for "Solid Chemical Waste" or "Lab Packs."
-
For Solutions : If the compound is dissolved in a solvent, the entire solution must be disposed of based on the solvent's properties. For example, if dissolved in acetone or hexanes, it would be placed in the "Non-Halogenated Organic Solvent Waste" container. If dissolved in dichloromethane, it would go into the "Halogenated Organic Solvent Waste" stream. Never mix halogenated and non-halogenated waste.
Step 3: Waste Accumulation and Container Management
-
Locate the correct, pre-labeled waste container in your lab's designated Satellite Accumulation Area (SAA).[8]
-
Carefully transfer the waste into the container using a funnel for liquids or a powder funnel for solids to prevent spills.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent splashing.[17]
-
Securely close the container cap immediately after adding the waste.[8]
-
Ensure the chemical name "3-(4-Methoxybenzoyl)thiophene" is added to the list of contents on the container's label.
Step 4: Disposal of Contaminated Materials
Any materials that have come into direct contact with 3-(4-Methoxybenzoyl)thiophene are also considered hazardous waste.
-
Consumables : Contaminated gloves, weigh boats, and paper towels should be placed in a sealed bag and deposited into the solid chemical waste container.
-
Sharps : Contaminated needles or razor blades must be placed in a designated sharps container.[7]
-
Glassware : Grossly contaminated glassware should be rinsed with a small amount of a suitable solvent, and this rinsate must be collected as hazardous waste. The cleaned glassware can then be washed normally. Heavily contaminated or broken glassware that cannot be safely decontaminated should be disposed of as solid chemical waste.
Step 5: Final Disposal Logistics
All laboratory chemical waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[12][13] You are responsible for the waste from "cradle-to-grave" under the EPA's Resource Conservation and Recovery Act (RCRA).[6][11] Never pour 3-(4-Methoxybenzoyl)thiophene or its solutions down the drain or place them in the regular trash.[15]
Section 4: Emergency Procedures for Spills
Preparedness is key to safety. In the event of a small spill of 3-(4-Methoxybenzoyl)thiophene:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, contain the spill with an appropriate absorbent material from a chemical spill kit (e.g., vermiculite or sand for solids).
-
Sweep up the absorbed material carefully to minimize dust generation.
-
Place the contaminated absorbent material into a sealed, labeled bag and dispose of it as solid chemical waste.
-
Clean the spill area with soap and water.
-
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Section 5: Visualizing the Disposal Workflow
To ensure clarity, the following diagram outlines the decision-making process for the proper disposal of 3-(4-Methoxybenzoyl)thiophene waste streams.
Caption: Decision workflow for proper segregation and disposal of waste.
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of professional scientific conduct. By understanding the potential hazards of 3-(4-Methoxybenzoyl)thiophene, adhering to the core principles of waste management, and following a clear, systematic disposal protocol, you contribute to a culture of safety and environmental stewardship. This guide provides the necessary framework, but always defer to your institution's specific Chemical Hygiene Plan and the guidance of your EH&S department.
References
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- Temarry Recycling. (2020, August 27). 3 Tips To Improve Your Laboratory Waste Management.
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- Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
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- Lab Manager. (2026, January 13). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
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- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- Wikipedia. (n.d.). Hazardous waste.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- Thermo Fisher Scientific. (2025, September 17). 2-(4-Methoxybenzoyl)thiophene Safety Data Sheet.
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Comprehensive PPE and Safe Handling Guide for 3-(4-Methoxybenzoyl)thiophene
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, offering a deep, procedural framework for handling 3-(4-Methoxybenzoyl)thiophene. Our philosophy is that a robust safety protocol is not a barrier to discovery but the foundation upon which reliable and reproducible science is built. We will explore the "why" behind each recommendation, enabling your team to make informed decisions tailored to your specific experimental context.
Hazard Assessment: Understanding the Compound
A thorough understanding of a chemical's potential hazards is the critical first step in developing a safe handling procedure. For 3-(4-Methoxybenzoyl)thiophene (CAS 5064-00-6), a complete toxicological profile is not fully established[1]. This absence of comprehensive data necessitates a cautious approach, where we infer potential risks from its constituent chemical moieties—a substituted benzoyl group and a thiophene ring—and related analogs.
The parent compound, thiophene, is known to be a flammable liquid that is harmful if swallowed and can cause serious eye irritation[2][3][4]. Furthermore, the metabolic processes of thiophene-containing drugs can sometimes lead to toxic side effects[5]. Safety data for closely related compounds, such as 2-(4-Methoxyphenyl)thiophene, indicate risks of skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[6][7].
Given its form as a beige, solid powder with a melting point between 73-76°C, the primary routes of exposure are inhalation of dust, and dermal or ocular contact[8][9].
Table 1: Inferred Hazard Profile and Primary Risks
| Hazard Category | Description | Rationale & Primary Risk |
| Acute Oral Toxicity | May be harmful if swallowed. | Based on data from parent compound thiophene and related structures[2][10]. Accidental ingestion is the primary risk. |
| Skin Irritation | May cause skin irritation upon contact[6][7]. | Direct contact with the powder can lead to localized irritation. Risk is elevated with prolonged or repeated exposure. |
| Eye Irritation | Can cause serious eye irritation[6][7]. | Airborne dust or accidental splashes are significant risks, potentially causing serious damage if not addressed immediately. |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation[1][6]. | The fine powder form presents a tangible risk of aerosolization, especially during weighing and transfer operations. |
| Unknown Chronic Effects | Long-term toxicological properties have not been fully investigated[1]. | This data gap requires treating the compound with a high degree of caution to mitigate potential unforeseen long-term health effects. |
Core PPE Requirements: A Multi-Layered Defense
Personal Protective Equipment (PPE) is the final, and most personal, line of defense against chemical exposure. It should always be used in conjunction with primary engineering controls.
Primary Engineering Controls: The First Line of Defense
Before any PPE is donned, engineering controls must be in place. All operations involving solid 3-(4-Methoxybenzoyl)thiophene, especially weighing and transfers that can generate dust, must be conducted within a certified chemical fume hood or a powder containment hood (ventilated balance enclosure). This is the most effective way to minimize inhalation exposure.
Eye and Face Protection
-
Minimum Requirement: For all handling procedures, ANSI Z87.1-compliant (or equivalent) safety glasses with side shields are mandatory[8].
-
Elevated Risk: When there is a heightened risk of splash (e.g., working with solutions, performing vigorous mixing, or cleaning up spills), chemical safety goggles should be worn. Goggles provide a complete seal around the eyes, offering superior protection from splashes and airborne particles[11].
Skin and Body Protection
-
Laboratory Coat: A standard, flame-resistant laboratory coat should be worn at all times, with sleeves fully extended and the coat buttoned.
-
Gloves: This is a critical point of protection.
-
Material: Nitrile gloves are a suitable initial choice for handling the solid and for general protection. However, polyvinyl chloride (PVC) gloves are known to offer little protection against some chemicals and should be used with caution[12]. Always consult the glove manufacturer’s chemical resistance chart, especially when the compound is dissolved in a solvent.
-
Inspection and Integrity: Gloves must be inspected for any signs of degradation or punctures before each use[8].
-
Donning and Doffing: Contaminated gloves should be removed carefully to avoid skin contact and disposed of properly[8]. Hands should be washed thoroughly with soap and water after glove removal[11].
-
Double Gloving: For tasks with a higher risk of contamination, such as weighing larger quantities or handling concentrated solutions, wearing two pairs of gloves is recommended. The outer glove can be removed and discarded immediately upon contamination, protecting the inner glove and preventing the spread of the chemical[12].
-
Respiratory Protection
The need for respiratory protection is dictated by the scale and nature of the work.
-
Not Typically Required: For handling small, milligram-scale quantities within a certified chemical fume hood, respiratory protection is generally not necessary as the engineering control is sufficient[8].
-
Recommended: When weighing out larger quantities (multi-gram scale) or when there is a visible generation of dust, a NIOSH-approved N95 particle-filtering respirator (dust mask) is recommended to minimize inhalation[12].
-
Required: During large-scale operations, spill cleanup, or in situations where engineering controls are not available or may be insufficient, a half-mask or full-face air-purifying respirator with P100 (HEPA) particulate filters is required[8][13]. All personnel required to wear respirators must be properly fit-tested and trained in their use, in accordance with OSHA standards[12].
Procedural Guidance: PPE in Action
This section provides step-by-step guidance for integrating PPE into your daily workflow.
Weighing and Dispensing Protocol
-
Preparation: Don standard PPE: lab coat, safety glasses, and a single pair of nitrile gloves.
-
Location: Conduct all weighing inside a chemical fume hood or a ventilated balance enclosure.
-
Task Assessment: If weighing more than 1 gram, or if the material appears particularly fine and prone to aerosolization, don a second pair of gloves and an N95 respirator.
-
Dispensing: Use a spatula to carefully transfer the powder. Avoid dropping the powder from a height to minimize dust.
-
Cleanup: Gently wipe down the spatula, balance, and surrounding surfaces with a damp cloth before removing equipment from the hood. Dispose of the cloth as hazardous waste.
-
Post-Procedure: Remove outer gloves (if used) before leaving the hood. Wash hands thoroughly.
Spill Management Protocol
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Assess and Equip: For a small powder spill (<1 gram), don a minimum of a lab coat, goggles, double gloves, and an N95 respirator. For larger spills, upgrade to a half-mask respirator with P100 filters.
-
Contain: Gently cover the spill with an absorbent material to prevent further aerosolization.
-
Cleanup: Carefully sweep the material into a designated hazardous waste container[8]. Avoid vigorous actions that could create dust clouds.
-
Decontaminate: Wipe the area with an appropriate solvent and then soap and water.
-
Disposal: All cleanup materials and contaminated PPE must be placed in a sealed bag and disposed of as hazardous chemical waste[2][14].
Decontamination and Disposal Plan
-
Routine Decontamination: At the end of any procedure, wipe down all surfaces and equipment with a suitable solvent, followed by soap and water.
-
Waste Segregation: All materials that have come into direct contact with 3-(4-Methoxybenzoyl)thiophene, including gloves, weigh boats, and contaminated absorbent pads, must be disposed of in a clearly labeled, sealed hazardous waste container.
-
Disposal Compliance: Ensure all waste is disposed of through an approved waste disposal plant, adhering to all federal, state, and local regulations[4][6].
Visualization: PPE Selection Workflow
To simplify the decision-making process, the following diagram outlines the logical steps for selecting the appropriate level of PPE based on the specific task at hand.
Caption: PPE selection workflow for 3-(4-Methoxybenzoyl)thiophene.
This guide provides a comprehensive framework for the safe handling of 3-(4-Methoxybenzoyl)thiophene. By integrating these principles of risk assessment, engineering controls, and rigorous PPE protocols, you can ensure a safe laboratory environment that fosters innovation and scientific advancement.
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Freund-Vector Corporation. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds. Retrieved from [Link]
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Power, L. A., & Anderson, C. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]
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PubMed. (2015). Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. Retrieved from [Link]
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PubChem. (n.d.). 3-(4-Methoxyphenyl)thiophene. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
